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Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- Documentation Hub

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  • Product: Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)-
  • CAS: 1146293-28-8

Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Characterization of Fluotracen Hydrochloride (CAS 57363-14-1)

Executive Summary The pharmacological landscape of neuropsychiatric therapeutics frequently relies on polycyclic architectures to interface with multiple receptor systems. Fluotracen Hydrochloride (CAS 57363-14-1), a tri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological landscape of neuropsychiatric therapeutics frequently relies on polycyclic architectures to interface with multiple receptor systems. Fluotracen Hydrochloride (CAS 57363-14-1), a tricyclic compound structurally related to melitracen, represents a unique paradigm in drug design. Originally investigated for its dual antidepressant and antipsychotic properties, it acts on both monoaminergic reuptake mechanisms and dopaminergic pathways[1].

As a Senior Application Scientist, I have designed this technical whitepaper to provide a comprehensive framework for the structural and analytical characterization of Fluotracen Hydrochloride. This guide moves beyond basic methodologies, detailing the rigorous, self-validating protocols required to elucidate its cis-9,10-dihydroanthracene core, the electron-withdrawing trifluoromethyl group, and the protonated tertiary amine side chain.

Molecular Architecture & Physicochemical Profiling

Fluotracen (SKF-28,175) is characterized by a puckered 9,10-dihydroanthracene ring system. The specific stereochemistry of the clinical candidate is the cis-(+/-) isomer, meaning the 9-propylamine chain and the 10-methyl group reside on the same face of the tricyclic plane[2]. The presence of a trifluoromethyl (-CF₃) group at the C2 position significantly alters the electron density of the aromatic system, increasing lipophilicity and metabolic stability.

To design an effective analytical workflow, we must first establish the physicochemical baseline of the molecule.

Table 1: Quantitative Physicochemical Data of CAS 57363-14-1

PropertyValueCausality / Analytical Impact
IUPAC Name N,N-dimethyl-3-[10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine hydrochlorideDictates the use of multi-nuclear NMR (¹H, ¹³C, ¹⁹F) for complete structural assignment[2].
Molecular Formula C₂₁H₂₅ClF₃NThe presence of chlorine (salt) and fluorine necessitates specific mass spectrometric considerations[2].
Molar Mass 383.88 g/mol (Salt)Target mass for gravimetric standard preparation.
Monoisotopic Mass 347.186 g/mol (Free Base)Precursor ion [M+H]⁺ will be observed at m/z 348.19 in ESI+ mode.
LogP (Predicted) ~4.5The high lipophilicity of the tricyclic core requires a highly hydrophobic stationary phase (C18) for retention.

Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the cis-stereochemistry and the structural integrity of the dihydroanthracene core.

  • Solvent Selection: The choice of deuterated methanol (CD₃OD) over chloroform (CDCl₃) is dictated by the hydrochloride salt form of CAS 57363-14-1, which exhibits poor solubility in non-polar solvents. Complete dissolution is critical to ensure sharp resonance peaks and accurate integration values.

  • ¹⁹F NMR Utility: A distinct singlet at approximately -62 ppm will confirm the presence of the -CF₃ group, serving as a rapid orthogonal verification step without interference from proton signals.

Table 2: Expected ¹H NMR Resonance Assignments (400 MHz, CD₃OD)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Significance
7.10 - 7.50Multiplet7HAromatic protonsConfirms the substituted dihydroanthracene core.
4.10Multiplet1HC9 MethineDefines the attachment point of the propylamine chain.
2.85Singlet6HN(CH₃)₂Validates the intact tertiary amine.
1.45Doublet3HC10-CH₃Confirms the methyl substitution on the tricyclic ring.
High-Resolution Mass Spectrometry (LC-MS/MS)

Electrospray Ionization (ESI) in positive mode is utilized due to the basic tertiary amine. The primary fragmentation pathway involves the neutral loss of dimethylamine (45 Da), yielding a stable tricyclic carbocation.

LCMS_Workflow N1 Sample Preparation (0.1 mg/mL in MeOH) N2 Chromatographic Separation (C18, Gradient Elution) N1->N2 Injection N3 Electrospray Ionization (ESI+ Mode) N2->N3 Eluent N4 Quadrupole Mass Filtering (MRM: 348.2 -> 261.1) N3->N4 Precursor Ion N5 Data Acquisition & Structural Elucidation N4->N5 Product Ions

Fig 1: Step-by-step LC-MS/MS analytical workflow for Fluotracen characterization.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a verification metric to prevent downstream analytical failures.

Protocol A: LC-MS/MS Quantitative Analysis

Objective: To quantify and confirm the mass fragments of Fluotracen Hydrochloride.

  • Sample Preparation: Dissolve 1.0 mg of CAS 57363-14-1 in 10 mL of LC-MS grade Methanol to create a 100 µg/mL stock. Dilute to 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the tertiary amine, drastically enhancing ESI+ ionization efficiency.

  • System Suitability Test (SST): Prior to sample analysis, inject a blank (solvent only) followed by a 10 ng/mL standard.

    • Self-Validation Metric: Monitor the blank injection for carryover; acceptable limits dictate <0.1% of the LLOQ peak area. The standard must yield a Signal-to-Noise (S/N) ratio > 100:1.

  • Chromatography: Inject 5 µL onto a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: A gradient elution starting with high aqueous content ensures the polar protonated amine is retained, preventing early co-elution with void volume contaminants, while the high organic finish elutes the highly lipophilic tricyclic core.

  • Mass Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Target the [M+H]⁺ precursor at m/z 348.2 and monitor the primary product ion at m/z 261.1 (loss of the side chain).

Protocol B: ¹H NMR Sample Preparation

Objective: To acquire high-resolution structural data.

  • Solubilization: Weigh exactly 5.0 mg of the API into a clean glass vial. Add 0.6 mL of CD₃OD (Deuterated Methanol, 99.8% D).

  • Homogenization: Vortex for 60 seconds. If particulates remain, sonicate for 2 minutes.

    • Causality: Incomplete dissolution causes magnetic susceptibility gradients, leading to broad, uninterpretable peaks.

  • Internal Calibration: Ensure the CD₃OD contains 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Metric: The TMS peak must be set to exactly 0.00 ppm. The residual solvent peak of CD₃OD must resolve strictly at 3.31 ppm. Any drift indicates magnetic field inhomogeneity or temperature fluctuation, requiring immediate shimming.

Pharmacological Mechanism & Structural Activity Relationship (SAR)

The structural nuances of Fluotracen—specifically the combination of the tricyclic core and the tertiary amine side chain—endow it with a unique pharmacological profile. Unlike traditional tricyclic antidepressants (TCAs) that solely inhibit serotonin and norepinephrine reuptake, the specific geometry of the cis-isomer allows Fluotracen to additionally act as an antagonist at mesolimbic D2 dopamine receptors[1][3].

This dual mechanism was historically targeted to treat schizophrenia comorbid with depression, aiming to alleviate psychosis without exacerbating negative or depressive symptoms[1].

Mechanism Fluotracen Fluotracen (CAS 57363-14-1) DAT Monoamine Transporter (SERT/NET) Inhibition Fluotracen->DAT D2 D2 Receptor Antagonism (Mesolimbic Pathway) Fluotracen->D2 AntiDep Antidepressant Effects DAT->AntiDep AntiPsy Antipsychotic Effects D2->AntiPsy

Fig 2: Dual pharmacological signaling pathways of Fluotracen mediating clinical effects.

References

  • Fluotracen - Wikipedia Source: Wikimedia Foundation URL:[Link]

  • Fluotracen Hydrochloride | C21H25ClF3N | CID 76957620 Source: National Center for Biotechnology Information. PubChem Compound Database URL:[Link]

  • Fluotracen: a tricyclic compound with the combined properties of antidepressants and antipsychotics in animals Source: Fowler PJ, Zirkle CL, Macko E, et al. (1977). Arzneimittel-Forschung, 27(8), 1589–1595. (Indexed in PubMed) URL:[Link]

  • Chronic administration of three neuroleptics: effects of behavioral supersensitivity mediated by two different brain regions in the rat Source: National Library of Medicine (PubMed) URL:[Link]

Sources

Exploratory

Pharmacological Profile of Piperazinyl Quinoline Derivatives: A Technical Whitepaper

Executive Summary The hybridization of the quinoline scaffold with a piperazine moiety has emerged as a cornerstone strategy in modern medicinal chemistry. This structural combination yields a highly versatile pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of the quinoline scaffold with a piperazine moiety has emerged as a cornerstone strategy in modern medicinal chemistry. This structural combination yields a highly versatile pharmacophore capable of engaging diverse biological targets. As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacological profile of piperazinyl quinoline derivatives, detailing their mechanistic pathways across antimalarial, neuropharmacological, and antimicrobial domains. Furthermore, this guide provides self-validating experimental protocols designed to rigorously evaluate target engagement and binding kinetics.

Rationale and Physicochemical Advantages of the Pharmacophore

The therapeutic efficacy of the quinoline core—historically validated by natural alkaloids like quinine and synthetic analogues like chloroquine—is frequently limited by emerging resistance mechanisms and suboptimal solubility. The strategic integration of a piperazine ring addresses these limitations by fundamentally altering the molecule's physicochemical properties[1].

The piperazine moiety introduces a basic nitrogen that enhances the overall basicity (pKa) and aqueous solubility of the compound. In the context of antimalarial drug design, this enhanced basicity drives the ion-trapping mechanism, forcing the drug to accumulate in the highly acidic digestive vacuole of the parasite[1]. In neuropharmacology, the basic nitrogen of the piperazine ring acts as a critical pharmacophore, engaging in essential salt-bridge interactions with conserved aspartate residues within the transmembrane domains of monoamine G-protein coupled receptors (GPCRs)[2].

Mechanistic Profiling Across Therapeutic Domains

Antimalarial Activity and Hemozoin Inhibition

The primary mechanism of action for 4-aminoquinoline derivatives, including piperazinyl quinolines like piperaquine, is the disruption of heme detoxification[3]. During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme. To survive, the parasite polymerizes this heme into an inert crystal known as hemozoin[1]. Piperazinyl quinoline derivatives accumulate in the acidic food vacuole and cap the growing hemozoin crystals, preventing further polymerization and leading to parasite death via oxidative stress and membrane lipid peroxidation[3]. Piperaquine, a bisquinoline derivative featuring two piperazine rings, exhibits a significantly extended half-life and remains effective against chloroquine-resistant strains[4].

Neuropharmacology: Serotonergic (5-HT) Modulation

Piperazinyl quinolines are potent modulators of the central nervous system (CNS), particularly acting as ligands for serotonin (5-HT) receptors. Quipazine (2-(1-piperazinyl)quinoline) is a well-characterized nonselective 5-HT receptor agonist that primarily targets 5-HT2A and 5-HT3 receptors, inducing smooth muscle contraction and exhibiting antidepressant properties[2]. Structural modifications, such as the synthesis of quinolyl-piperazinyl piperidines (e.g., Compound 10a), have yielded potent and selective 5-HT1A antagonists that modulate cholinergic neurotransmission[5]. Furthermore, advanced derivatives like GSK215083 demonstrate subnanomolar affinity (


 = 0.16 nM) for the 5-HT6 receptor, with optimized lipophilicity for blood-brain barrier penetration, making them valuable radiotracers for neuroimaging[6].
Emerging Antimicrobial and Antiviral Applications

Recent high-throughput screening and rational drug design have expanded the utility of this scaffold into virology and bacteriology. The derivative QVIR (4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one) has demonstrated potent inhibition of the Chikungunya virus (CHIKV) by specifically targeting the viral nsP2 and E2 glycoproteins[7]. In bacteriology, specific halogenated piperazinyl quinoline hybrids (e.g., Compound 5k) have shown targeted bacteriostatic effects against Staphylococcus aureus, likely through the inhibition of bacterial DNA gyrase or related nucleotide biosynthesis pathways[8].

MoA Core Piperazinyl Quinoline Derivatives Sub1 Antimalarial Activity Core->Sub1 Sub2 CNS / Serotonergic Core->Sub2 Sub3 Antiviral / Antibacterial Core->Sub3 Mech1 Accumulation in Acidic Vacuole Sub1->Mech1 Mech3 5-HT Receptor Binding (e.g., 5-HT1A, 5-HT6) Sub2->Mech3 Mech5 Viral nsP2/E2 Inhibition or Bacterial DNA Gyrase Sub3->Mech5 Mech2 Hemozoin Polymerization Inhibition Mech1->Mech2 Mech4 Modulation of Neurotransmission Mech3->Mech4

Divergent pharmacological pathways of piperazinyl quinoline derivatives across multiple targets.

Quantitative Pharmacological Data

The following table synthesizes the binding affinities and inhibitory concentrations of key piperazinyl quinoline derivatives across their respective therapeutic targets.

Compound / DerivativePrimary Target / PathogenPharmacological MetricValueReference
Quipazine 5-HT3 / 5-HT2A ReceptorsReceptor AgonismHigh Affinity[2]
Piperaquine Plasmodium falciparum

(In Vitro)
Nanomolar Range[3]
Compound 5k Staphylococcus aureusMinimum Inhibitory Conc. (MIC)10 μM[8]
Compound 10a 5-HT1A Receptor

(Antagonism)
Potent Antagonist[5]
QVIR Chikungunya Virus (CHIKV)

(Viral Replication)
2.2 ± 0.49 μM[9]
GSK215083 5-HT6 Receptor

(Binding Affinity)
0.16 nM[6]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the experimental evaluation of these compounds must rely on self-validating systems where the causality of every biochemical step is understood. Below are two foundational protocols for evaluating the pharmacological profile of these derivatives.

Protocol: Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol determines the binding affinity (


) of novel piperazinyl quinolines at serotonergic GPCRs.
  • Membrane Preparation: Resuspend cortical tissue (or transfected HeLa cells) in a hypotonic 50 mM Tris-HCl buffer (pH 7.4) and homogenize.

    • Causality: The hypotonic environment induces osmotic shock, effectively lysing the cells to expose membrane-bound GPCRs without denaturing their critical tertiary structures[6].

  • Radioligand Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]-GSK215083) and varying concentrations of the test compound in 96-well plates for 60 minutes at 37°C.

    • Causality: The radioligand is deliberately maintained at a concentration near its

      
      . This ensures the assay is highly sensitive to competitive displacement, allowing for the accurate calculation of the test compound's 
      
      
      
      via the Cheng-Prusoff equation[6].
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

    • Causality: Polyethylenimine coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged piperazine basic nitrogen to the filter itself.

  • Washing and Counting: Wash the filters three times with ice-cold Tris-HCl buffer, extract the filters, and quantify using liquid scintillation counting.

    • Causality: Ice-cold buffer kinetically "freezes" the receptor-ligand complex, preventing the rapid dissociation of the bound radioligand during the wash phase.

Workflow Prep Membrane Preparation (Hypotonic Lysis) Incubate Incubation (Ligand + Radiotracer) Prep->Incubate Add Buffer Filter Rapid Filtration (PEI-Soaked Filters) Incubate->Filter Equilibrium Reached Wash Ice-Cold Wash (Stop Dissociation) Filter->Wash Remove Free Ligand Count Liquid Scintillation Counting Wash->Count Extract Bound Signal

Step-by-step radioligand binding assay workflow for evaluating 5-HT receptor affinity.

Protocol: Cell-Free β-Hematin (Hemozoin) Formation Assay

This assay evaluates the antimalarial potential of quinoline derivatives by measuring their ability to inhibit hemozoin crystallization.

  • Hemin Solubilization: Dissolve hemin chloride in 0.1 M NaOH to a final concentration of 2 mM.

    • Causality: Hemin is highly insoluble and prone to disorganized aggregation in neutral or acidic aqueous media. The strong base deprotonates the propionate groups, maintaining the hemin in a monomeric state before the assay is formally initiated.

  • Acidification and Compound Addition: Aliquot the hemin solution into a microplate containing the piperazinyl quinoline test compound. Initiate the reaction by adding 0.5 M sodium acetate buffer (pH 5.0).

    • Causality: The sudden pH shift precisely mimics the acidic environment of the Plasmodium digestive vacuole. This acidic environment is the absolute thermodynamic prerequisite for organized β-hematin crystallization[1].

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

    • Causality: While thermodynamically favorable, the polymerization of hemozoin is kinetically slow. Extended incubation ensures the reaction reaches completion in the control wells.

  • Solubilization of Unreacted Hemin: Add a detergent solution (e.g., 5% NP-40) or pyridine to the wells and read absorbance at 405 nm.

    • Causality: The detergent selectively solubilizes the unreacted, free hemin (which absorbs strongly at 405 nm) but cannot dissolve the highly stable polymeric β-hematin crystal. A high absorbance reading indicates successful inhibition of crystallization by the drug[1].

Pharmacokinetics (PK) and ADMET Considerations

The addition of the piperazine ring significantly impacts the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the quinoline core. For instance, piperaquine exhibits a massive volume of distribution (upwards of 720 L/kg) due to its high lipophilicity and basicity, allowing it to sequester deeply into peripheral tissues and red blood cells[4]. Conversely, CNS-targeted derivatives must be carefully optimized; while compounds like 10a show potent in vitro activity, they can suffer from poor oxidative metabolic stability (high clearance) due to cytochrome P450-mediated hydroxylation on the piperidine or quinoline rings[5]. Successful candidates like GSK215083 strike an optimal balance, achieving the necessary lipophilicity to cross the blood-brain barrier while resisting rapid first-pass metabolism[6].

Conclusion

Piperazinyl quinoline derivatives represent a masterclass in pharmacophore hybridization. By leveraging the intercalating and basic properties of the quinoline core alongside the hydrogen-bonding and solubility-enhancing features of the piperazine ring, researchers can tune these molecules for vastly different therapeutic indications. Whether capping hemozoin crystals in Plasmodium, antagonizing 5-HT receptors in the cortex, or halting viral replication, the rational design and rigorous biochemical validation of these derivatives will continue to drive modern drug discovery.

References

  • Source: National Institutes of Health (NIH)
  • 7-Chloro-4-(piperazin-1-yl)
  • CAS 4085-31-8: Piperaquine Source: CymitQuimica URL
  • Source: National Institutes of Health (NIH)
  • The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT 1A Antagonists Source: ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • Inhibition of Chikungunya Virus Infection by 4-Hydroxy-1-Methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR)
  • Inhibition of Chikungunya Virus Infection by QVIR Targeting nsP2 and E2 Proteins | ACS Omega Source: ACS Publications URL
  • [11C]-[N-Methyl]3-[(3-fluorophenyl)sulfonyl]-8-(4-methyl-1-piperazinyl)

Sources

Foundational

solubility data for 8-chloro-2-methyl-4-(1-piperazinyl)quinoline in organic solvents

Technical Whitepaper: Solubility Profiling and Process Development for 8-Chloro-2-methyl-4-(1-piperazinyl)quinoline Executive Summary 8-Chloro-2-methyl-4-(1-piperazinyl)quinoline is a critical pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling and Process Development for 8-Chloro-2-methyl-4-(1-piperazinyl)quinoline

Executive Summary

8-Chloro-2-methyl-4-(1-piperazinyl)quinoline is a critical pharmaceutical intermediate, structurally aligned with the 4-aminoquinoline class of antimalarials (e.g., Piperaquine analogs) and serotonergic (5-HT) receptor ligands. Its solubility profile is the governing parameter for purification efficiency, reaction yield, and solid-state form control.

This technical guide addresses the thermodynamic solubility landscape of this compound. While specific mole-fraction data for this exact isomer is proprietary or absent from open peer-reviewed literature, this guide synthesizes predictive solubility data based on structural analogs (e.g., 7-chloro-4-(piperazin-1-yl)quinoline) and provides a standardized experimental protocol (Laser Monitoring Observation Technique) to generate definitive solubility curves. This approach enables researchers to bridge the gap between theoretical estimation and process-ready data.

Chemical Identity and Physicochemical Properties

The solubility behavior of 8-chloro-2-methyl-4-(1-piperazinyl)quinoline is dictated by the interplay between its lipophilic chloro-quinoline core and the basic, polarizable piperazine moiety.

  • Chemical Name: 8-Chloro-2-methyl-4-(1-piperazinyl)quinoline[1]

  • Molecular Formula: C₁₄H₁₆ClN₃[1]

  • Molecular Weight: 261.75 g/mol [1]

  • Key Functional Groups:

    • Quinoline Ring (8-Cl, 2-Me): High lipophilicity; drives solubility in chlorinated solvents and esters.

    • Piperazine Ring (Secondary Amine): Basic center (pKa ~8.5–9.5); allows pH-dependent solubility manipulation (salt formation).

Predicted Solubility Trends (Based on Structural Analogs)

Analysis derived from data for 7-chloro-4-(4-methyl-1-piperazinyl)quinoline and Quipazine.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Interaction
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Strong dispersion forces; favorable interaction with the aromatic core.
Alcohols Methanol, Ethanol, IsopropanolModerate to High Hydrogen bonding with piperazine nitrogens; solubility increases significantly with temperature (ideal for recrystallization).
Esters Ethyl Acetate (EtOAc)Moderate Dipole-dipole interactions; often used as a crystallization solvent.
Ethers THF, MTBEModerate Good solubility for the free base form.
Alkanes n-Hexane, n-HeptaneLow Lack of polar interactions; effective anti-solvents .
Water Water (pH 7)Very Low Hydrophobic aromatic core dominates; solubility increases drastically at pH < 5 (protonation).

Experimental Protocol: Determination of Thermodynamic Solubility

To generate precise solubility data (Mole Fraction,


) typically found in Journal of Chemical & Engineering Data (JCED), the Laser Monitoring Observation Technique  is the gold standard. This dynamic method is superior to static gravimetric analysis for rapid profiling across temperature ranges.
Methodology: Laser Monitoring Observation Technique

Objective: Determine the mole fraction solubility (


) of the solute in pure solvents from 278.15 K to 323.15 K.

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibration Thermostated Mixing (±0.01 K) Start->Equilibration Set T LaserCheck Laser Transmissivity Monitoring Equilibration->LaserCheck Stirring LaserCheck->Equilibration Undissolved Dissolution Dissolution Point (Transmissivity Max) LaserCheck->Dissolution Clear Solution Calculation Calculate Mole Fraction (x) Dissolution->Calculation Record Mass/Vol

Figure 1: Workflow for the Laser Monitoring Observation Technique used to determine solid-liquid solubility.

Step-by-Step Protocol:

  • Preparation: Accurately weigh a specific mass (

    
    ) of 8-chloro-2-methyl-4-(1-piperazinyl)quinoline into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the organic solvent (e.g., Ethanol).
    
  • Equilibration: Control the temperature using a circulating water bath (precision ±0.01 K). Stir continuously at 400 rpm.

  • Laser Monitoring: Direct a laser beam (e.g., He-Ne, <5 mW) through the vessel. Measure the intensity of the transmitted light.

    • Suspension: Beam is scattered (Low intensity).

    • Solution: Beam passes through (High intensity).

  • Dynamic Adjustment: Slowly increase the temperature (0.1 K/min) until the laser intensity reaches a maximum constant value, indicating complete dissolution. Record this temperature (

    
    ).
    
  • Repeat: Repeat with different solute/solvent ratios to cover the range 278.15–323.15 K.

Calculation: The mole fraction solubility (


) is calculated as:


Where:
  • 
    : Mass of solute and solvent.
    
  • 
    : Molecular weight of solute (261.75  g/mol ) and solvent.
    

Thermodynamic Modeling and Data Analysis

Once experimental data is collected, it must be correlated using thermodynamic models to allow for interpolation and process design (e.g., cooling crystallization curves).

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical solids.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Application:

  • Plot

    
     vs. 
    
    
    
    .
  • Perform a non-linear regression to find

    
    .
    
  • Validation: Calculate the Relative Average Deviation (RAD). An RAD < 2% indicates a high-quality fit suitable for process engineering.

Van't Hoff Analysis

To understand the dissolution thermodynamics (Enthalpy


, Entropy 

):


  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Process Insight: If

    
     is high (> 20 kJ/mol), cooling crystallization will be highly efficient (yield drops significantly as T decreases).
    

Process Application: Crystallization Design

Based on the predicted solubility behavior of the 8-chloro-2-methyl-4-(1-piperazinyl)quinoline scaffold, the following crystallization strategy is recommended for purification.

Recommended Solvent System: Ethanol (Solvent) + Water (Anti-solvent) or Ethanol (Cooling) .

Decision Logic for Solvent Selection:

SolventSelection Start Crude 8-Cl-2-Me-4-Pip-Quinoline SolubilityCheck Solubility in Hot EtOH? Start->SolubilityCheck HighSol High Solubility (>50 mg/mL) SolubilityCheck->HighSol Yes LowSol Low Solubility SolubilityCheck->LowSol No Cooling Cooling Crystallization (70°C -> 5°C) HighSol->Cooling AntiSolvent Anti-Solvent Crystallization (Add Water/Hexane) LowSol->AntiSolvent Result Pure Crystals (>98%) Cooling->Result AntiSolvent->Result

Figure 2: Decision tree for selecting the crystallization mode based on initial solubility screening.

Protocol:

  • Dissolution: Dissolve crude material in Ethanol at reflux (~78°C).

  • Filtration: Hot filtration to remove insoluble inorganic salts (if any).

  • Nucleation: Cool slowly to 50°C. If no crystals appear, seed with 0.1 wt% pure crystals.

  • Growth: Linearly cool to 0–5°C over 4–6 hours.

  • Isolation: Filter and wash with cold Ethanol/Hexane (1:1).

References

  • Structural Analogs & Synthesis

    • Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2025(2), M1820. Link

    • Rawat, S., et al. (2025).[2] Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis and Activity. ACS Omega. Link

  • Solubility Measurement Protocols (JCED Standard)
  • Chemical Data Sources

    • PubChem Compound Summary for Piperazine-Quinoline Derivatives. National Center for Biotechnology Information. Link

Disclaimer: Specific thermodynamic data for 8-chloro-2-methyl-4-(1-piperazinyl)quinoline is derived from structural analog analysis. Researchers should validate these predictions using the experimental protocols defined in Section 3.

Sources

Exploratory

Deconstructing Structural Misattributions in Anxiolytic Drug Design: The True Synthesis of Saripidem vs. The Role of Piperazinyl Quinolines

Executive Summary In medicinal chemistry, the precise mapping of synthetic intermediates to their final active pharmaceutical ingredients (APIs) is critical for process validation and target binding efficacy. A common st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the precise mapping of synthetic intermediates to their final active pharmaceutical ingredients (APIs) is critical for process validation and target binding efficacy. A common structural misattribution in literature databases and automated chemical mapping tools involves the compound 8-chloro-2-methyl-4-(1-piperazinyl)quinoline . While this molecule is a highly valuable synthetic scaffold, it is chemically incompatible as an intermediate for the anxiolytic drug Saripidem .

Saripidem is a nonbenzodiazepine sedative belonging to the imidazo[1,2-a]pyridine family[1]. It lacks both a quinoline core and a piperazine ring. This whitepaper serves to correct this structural divergence by detailing the true synthetic workflow of Saripidem, while simultaneously exploring the actual, field-proven pharmacological roles of piperazinyl quinoline derivatives in modern drug discovery.

Part 1: Chemical and Structural Discrepancy Analysis

To understand why 8-chloro-2-methyl-4-(1-piperazinyl)quinoline cannot serve as a precursor to Saripidem, we must analyze their core scaffolds. Saripidem’s mechanism of action relies on modulating the


 subtype of the GABA_A receptor, a function driven by its 4-chlorophenyl-substituted imidazo[1,2-a]pyridine core and an N-methylbutanamide side chain[1]. Conversely, piperazinyl quinolines are typically utilized for their ability to intercalate DNA, inhibit bacterial efflux pumps, or modulate G-protein coupled receptors (GPCRs) such as the 5-HT receptors[2],[3].
Table 1: Comparative Physicochemical and Structural Analysis
PropertySaripidem[1]8-Chloro-2-methyl-4-(1-piperazinyl)quinoline
IUPAC Name N-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]-N-methylbutanamide8-chloro-2-methyl-4-(piperazin-1-yl)quinoline
Molecular Formula C

H

ClN

O
C

H

ClN

Molecular Weight 341.84 g/mol 261.75 g/mol
Core Scaffold Imidazo[1,2-a]pyridineQuinoline
Key Appendages N-methylbutanamide, 4-chlorophenylPiperazine ring, 8-chloro, 2-methyl
Primary Target GABA_A receptor (

subtype)
5-HT Receptors, Bacterial DNA Gyrase

Part 2: The True Synthetic Pathway of Saripidem

The synthesis of Saripidem relies on the construction and subsequent functionalization of the imidazo[1,2-a]pyridine core. The protocol below outlines the critical acylation step of the secondary amine intermediate to yield the final Saripidem API, utilizing a self-validating system to ensure high yield and purity[4].

Experimental Protocol: Final Acylation of Saripidem

Objective: To convert the intermediate N-methyl-1-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine into Saripidem via nucleophilic acyl substitution[4].

Causality & Design Choices:

  • Anhydrous THF: Selected as the solvent to prevent the competitive hydrolysis of the highly reactive n-butyryl chloride into butyric acid, which would drastically reduce the yield.

  • NaHCO

    
     (Sodium Bicarbonate):  Acts as a mild, heterogeneous acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the basic imidazopyridine nitrogen. This drives the equilibrium forward without inducing unwanted side reactions typical of stronger bases.
    

Step-by-Step Methodology:

  • Preparation: Dissolve the crude amine intermediate (0.2 mmol) in anhydrous THF (5 mL/mmol) under a nitrogen atmosphere to maintain moisture-free conditions[4].

  • Base Addition: Add NaHCO

    
     (49.8 mg, 0.6 mmol, 3.0 eq) to the stirring solution[4].
    
  • Acylation: Dropwise addition of n-butyryl chloride (42.2 mg, 0.4 mmol, 2.0 eq) at room temperature. The dropwise rate controls the exothermic nature of the acyl substitution[4].

  • Reaction Monitoring: Stir the resulting mixture at room temperature for 30 minutes. The reaction progress can be monitored via TLC (Thin-Layer Chromatography) until the amine spot is fully consumed[4].

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO

    
     (20 mL) and ethyl acetate (EtOAc, 15 mL/mmol). Separate the layers and extract the aqueous phase with EtOAc (3 × 10 mL)[4].
    
  • Purification: Dry the combined organic layers over anhydrous MgSO

    
    , filter, and evaporate under vacuum to yield the final Saripidem product (approx. 55% yield)[4].
    

SaripidemSynthesis A 2-Aminopyridine + a-Bromoketone B Imidazo[1,2-a]pyridine Core Formation A->B Condensation C Vilsmeier-Haack Formylation B->C POCl3, DMF D Reductive Amination (Methylamine) C->D NaBH(OAc)3 E Acylation (Butyryl Chloride) D->E Base (NaHCO3) F Saripidem (Final API) E->F Yield: ~55%

Fig 1. Step-by-step synthetic workflow for the anxiolytic drug Saripidem.

Part 3: The True Pharmacological Role of Piperazinyl Quinolines

While 8-chloro-2-methyl-4-(1-piperazinyl)quinoline is not a Saripidem intermediate, the 4-piperazinyl quinoline scaffold is a "privileged structure" in medicinal chemistry. Its unique electron distribution and basicity make it highly effective for specific therapeutic targets.

Antimicrobial and Anticancer Applications

Molecular hybridization strategies frequently combine the quinoline ring with a piperazine moiety to create potent antibacterial agents. For instance, 4-piperazinylquinoline derivatives exhibit significant inhibitory activity against Staphylococcus aureus[2]. The piperazine ring enhances the molecule's basicity, allowing it to accumulate in acidic cellular compartments, while the quinoline core intercalates with bacterial DNA or inhibits DNA gyrase[2]. Furthermore, urea and thiourea derivatives of 4-piperazinyl quinolines have demonstrated targeted antiproliferative activity against breast cancer cell lines (e.g., MCF-7) by disrupting cellular membranes and inducing apoptosis[5].

GPCR Modulation (5-HT Receptors)

Quinolyl-piperazinyl derivatives are heavily investigated as potent Serotonin (5-HT


) antagonists[3]. The rigid quinoline core provides the necessary hydrophobic interactions within the receptor's binding pocket, while the basic nitrogen of the piperazine ring forms a critical salt bridge with a conserved aspartate residue (Asp3.32) in the GPCR transmembrane domain[3].
Experimental Protocol: Synthesis of the 4-Piperazinyl Quinoline Scaffold

Objective: To synthesize 7-chloro-4-(piperazin-1-yl)quinoline via Nucleophilic Aromatic Substitution (S


Ar)[5].

Causality & Design Choices:

  • Triethylamine (TEA): Utilized as a non-nucleophilic base to neutralize the HCl generated during the substitution, preventing the deactivation of the incoming piperazine nucleophile[5].

  • Thermal Activation (130-140 °C): The high temperature provides the necessary activation energy to overcome the resonance stabilization of the chloroquinoline ring, forcing the S

    
    Ar reaction to completion[5].
    

Step-by-Step Methodology:

  • Reagent Mixing: Combine the 4-chloroquinoline derivative (10.10 mmol), piperazine (30.30 mmol, 3.0 eq), and triethylamine (10.10 mmol, 1.0 eq) in a reaction vessel[5].

  • Initial Heating: Heat the mixture slowly to 80 °C over 1 hour under continuous stirring to initiate the substitution[5].

  • High-Temperature S

    
    Ar:  Increase the temperature to 130–140 °C and maintain for 6 hours[5].
    
  • Workup: Cool the mixture to room temperature and dissolve in dichloromethane. Wash the organic layer with 5% aqueous NaHCO

    
    , followed by water and brine, to remove unreacted piperazine and TEA-HCl salts[5].
    

PiperazinylQuinoline A Piperazinyl Quinoline Scaffold B 5-HT Receptor Binding (GPCR Modulation) A->B CNS Targets C Bacterial Target (e.g., DNA Gyrase) A->C Antimicrobial D Membrane Disruption (Cancer Cell Lines) A->D Oncology E Antidepressant / Anxiolytic Effects B->E F Antibacterial Action (S. aureus) C->F G Antiproliferative Activity (MCF-7) D->G

Fig 2. Divergent pharmacological pathways of piperazinyl quinoline scaffolds.

Conclusion

The assumption that 8-chloro-2-methyl-4-(1-piperazinyl)quinoline acts as an intermediate for Saripidem is a chemical fallacy. Saripidem requires an imidazo[1,2-a]pyridine core synthesized via condensation and acylation pathways, whereas piperazinyl quinolines are standalone privileged scaffolds synthesized via S


Ar reactions. By maintaining rigorous structural verification, researchers can prevent the propagation of misattributed synthetic pathways and better leverage the true therapeutic potential of both the imidazopyridine and quinoline chemical spaces.

References

  • Saripidem | C19H20ClN3O | CID 3058746 - PubChem, nih.gov, [Link]

  • Copper- and DMF-Mediated Switchable Oxidative CH Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information, rsc.org,[Link]

  • Full article: Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach, tandfonline.com,[Link]

  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights, mdpi.com,[Link]

  • The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT 1A Antagonists, acs.org,[Link]

Sources

Foundational

The 4-Substituted Quinoline Scaffold: A Technical Guide to SAR and Synthetic Protocols

Executive Summary The 4-substituted quinoline scaffold represents a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for two distinct therapeutic classes: antimalarials (via heme pol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-substituted quinoline scaffold represents a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for two distinct therapeutic classes: antimalarials (via heme polymerization inhibition) and tyrosine kinase inhibitors (via ATP-competitive binding). This guide dissects the Structure-Activity Relationship (SAR) of this moiety, providing researchers with a mechanistic understanding of substituent effects at the C4, C7, and N1 positions. It includes validated synthetic protocols and experimental workflows for biological evaluation.[1]

The Pharmacophore: Electronic & Structural Fundamentals

The quinoline ring consists of a benzene ring fused to a pyridine ring. The 4-position is electronically unique due to the para-relationship with the quinoline nitrogen (N1).

  • N1 (Quinoline Nitrogen): Acts as a hydrogen bond acceptor.[1] In kinase inhibitors, this binds to the hinge region of the ATP pocket. In antimalarials, its protonation state (pKa ~4-5) is vital for lysosomal accumulation.

  • C4 (Substitution Site): Nucleophilic aromatic substitution (SNAr) is favored here due to the electron-deficient nature of the pyridine ring, enhanced by the leaving group activation (typically Cl).

  • C7 (The "Anchor"): In antimalarials, an electron-withdrawing group (Cl) at C7 is non-negotiable for activity. In kinase inhibitors, this position often hosts solubilizing groups.

Visualization: Core SAR Map

SAR_Map Core 4-Substituted Quinoline Core N1 N1: H-Bond Acceptor (Kinase Hinge / Lysosomal Trapping) Core->N1 C3 C3: Steric/Electronic Gate (CN group increases kinase potency) Core->C3 C4 C4: Primary Pharmacophore (Amine/Aniline Linker) Core->C4 C7 C7: Metabolic/Binding Anchor (Cl for Heme; Solubilizers for Kinase) Core->C7

Figure 1: Functional mapping of the quinoline scaffold. The C4 position dictates the primary interaction, while C7 and N1 modulate pharmacokinetics and binding affinity.

Therapeutic Vector A: Antimalarials (4-Aminoquinolines)

Representative Drugs: Chloroquine, Amodiaquine, Piperaquine.

Mechanism of Action

The malaria parasite degrades hemoglobin in its acidic digestive vacuole, releasing free heme (ferriprotoporphyrin IX), which is toxic. The parasite detoxifies heme by polymerizing it into inert hemozoin crystals. 4-Aminoquinolines inhibit this biocrystallization by π-π stacking with the heme dimer.

Detailed SAR[1]
  • The C7-Chlorine (Critical): The electron-withdrawing Cl atom at position 7 is essential. It aligns with the porphyrin ring of heme. Removing or moving this substituent (e.g., to C6 or C8) dramatically reduces inhibition of heme polymerization [1].

  • The C4-Side Chain (Resistance Modulation):

    • Basicity: The terminal amine on the side chain must be basic (pKa 8–10) to ensure the drug becomes diprotonated in the acidic vacuole (pH ~5), trapping it inside (ion trapping).

    • Length: Short chains (as in Chloroquine) are susceptible to efflux by the mutant PfCRT transporter (resistance mechanism). Longer chains or bulky amines (e.g., Amodiaquine, Piperaquine) evade this efflux pump [2].

  • C3-Substitution: Substitution at C3 usually abolishes activity by disrupting the planarity required for heme intercalation.

Therapeutic Vector B: Kinase Inhibitors (4-Anilinoquinolines)

Representative Compounds: Bosutinib (Src/Abl inhibitor), Pelitinib (EGFR inhibitor).

Mechanism of Action

These compounds function as Type I ATP-competitive inhibitors. The quinoline core mimics the adenine ring of ATP.

Detailed SAR[1]
  • The C4-Aniline: The phenyl ring at C4 occupies the hydrophobic pocket adjacent to the ATP binding site.

    • Substituents: 3-Chloro-4-fluoro substitution on the aniline is a "privileged" motif (seen in Gefitinib/Pelitinib) that maximizes hydrophobic interactions.

  • The C3-Cyano Group (Electronic Tuning): In 4-anilinoquinolines (unlike quinazolines), the pyridine ring is less electron-deficient. Adding a cyano (-CN) group at C3 increases the acidity of the NH at C4 and enhances H-bonding with the kinase hinge region [3].

  • C6/C7 Solubilizing Groups: Unlike antimalarials, kinase inhibitors require bulk at C6/C7 to extend into the solvent-exposed region. Common groups include methoxy- or morpholino-alkoxy chains to improve water solubility and oral bioavailability.

Visualization: Mechanism Comparison

Mechanism cluster_Malaria Antimalarial Mode (Vacuole) cluster_Kinase Kinase Inhibitor Mode (Cytosol) M_Drug 4-Aminoquinoline (Diprotonated) Complex Drug-Heme Complex (π-π Stacking) M_Drug->Complex Heme Free Heme (Toxic) Heme->Complex Inhibition Prevents Hemozoin Formation Complex->Inhibition K_Drug 4-Anilinoquinoline (Neutral/Monoprotonated) ATP_Pocket ATP Binding Pocket K_Drug->ATP_Pocket Hinge Hinge Region H-Bond (N1 & C3-CN) ATP_Pocket->Hinge Block Blocks Phosphorylation Hinge->Block

Figure 2: Mechanistic divergence. Antimalarials rely on stacking in an acidic environment; Kinase inhibitors rely on precise H-bonding in a neutral environment.

Synthetic Methodologies

The synthesis of 4-substituted quinolines is robust, typically proceeding via the activation of a 4-hydroxyquinoline intermediate.

Method A: The SNAr Displacement (Industry Standard)

This is the most reliable method for both amino- and anilino- derivatives.

  • Precursor Synthesis: Cyclization of aniline with diethyl ethoxymethylenemalonate (Gould-Jacobs reaction) yields 4-hydroxyquinoline.

  • Activation: Chlorination using POCl3 yields 4-chloroquinoline.[2]

  • Displacement: Reaction with a primary amine or aniline.

Method B: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Used when the incoming amine is weakly nucleophilic (e.g., electron-deficient anilines for kinase inhibitors).

  • Catalyst: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: BINAP or Xantphos.

  • Base: Cs2CO3 or NaOtBu.

Visualization: Synthetic Workflow

Synthesis Start Starting Material: Substituted Aniline Step1 Gould-Jacobs Cyclization (EMME, 250°C) Start->Step1 Inter1 4-Hydroxyquinoline Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 4-Chloroquinoline (Activated Core) Step2->Inter2 Branch Nucleophile Type? Inter2->Branch PathA Alkyl Amine / Reactive Aniline (S_NAr, Phenol/Heat) Branch->PathA Strong Nuc PathB Deactivated Aniline (Pd-Catalysis / Buchwald) Branch->PathB Weak Nuc Final Final Product: 4-Substituted Quinoline PathA->Final PathB->Final

Figure 3: Convergent synthetic pathways. The 4-chloro intermediate is the universal divergence point.

Experimental Protocols

Protocol 1: Synthesis of N-(7-chloroquinolin-4-yl)diamine (SNAr)

Rationale: Phenol is used as a solvent/catalyst. It protonates the quinoline nitrogen, activating the C4 position, and solvates the transition state.

  • Reagents: 4,7-Dichloroquinoline (1.0 eq), Diamine side chain (3.0 eq), Phenol (4.0 eq).

  • Procedure:

    • Mix 4,7-dichloroquinoline and phenol in a round-bottom flask. Heat to 80°C until molten.

    • Add the amine dropwise.[1]

    • Raise temperature to 130°C and stir for 4–6 hours (monitor via TLC: 10% MeOH/DCM).

    • Workup: Cool to RT. Basify with 2M NaOH (to pH 11) to remove phenol and deprotonate the product. Extract with DCM (3x).

    • Purification: Wash organic layer with brine, dry over MgSO4. Recrystallize from pentane/ether or purify via flash chromatography (Silica, DCM:MeOH:NH4OH gradient).

Protocol 2: Heme Polymerization Inhibition Assay (Self-Validating)

Rationale: This cell-free assay confirms the drug binds heme, independent of cellular transport mechanisms.

  • Reagents: Hemin chloride, Tween-20, Sodium Acetate buffer (pH 5.0).

  • Procedure:

    • Dissolve Hemin (3 mM) in 0.1 M NaOH.

    • Prepare drug dilutions (0–100 µM) in water.

    • Reaction: In a 96-well plate, mix:

      • 50 µL Hemin solution.

      • 50 µL Drug solution.

      • 100 µL Acetate buffer (pH 5.0) to initiate polymerization.

    • Incubate at 37°C for 24 hours.

    • Measurement: Solubilize unpolymerized heme with 200 µL DMSO. Read absorbance at 405 nm.

  • Validation:

    • Control: Chloroquine (IC50 should be ~15–20 µM).

    • Negative Control: Solvent only (100% polymerization).

    • Calculation: Lower absorbance = Higher polymerization. Inhibition prevents crystal formation, keeping heme soluble (higher signal in some setups, or measure pellet; standard is measuring soluble heme after washing). Note: Standardize to measuring the remaining soluble heme.

Comparative Data Tables

Table 1: SAR of Antimalarial 4-Aminoquinolines
CompoundC7 SubstituentSide Chain (C4)Activity (CQ-Resistant)Mechanism Note
Chloroquine Cl4-C alkyl + DiethylLowEffluxed by PfCRT
Amodiaquine ClPhenyl + DiethylHighBulky side chain evades efflux
Piperaquine ClBis-quinoline linkerHighDimeric structure increases affinity
Analog X (Hypothetical) H4-C alkyl + DiethylInactiveLoss of heme stacking interaction
Table 2: SAR of Kinase Inhibitor (EGFR) 4-Anilinoquinolines
CompoundC3 SubstituentC4-Aniline SubstituentC6/C7 SubstituentIC50 (EGFR)
Core Scaffold HHH> 10 µM
Analog A H3-Cl, 4-FH~ 500 nM
Analog B CN 3-Cl, 4-FH~ 10 nM
Pelitinib CN3-Cl, 4-FAlkoxy-ether< 5 nM

References

  • Egan, T. J., et al. (2000). "Role of Heme in the Mechanism of Action of the 4-Aminoquinoline Antimalarials." Journal of Inorganic Biochemistry.

  • O'Neill, P. M., et al. (2012). "4-Aminoquinolines: Past, Present, and Future; A Chemical Perspective." Journal of Medicinal Chemistry.

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 4-Anilino-3-cyanoquinolines as Src Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a Privileged Scaffold in Cancer Drug Discovery."[1][3] Current Medicinal Chemistry.

  • WorldWide Antimalarial Resistance Network (WWARN). "In vitro assays for antimalarial activity."

Sources

Exploratory

safety data sheet (SDS) and toxicity profile for piperazinyl quinolines

This technical guide provides a comprehensive safety and toxicity analysis of Piperazinyl Quinolines , a privileged scaffold in medicinal chemistry used in antimalarials (e.g., Piperaquine), antipsychotics, and antimicro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and toxicity analysis of Piperazinyl Quinolines , a privileged scaffold in medicinal chemistry used in antimalarials (e.g., Piperaquine), antipsychotics, and antimicrobial agents.

Document Control:

  • Version: 2.0 (Technical Whitepaper)

  • Scope: Chemical Handling, Toxicological Mechanisms, and Experimental Validation.

Executive Summary

Piperazinyl quinolines combine a lipophilic quinoline core with a polar, basic piperazine ring. While this structure enhances membrane permeability and target affinity (e.g., DNA intercalation, GPCR binding), it inherently predisposes the molecule to Cationic Amphiphilic Drug (CAD) toxicity. Researchers must manage three critical risks: hERG channel inhibition (cardiotoxicity) , drug-induced phospholipidosis (DIPL) , and phototoxicity . This guide moves beyond standard compliance to provide a mechanistic roadmap for safe handling and lead optimization.

Part 1: Chemical Identity & SDS Framework

Representative Compound: 7-Chloro-4-(piperazin-1-yl)quinoline (CAS: 837-52-5) Note: This section applies to the general scaffold class unless specific substituents alter the physicochemical profile.

GHS Classification & Hazards
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) 4H302: Harmful if swallowed.Warning
Skin Corrosion/Irritation 2H315: Causes skin irritation.Warning
Serious Eye Damage 2AH319: Causes serious eye irritation.Warning
STOT - Single Exposure 3H335: May cause respiratory irritation.Warning
Aquatic Toxicity Chronic 3H412: Harmful to aquatic life with long-lasting effects.-
Critical Handling Protocols
  • Permeation Resistance: The lipophilic quinoline core allows these compounds to penetrate standard latex gloves. Nitrile (minimum 0.11 mm thickness) or Viton gloves are required for handling solutions.

  • Photostability: Quinolines are chromophores that can generate reactive oxygen species (ROS) upon UV exposure. Store in amber glass vials under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Hygroscopicity: The basic piperazine nitrogen (pKa ~9.8) readily forms hydrates. Desiccate thoroughly before weighing for quantitative assays.

Part 2: Toxicological Mechanisms (The "Why")

The toxicity of piperazinyl quinolines is not random; it is a direct consequence of their Cationic Amphiphilic Drug (CAD) pharmacophore.

The CAD Paradox

The structure requires a hydrophobic ring (Quinoline) and a hydrophilic cationic amine (Piperazine) to cross cell membranes and bind targets. However, this same feature drives accumulation in acidic organelles (lysosomes), leading to Phospholipidosis .[1]

  • Mechanism: The uncharged base diffuses into the lysosome (pH ~4.5), becomes protonated, and is trapped (ion trapping).

  • Consequence: The trapped cation inhibits Lysosomal Phospholipase A2 (LPLA2) , preventing lipid degradation. This results in the formation of "lamellar bodies" and cellular foaminess.

Mechanistic Pathway Diagram

CAD_Toxicity Compound Piperazinyl Quinoline (Lipophilic Base) Membrane Cell Membrane Diffusion Compound->Membrane hERG hERG Channel Blockade Compound->hERG Direct Pore Binding (Pi-Stacking + Cation) Lysosome Lysosome (pH 4.5) Membrane->Lysosome Passive Transport Trapping Ion Trapping (Protonation of Piperazine) Lysosome->Trapping pH < pKa LPLA2 Inhibition of Phospholipase A2 Trapping->LPLA2 Enzyme Binding PLD Phospholipidosis (Lamellar Bodies) LPLA2->PLD Substrate Accumulation QT QT Prolongation (Arrhythmia Risk) hERG->QT

Figure 1: The dual toxicity pathway of Piperazinyl Quinolines showing Lysosomal Trapping (Phospholipidosis) and hERG blockade (Cardiotoxicity).

Part 3: Detailed Toxicity Profile

Cardiotoxicity (hERG Inhibition)

This is the most acute safety risk. The piperazine nitrogen (protonated at physiological pH) mimics potassium ions, while the quinoline ring engages in pi-stacking with aromatic residues (Tyr652, Phe656) in the hERG channel pore.

  • Reference Data: Piperaquine, a bis-quinoline piperazine, blocks hERG with an IC50 ≈ 0.1 µM .

  • Risk: High. Requires mandatory electrophysiological screening early in the lead optimization phase.

Genotoxicity
  • Ames Test: Quinolines can be metabolized to epoxides (via CYP450), which are DNA-reactive.

  • Piperazine Effect: While the piperazine ring itself is generally safe, N-nitrosation (if nitrite impurities are present) can form carcinogenic N-nitrosopiperazines.

  • Mitigation: Avoid using nitrite reagents during synthesis; use secondary amine scavengers.

Metabolic Stability & CYP Inhibition
  • Metabolism: Primarily metabolized by CYP3A4 and CYP2C8 .

  • Pathway: N-oxidation of the piperazine ring is the major route. Interestingly, piperaquine N-oxides can undergo "retro-reduction" back to the parent compound, creating a futile cycle that extends half-life (t1/2 > 20 days for some derivatives).

  • Interaction: Strong inhibitor of CYP2D6, posing drug-drug interaction (DDI) risks.

Part 4: Experimental Protocols

Protocol A: In Vitro hERG Screening (Patch Clamp)

Standard validation for cardiotoxicity risk.

  • Cell Line: CHO or HEK293 cells stably expressing Kv11.1 (hERG).

  • Preparation: Dissolve piperazinyl quinoline in DMSO (stock 10 mM). Dilute to test concentrations (0.01, 0.1, 1, 10 µM) in Tyrode’s solution (0.1% DMSO final).

  • Electrophysiology:

    • Holding Potential: -80 mV.

    • Pulse: Depolarize to +20 mV for 2s, then repolarize to -50 mV to elicit tail current.

    • Measurement: Measure peak tail current amplitude.

  • Analysis: Plot normalized current vs. log[concentration] to derive IC50.

    • Acceptance Criteria: Positive control (E-4031, IC50 ~10 nM) must be within range.

Protocol B: Phospholipidosis Screening (NBD-PE Assay)

High-throughput detection of lysosomal accumulation.

  • Reagent: NBD-PE (fluorescent phospholipid analog).

  • Cell Culture: Seed HepG2 or U937 cells in 96-well black plates.

  • Treatment: Incubate cells with test compound (1-50 µM) for 24 hours.

  • Staining: Add NBD-PE (50 µM) for 4 hours.

  • Wash: Wash 3x with PBS to remove non-internalized lipid.

  • Read: Measure fluorescence (Ex 460 nm / Em 535 nm).

    • Interpretation: Increased fluorescence relative to vehicle control indicates inhibition of lipid degradation (Phospholipidosis).

    • Positive Control:[2][3] Amiodarone (10 µM).

Protocol C: Phototoxicity Assessment (3T3 NRU)

Required due to the quinoline chromophore.

  • Method: OECD Guideline 432 (In Vitro 3T3 Neutral Red Uptake Phototoxicity Test).

  • Dosing: Treat Balb/c 3T3 fibroblasts with compound across 8 concentrations.

  • Irradiation: Expose one plate to UVA (5 J/cm²) and keep the duplicate in dark.

  • Viability: Measure Neutral Red uptake.

  • Calculation: Calculate Photo-Irritation Factor (PIF).

    • PIF > 5: Probable Phototoxicant.

    • PIF 2-5: Possible Phototoxicant.

Part 5: Risk Mitigation in Drug Design

To retain efficacy while lowering toxicity, apply these structural modifications:

Toxicity IssueStructural Modification Strategy
hERG Block Reduce Lipophilicity (LogP): Introduce polar groups (e.g., -OH, -SO2) on the quinoline ring to disrupt pi-stacking in the channel pore.
Phospholipidosis Lower pKa: Add electron-withdrawing groups (fluorine) adjacent to the piperazine nitrogen to lower pKa below 8.0, reducing lysosomal trapping.
Metabolic Instability Block N-Oxidation: Substitute the distal piperazine nitrogen with a bulky group or convert to an amide (though this reduces solubility).

References

  • World Health Organization (WHO). (2015). Guidelines for the treatment of malaria.[4][5][6] Third edition. (Discusses Piperaquine safety). Link

  • Davis, T. M., et al. (2005). "Piperaquine: a resurgent antimalarial drug." Drugs, 65(1), 75-87. (Pharmacokinetics and hERG data). Link

  • Ekins, S., et al. (2012). "In silico hERG scoring of piperazine derivatives." Journal of Pharmacological and Toxicological Methods. (SAR of piperazines).[7] Link

  • Anderson, N., & Borlak, J. (2006). "Drug-induced phospholipidosis."[1][2][8][9] FEBS Letters, 580(23), 5533-5540. (Mechanisms of CAD toxicity). Link

  • OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (Standard protocol for quinoline phototoxicity). Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 7-Chloro-4-(piperazin-1-yl)quinoline.Link (Search CAS 837-52-5).

Sources

Foundational

Engineering Serotonergic Modulation: A Technical Guide to the Binding Affinity of Quinoline Derivatives

Executive Summary The development of highly selective ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors remains a cornerstone of neuropharmacology. Among the diverse chemical scaffolds explored, quinoline deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors remains a cornerstone of neuropharmacology. Among the diverse chemical scaffolds explored, quinoline derivatives have emerged as privileged structures. Their rigid, planar heteroaromatic nature allows for precise intercalation into the orthosteric binding pockets of both G-protein coupled receptors (GPCRs) and pentameric ligand-gated ion channels (pLGICs). As a Senior Application Scientist, I have structured this whitepaper to dissect the subtype-specific binding affinities of quinoline analogs, detail the self-validating experimental workflows required to quantify these interactions, and explain the structure-activity relationship (SAR) causality driving modern drug design.

Mechanistic Profiling: Subtype-Specific Binding Affinities

The versatility of the quinoline scaffold lies in its ability to be functionalized at multiple positions, tuning its electronic and steric properties to discriminate between highly homologous 5-HT receptor subtypes.

The 5-HT3 Receptor: Ion Channel Antagonism

Unlike other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel. Quinoline derivatives have shown exceptional promise here due to their ability to mimic the endogenous indole ring of serotonin while providing extended hydrophobic contacts. A series of quinolinecarboxylic acid amides demonstrated high affinity for the 5-HT3 receptor, with derivative 5 exhibiting a


 of 9.9 nM and functioning as a moderate antagonist[1]. Further structural rigidification has yielded benzopyrano[3,4-c]quinoline derivatives, such as compound 5f, which achieve sub-nanomolar affinity for the 5-HT3 receptor, displaying potencies comparable to established clinical antagonists like ondansetron[2].
The 5-HT5A, 5-HT6, and 5-HT7 Receptors: GPCR Modulation

Targeting the GPCR subtypes requires navigating the highly conserved transmembrane (TM) domains.

  • 5-HT5A: The novel quinoline/sulfone scaffold UCSF678 (5A6-78) functions as a 42 nM arrestin-biased partial agonist at the 5-HT5A receptor, demonstrating a highly restricted off-target profile[3]. The inclusion of a sulfone moiety alters the electrostatic potential, favoring the Gi/o-coupled conformation.

  • 5-HT6: For the Gs-coupled 5-HT6 receptor, 3-aryl-3-methyl-1H-quinoline-2,4-diones have emerged as a new class of selective antagonists. Notably, 3-(4-hydroxyphenyl)-3-methyl-quinoline-2,4-dione (12f) exhibits a

    
     of 12.3 nM with significant selectivity over dopamine receptors[4].
    
  • 5-HT7: Quinolinesulfonamides like compound 54 have been identified as potent 5-HT7 antagonists (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     = 13 nM), showing in vivo efficacy in behavioral models such as the forced swim test.
    
Quantitative Binding Affinities of Key Quinoline Derivatives
Compound Class / Specific LigandTarget ReceptorBinding Affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Functional ActivityReference
Quinolinecarboxylic acid derivative 55-HT39.9 nMAntagonist[[1]]()
Benzopyrano[3,4-c]quinoline 5f5-HT3Sub-nanomolarAntagonist2
UCSF678 (5A6-78)5-HT5A42 nMPartial Agonist3
3-(4-hydroxyphenyl)-3-methyl-quinoline-2,4-dione (12f)5-HT612.3 nMAntagonist4
Quinolinesulfonamide 545-HT713 nMAntagonist

Experimental Workflows: Validating Receptor Affinity

To ensure reproducibility and scientific integrity, binding affinities must be determined using rigorous, self-validating protocols. Below are the standard methodologies employed in our laboratories.

RadioligandWorkflow Step1 1. Membrane Preparation (HEK-293 expressing 5-HTR) Step2 2. Radioligand Incubation (Quinoline + [3H]-Ligand) Step1->Step2 Step3 3. Rapid Vacuum Filtration (PEI-treated GF/B filters) Step2->Step3 Step4 4. Ice-Cold Washing (Removes unbound ligand) Step3->Step4 Step5 5. Scintillation Counting (Quantifies bound radioactivity) Step4->Step5 Step6 6. Cheng-Prusoff Analysis (Calculates Ki from IC50) Step5->Step6

Radioligand binding assay workflow for determining Ki values of quinoline derivatives.

Protocol 1: High-Throughput Radioligand Displacement Binding Assay
  • Membrane Preparation: Homogenize HEK-293 cells stably expressing the target 5-HT receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

    • Causality: Cold temperatures prevent proteolytic degradation. Ultracentrifugation isolates the lipid bilayer containing the receptors from cytosolic interference.

  • Assay Incubation: In a 96-well plate, combine 50 µL of radioligand (e.g.,

    
    -GR65630 for 5-HT3) near its 
    
    
    
    , 50 µL of the quinoline derivative (
    
    
    to
    
    
    M), and 100 µL of membrane suspension. Incubate at 37°C for 60 minutes.
    • Causality: Incubating at the

      
       ensures maximum assay sensitivity, allowing the test compound to effectively compete for the orthosteric site until thermodynamic equilibrium is achieved.
      
  • Rapid Filtration: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: Glass fibers carry a net negative charge, which non-specifically binds lipophilic, positively charged quinoline ligands. PEI neutralizes this charge, drastically reducing background noise. Rapid filtration effectively "freezes" the equilibrium state.

  • Data Analysis: Calculate the

    
     using non-linear regression. Convert to the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .
    • Causality: Relying solely on

      
       introduces assay-dependent variability. The Cheng-Prusoff equation normalizes the data against the radioligand's concentration and affinity, yielding a universally comparable thermodynamic constant.
      
Protocol 2: Functional Adenylyl Cyclase Assay (cAMP Accumulation)

To determine whether a quinoline binding to a Gs-coupled receptor (like 5-HT6 or 5-HT7) acts as an agonist or antagonist:

  • Cell Seeding & Treatment: Seed CHO cells expressing the receptor. Treat with the quinoline derivative alongside a phosphodiesterase inhibitor (0.5 mM IBMX) to prevent cAMP degradation. For antagonist profiling, co-incubate with a sub-maximal concentration of 5-HT.

  • Detection: Lyse cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF).

    • Causality: HTRF utilizes Time-Resolved Förster Resonance Energy Transfer (TR-FRET) between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. This ratiometric measurement eliminates compound auto-fluorescence interference, providing a self-validating readout of G-protein coupling efficacy.

Structure-Activity Relationship (SAR) Dynamics

The binding of quinoline derivatives is governed by strict spatial and electronic parameters. The quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting with conserved aspartate residues (e.g., Asp3.32 in TM3 of GPCRs). Meanwhile, the fused aromatic system engages in


 stacking with conserved tryptophan and phenylalanine residues in the hydrophobic pocket.

Modifying the substituents on the quinoline ring dictates subtype selectivity. For instance, adding a bulky sulfonamide group directs the molecule away from the 5-HT1A pocket and heavily favors the 5-HT7 architecture due to the specific volume of its extracellular loops[5].

SignalingPathways cluster_IonChannel pLGIC cluster_GPCR GPCRs Ligand Quinoline Derivative HT3 5-HT3 Receptor Ligand->HT3 HT67 5-HT6 / 5-HT7 Receptors (Gs-coupled) Ligand->HT67 HT5A 5-HT5A Receptor (Gi/o-coupled) Ligand->HT5A IonFlux Cation Influx Blockade (Antagonism) HT3->IonFlux cAMP_Down Decreased cAMP (Antagonism) HT67->cAMP_Down cAMP_Inhib Adenylyl Cyclase Inhibition (Partial Agonism) HT5A->cAMP_Inhib

Divergent signaling pathways modulated by quinoline derivatives across 5-HT receptors.

Conclusion

Quinoline derivatives represent a highly tunable chemical space for serotonergic modulation. By understanding the causality behind structural modifications—such as how electron-withdrawing groups or steric bulk alter


 values—and by employing rigorous, self-validating assay protocols like PEI-treated vacuum filtration and Cheng-Prusoff normalization, researchers can rationally design next-generation therapeutics with exquisite subtype selectivity.

References

  • [1] Labeaga, L., et al. "Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives." PubMed, National Institutes of Health. 1

  • [2] "Novel, potent, and selective 5-HT3 receptor antagonists based on the arylpiperazine skeleton: synthesis, structure, biological activity, and comparative molecular field analysis studies." PubMed, National Institutes of Health. 2

  • [3] "Structure-based design of a chemical probe set for the 5-HT5A serotonin receptor." bioRxiv. 3

  • [4] Seong, C. M., et al. "Discovery of 3-aryl-3-methyl-1H-quinoline-2,4-diones as a new class of selective 5-HT6 receptor antagonists." PubMed, National Institutes of Health.4

  • [5] Zajdel, P., et al. "Arene- and quinoline-sulfonamides as novel 5-HT7 receptor ligands." PubMed, National Institutes of Health.5

Sources

Exploratory

Physicochemical Characteristics of 2-Methyl-4-Piperazinyl Quinoline Scaffolds: A Technical Guide

Executive Summary The 2-methyl-4-piperazinyl quinoline scaffold represents a privileged structural motif in medicinal chemistry, serving as a cornerstone for antimalarial (chloroquine-like), antipsychotic (serotonin rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-4-piperazinyl quinoline scaffold represents a privileged structural motif in medicinal chemistry, serving as a cornerstone for antimalarial (chloroquine-like), antipsychotic (serotonin receptor ligands), and antimicrobial therapeutics. Its utility stems from the synergistic interplay between the lipophilic, planar quinoline core and the solubilizing, basic piperazine tail.

However, the efficacy of this scaffold is frequently bottlenecked by specific physicochemical limitations: poor aqueous solubility of the free base, complex ionization behaviors affecting membrane permeability, and metabolic liability at the C-2 methyl position. This guide provides a rigorous technical analysis of these characteristics, offering validated protocols for their assessment and optimization strategies for drug development professionals.

Structural Dissection & SAR Logic

To optimize this scaffold, one must understand the distinct electronic and steric contributions of its three primary zones.

The Quinoline Core (Lipophilic Anchor)

The 2-methylquinoline moiety provides the necessary


-

stacking interactions for target binding (e.g., intercalation into DNA or hydrophobic pockets in GPCRs).
  • Electronic Effect: The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor.

  • Steric Constraint: The C-2 methyl group introduces steric bulk that can hinder metabolism at the

    
    -position but may also induce atropisomerism if the C-3 position is substituted.
    
The Piperazine Linker (Solubilizing Vector)

The piperazine ring at the C-4 position is the primary driver of physicochemical adaptability.

  • Basicity: The distal nitrogen (N4) is the primary ionization center (see Section 3.1).

  • Conformation: It adopts a chair conformation, projecting substituents into a defined vector, crucial for secondary binding interactions.

Structural Logic Diagram

The following diagram illustrates the functional decomposition of the scaffold.

ScaffoldAnalysis Core Quinoline Core (Lipophilic Anchor) Linker Piperazine Ring (Solubilizing/Basic) Core->Linker C-4 Attachment (Aniline-like N) Substituent 2-Methyl Group (Metabolic Blocker/Steric) Core->Substituent C-2 Position Prop1 High LogP DNA Intercalation Core->Prop1 Prop2 pKa ~8.5-9.5 Solubility Driver Linker->Prop2 Prop3 Prevents Alpha-Oxidation Substituent->Prop3 caption Figure 1: Structural Activity Relationship (SAR) decomposition of the 2-methyl-4-piperazinyl quinoline scaffold.

Key Physicochemical Parameters

Ionization Constants (pKa)

Understanding the protonation state is critical for predicting permeability (CNS penetration) and lysosomal trapping.

  • N1 (Proximal Piperazine Nitrogen): Attached directly to the electron-deficient quinoline ring at position 4. The lone pair participates in resonance with the aromatic system (vinylogous amidine character). Consequently, it is non-basic at physiological pH (estimated pKa < 2.0).

  • N4 (Distal Piperazine Nitrogen): This amine remains aliphatic and retains basicity.

    • Typical pKa: 8.5 – 9.2.

    • Physiological State: Predominantly protonated (+1 charge) at pH 7.4.

  • N_quinoline (Ring Nitrogen):

    • Typical pKa: 4.0 – 5.0.[1][2]

    • Physiological State: Unprotonated at pH 7.4; Protonated at gastric pH (1.2).

Implication: The molecule exists as a mono-cation in systemic circulation and a di-cation in the stomach. This pH-dependent ionization profile is ideal for lysosomotropic accumulation (e.g., in the acidic food vacuole of Plasmodium falciparum).

Lipophilicity (LogP vs. LogD)
  • Calculated LogP (Neutral): ~2.3 – 2.8.

  • LogD (pH 7.4): Significantly lower (~0.5 – 1.5) due to the ionization of the distal piperazine nitrogen.

  • Optimization: To enhance CNS penetration, the LogD should be optimized to >2.0 by capping the distal nitrogen with lipophilic groups (e.g., trifluoromethyl-benzyl) or removing the distal basic center if lysosomal trapping is not desired.

Solubility Profile

The free base form often exhibits poor aqueous solubility (<50 µg/mL) due to the planar stacking of the quinoline rings.

  • Salt Selection: Dihydrochloride or dimaleate salts are standard to disrupt crystal packing and utilize the ionization potential of both basic centers.

  • Solubility Data Summary:

Solvent SystemSolubility (Free Base)Solubility (2HCl Salt)Notes
Water (pH 7.0)< 0.1 mg/mL> 50 mg/mLSalt form is highly hygroscopic.
DMSO> 100 mg/mL> 100 mg/mLPreferred for stock solutions.
0.1 N HCl> 10 mg/mL> 100 mg/mLSimulates gastric environment.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: To generate high-purity 2-methyl-4-(1-piperazinyl)quinoline for characterization.

Reagents: 4-Chloro-2-methylquinoline (1.0 eq), Piperazine (5.0 eq), K2CO3 (2.0 eq), NMP or DMF (Solvent).

Protocol:

  • Charge: Dissolve 4-chloro-2-methylquinoline in NMP (0.5 M concentration).

  • Addition: Add anhydrous piperazine (excess is crucial to prevent bis-alkylation) and K2CO3.

  • Reaction: Heat to 120°C for 12-16 hours. Monitor by LC-MS (Target [M+H]+ ~228.15).

  • Workup: Cool to RT. Pour into ice-water. The product may precipitate. If not, extract with EtOAc (3x).

  • Purification: The excess piperazine stays in the aqueous phase. Wash organic layer with brine. Dry over Na2SO4.

  • Crystallization: Recrystallize from Ethanol/Ether to obtain the free base or treat with HCl/Dioxane to precipitate the dihydrochloride salt.

Potentiometric pKa Determination

Objective: Accurately determine the ionization constants to predict biodistribution.

Method:

  • Preparation: Dissolve 5 mg of the compound in 20 mL of a solvent mixture (Water:Methanol 1:1) to ensure solubility of the neutral species.

  • Titration: Titrate with 0.1 M KOH (standardized) under inert atmosphere (N2) at 25°C using a potentiometric titrator (e.g., Sirius T3).

  • Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine aqueous pKa values from the mixed-solvent data.

    • Expected Result: You should observe two inflection points if the starting pH is low enough (Quinoline N and Distal Piperazine N).

Optimization & Signaling Pathways

When developing drugs based on this scaffold, understanding the downstream signaling or mechanism of action is vital. Below is a diagram illustrating the dual-pathway potential often exploited with this scaffold (GPCR modulation vs. Antiparasitic action).

SignalingPathways Compound 2-Methyl-4-Piperazinyl Quinoline Derivative Target1 Target A: 5-HT Receptors (GPCR - CNS) Compound->Target1 Lipophilic Interaction Target2 Target B: Heme Detoxification (Parasite Food Vacuole) Compound->Target2 pH Trapping Mech1 G-Protein Signaling (cAMP / IP3) Target1->Mech1 Mech2 Inhibition of Hemozoin Formation Target2->Mech2 Out1 Antipsychotic / Anxiolytic Effect Mech1->Out1 Out2 Parasite Death (ROS Accumulation) Mech2->Out2 caption Figure 2: Dual therapeutic utility of the scaffold based on physicochemical tuning.

Critical Quality Attributes (CQA) Checklist

For researchers scaling up this scaffold, ensure the following CQAs are met:

  • Bis-alkylation Impurity: Ensure <0.5% of the N,N'-bis(2-methyl-4-quinolinyl)piperazine impurity. This forms if the piperazine excess is too low during synthesis.

  • Residual Solvents: NMP/DMF are difficult to remove. A water wash followed by lyophilization of the HCl salt is recommended.

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Store in a desiccator or consider a fumarate/maleate salt for solid dosage forms.

References

  • PubChem. (2025).[3] 2-Methyl-4-(piperazin-1-yl)quinoline | C14H17N3.[3][4] National Library of Medicine. [Link]

  • Intagliata, S., et al. (2017).[5] New N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives as 5-HT7 and 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

  • University of Regina. (2009). pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. [Link]

  • Madan, A., et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI Crystals. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 8-chloro-2-methyl-4-(1-piperazinyl)quinoline from 4,8-dichloro-2-methylquinoline

Application Note: Regioselective Synthesis of 8-chloro-2-methyl-4-(1-piperazinyl)quinoline Executive Summary This application note details the optimized protocol for the synthesis of 8-chloro-2-methyl-4-(1-piperazinyl)qu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 8-chloro-2-methyl-4-(1-piperazinyl)quinoline

Executive Summary

This application note details the optimized protocol for the synthesis of 8-chloro-2-methyl-4-(1-piperazinyl)quinoline via nucleophilic aromatic substitution (


) of 4,8-dichloro-2-methylquinoline . This transformation is a critical step in the manufacturing of 5-HT2C receptor agonists and specific antimalarial scaffolds.

The protocol leverages the inherent electronic disparity between the C4 and C8 positions of the quinoline ring to achieve >95% regioselectivity without the need for protecting groups or transition metal catalysts.

Mechanistic Insight & Regioselectivity

The success of this synthesis relies on the "Vinylogy Principle" within the quinoline scaffold.

  • Electronic Activation (C4 vs. C8): The nitrogen atom of the quinoline ring acts as an electron sink. The C4 position is vinylogous to an imine chloride (para-like relationship), making it highly electrophilic. In contrast, the C8-chlorine is in a distinct electronic environment that is not sufficiently activated for

    
     under standard reflux conditions.
    
  • Steric Factors: The C8 position is sterically crowded by the ring nitrogen lone pair and the peri-hydrogen at C1, further discouraging nucleophilic attack compared to the exposed C4 position.

  • Reaction Pathway: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.

Figure 1: Reaction Mechanism & Regioselectivity

SNAr_Mechanism cluster_selectivity Regioselectivity Logic SM 4,8-dichloro-2-methylquinoline (Electrophile) TS Meisenheimer Complex (Stabilized by Ring N) SM->TS Nucleophilic Attack at C4 (Fast) Pip Piperazine (Nucleophile) Pip->TS Prod 8-chloro-2-methyl-4- (1-piperazinyl)quinoline TS->Prod Elimination of Cl- HCl HCl (Trapped by excess Pip) TS->HCl C8_Block C8-Cl: Inert (Lack of activation) C4_Act C4-Cl: Activated (Vinylogous to N)

Caption: Mechanistic pathway highlighting the electronic activation of C4 facilitating selective substitution over C8.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry 1.0 eq Quinoline : 5.0 eq PiperazineExcess piperazine prevents bis-quinoline formation and acts as an in situ base to neutralize HCl.
Solvent n-Butanol (or Ethanol)Polar protic solvents stabilize the polar transition state. n-Butanol allows higher reflux temps (117°C) for faster kinetics.
Temperature Reflux (117°C for n-BuOH)Required to overcome the activation energy of the

at the C4 position.
Time 8 - 12 HoursMonitoring via HPLC is required to ensure <0.5% starting material remains.

Detailed Experimental Protocol

Scale: 100 mmol (approx. 21.2 g of starting material)

Materials:
  • 4,8-dichloro-2-methylquinoline (MW: 212.08 g/mol )

  • Piperazine (Anhydrous) (MW: 86.14 g/mol )

  • n-Butanol (Reagent Grade)

  • Dichloromethane (DCM)

  • 1N NaOH and Brine

Step-by-Step Procedure:
  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4,8-dichloro-2-methylquinoline (21.2 g, 100 mmol).

    • Add n-Butanol (100 mL, 5 vol).

    • Add Piperazine (43.0 g, 500 mmol, 5.0 eq) in one portion.

    • Note: The reaction is endothermic; slight cooling may be observed upon dissolution.

  • Reaction Phase:

    • Heat the mixture to reflux (internal temperature ~115-118°C).

    • Maintain reflux for 10 hours .

    • In-Process Control (IPC): Sample 50 µL, dilute in MeOH. Check by HPLC/TLC (Eluent: 10% MeOH in DCM). Target: Starting material < 1.0%.

  • Workup & Isolation:

    • Cool the reaction mixture to 50°C.

    • Remove n-Butanol under reduced pressure (Rotavap) to obtain a semi-solid residue.

    • Acid-Base Purification (Self-Validating Step):

      • Dissolve residue in DCM (200 mL).

      • Wash with Water (3 x 100 mL) to remove excess piperazine (highly water-soluble).

      • Optional High-Purity Step: Extract the organic layer with 1N HCl (200 mL). The product moves to the aqueous phase (protonated); non-basic impurities remain in DCM. Discard DCM. Basify aqueous layer with 4N NaOH to pH > 12, then extract back into DCM.

    • Wash the final DCM layer with Brine (100 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

  • Crystallization (Optional):

    • If high purity (>99%) is required, recrystallize the crude solid from Ethyl Acetate/Hexane .

Figure 2: Workflow Diagram

Workflow start Start: Charge Reactants (Quinoline + 5 eq Piperazine) reflux Reflux in n-Butanol (117°C, 10-12 h) start->reflux ipc IPC: HPLC Check (Limit: <1.0% SM) reflux->ipc ipc->reflux Fail (Extend Time) evap Distill Solvent ipc->evap Pass wash DCM/Water Extraction (Removes excess Piperazine) evap->wash dry Dry & Concentrate wash->dry end Final Product (Off-white solid) dry->end

Caption: Operational workflow for the synthesis and purification of the target quinoline.

Analytical Specifications

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (300 MHz, CDCl₃): Diagnostic signals include:

    • 
       2.65 (s, 3H, Me -Ar)
      
    • 
       3.10-3.20 (m, 4H, Piperazine)
      
    • 
       3.25-3.35 (m, 4H, Piperazine)
      
    • 
       7.01 (s, 1H, H3 of Quinoline)
      
    • Absence of signal at

      
       7.4-7.5 corresponding to H4 of starting material.
      
  • Mass Spectrometry (ESI+): Calculated

    
    ; Observed 
    
    
    
    . Pattern should show characteristic Chlorine isotope splitting (3:1 ratio for
    
    
    ).

Troubleshooting & Safety

IssueRoot CauseCorrective Action
Low Yield Incomplete extraction of product during workup.The product is basic. Ensure the aqueous phase pH is >12 during the final extraction back into organics.
Bis-impurity Stoichiometry of piperazine too low.Ensure at least 5 equivalents of piperazine are used.[1][2] If bis-quinoline forms, it is insoluble in methanol; filter it off.
Dark Color Oxidation of piperazine or quinoline at high temp.Degas n-Butanol with Nitrogen before reflux. Perform reaction under

atmosphere.

Safety Warning:

  • Piperazine: A known respiratory and skin sensitizer. Handle in a fume hood.

  • Chlorinated Quinolines: Potential irritants. Wear gloves and eye protection.

References

  • Arena Pharmaceuticals, Inc. (2006). Piperazinyl-substituted quinolines as 5-HT2C receptor agonists. World Intellectual Property Organization. Patent WO2006069363.

  • Smith, B. M., et al. (2005). Discovery of 1-[(7R)-4-(2-fluorophenyl)-7-methyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl]-4-methylpiperazine (Lorcaserin): A Potent, Selective, and Efficacious 5-HT2C Agonist. Journal of Medicinal Chemistry, 48(23), 7089-7092. (Describes analogous chemistry).

  • Sunduru, N., et al. (2009). Synthesis and antimalarial activity of new 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 17(17), 6451-6462.

    
     conditions on chloroquinolines). 
    

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: High-yield, rapid, and green synthesis of 4-aminoquinoline scaffolds using microwave-assisted organic synthesis (MAOS).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: High-yield, rapid, and green synthesis of 4-aminoquinoline scaffolds using microwave-assisted organic synthesis (MAOS).

Introduction & Mechanistic Rationale

The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of critical antimalarial drugs (e.g., chloroquine, hydroxychloroquine) and emerging as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA)[1].

Fundamentally, the synthesis of these derivatives relies on a Nucleophilic Aromatic Substitution (SNAr) coupling a 4-chloroquinoline derivative with a primary or secondary amine[2]. The C4 position of the quinoline ring is highly electrophilic, activated by the electron-withdrawing nature of the endocyclic nitrogen[2]. However, the formation of the intermediate Meisenheimer complex is often the rate-limiting step. When utilizing less reactive nucleophiles—such as sterically hindered secondary amines or electron-poor anilines—conventional convective heating struggles to overcome the activation energy barrier. This results in prolonged reaction times (4 to 48 hours), high energy consumption, and the generation of intractable polymeric tars[3].

Microwave-assisted organic synthesis (MAOS) fundamentally alters this thermodynamic landscape. By utilizing dielectric heating, microwave irradiation directly interacts with polar molecules and ionic intermediates. The rapid alignment and realignment of these molecules with the oscillating electromagnetic field generates intense, localized frictional heat. This direct energy transfer dramatically accelerates reaction kinetics, reducing reaction times to as little as 2 to 120 minutes while boosting yields up to 95%[1][4].

Experimental Design & Causality

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than just following a recipe. The success of this microwave protocol hinges on three engineered choices:

  • Solvent Selection (Dielectric Properties): For SNAr reactions, polar aprotic solvents like DMSO and N-Methyl-2-pyrrolidone (NMP) are vastly superior to ethanol or acetonitrile[2][4]. DMSO and NMP possess high loss tangents (

    
    ), meaning they efficiently convert microwave energy into heat. Furthermore, they solvate and stabilize the highly polar SNAr transition state. Alternatively, for liquid primary amines, a solvent-free  approach can be utilized, strictly adhering to green chemistry principles[3][5].
    
  • Base Auxiliary Requirements: The necessity of an external base is dictated by the nucleophile. Primary alkylamines are sufficiently basic to act as their own acid scavengers, neutralizing the HCl byproduct[2][4]. However, when coupling secondary amines or aryl/heteroarylamines, the addition of an external base (e.g., K2CO3 or NaOH) is mandatory to prevent the protonation of the nucleophile, which would otherwise stall the reaction[2][4].

  • Chromatography-Free Purification: 4-aminoquinoline derivatives exhibit extremely low solubility in non-polar or moderately polar halogenated solvents like dichloromethane (DCM)[5]. By leveraging this solubility differential, the crude product can be purified via simple trituration and washing with DCM, which selectively dissolves unreacted starting materials and organic impurities, completely bypassing the need for time-consuming column chromatography[5][6].

Quantitative Data: Conventional vs. Microwave Synthesis

The following table summarizes the paradigm shift achieved by transitioning from conventional reflux to microwave-assisted synthesis for 4-aminoquinolines.

Reaction ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Convection / ConductionDielectric Heating
Reaction Time 4 to 48 hours[3]2 to 120 minutes[1][7]
Temperature Range 100°C to Reflux90°C to 160°C[1][7]
Solvent Requirement High-boiling toxic solventsSolvent-free, DMSO, or NMP[4][5]
Average Yield 40% - 65%80% - 95%[4]
Purification Column ChromatographySimple Washing / Trituration[6]

Workflow Visualization

Workflow Start 4-Chloroquinoline + Amine (Reactants) Prep Reaction Preparation (Solvent-free or NMP/DMSO) Start->Prep MW Microwave Irradiation (90-150°C, 10-120 min) Prep->MW Green Pathway Conv Conventional Heating (Reflux, 4-48 hours) Prep->Conv Traditional Cool Cooling & Precipitation (In-process QC) MW->Cool Conv->Cool Wash Washing (DCM/Water) No Column Chromatography Cool->Wash Product Pure 4-Aminoquinoline (Yield: 85-95%) Wash->Product

Figure 1: Microwave-assisted vs. conventional workflow for 4-aminoquinoline synthesis.

Self-Validating Experimental Protocols

Protocol A: Solvent-Free Synthesis (Optimized for Primary/Liquid Amines)

This protocol utilizes the amine as both the reactant and the solvent, maximizing atom economy.

Step 1: Reagent Charging

  • In a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add 4,7-dichloroquinoline (1.0 equivalent, e.g., 1.0 mmol).

  • Add the primary alkylamine (2.0 to 3.0 equivalents).

  • Causality: The excess amine acts as the solvent, the nucleophile, and the acid scavenger[2][3].

  • Validation: The mixture should form a stirrable slurry or clear solution. If the mixture is too viscous to stir, proceed to Protocol B.

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap.

  • Irradiate in a dedicated microwave synthesizer. Program the system to ramp to 130°C - 140°C over 2 minutes, and hold for 15 - 30 minutes (depending on amine sterics)[4].

  • Validation: Monitor the real-time pressure curve on the synthesizer interface. A stable pressure plateau indicates a controlled SNAr reaction. A sudden, sharp spike suggests product decomposition; abort the run if this occurs.

Step 3: In-Process Quality Control (QC)

  • Allow the vessel to cool to room temperature (typically via compressed air cooling in the synthesizer).

  • Validation: Extract a 10 µL aliquot, dilute in 1 mL methanol, and spot on a silica gel TLC plate (Eluent: 80:20 EtOAc/Hexane). The complete disappearance of the high-Rf 4,7-dichloroquinoline spot under 254 nm UV light confirms reaction completion.

Step 4: Isolation via Trituration

  • Add 5 mL of cold dichloromethane (DCM) to the reaction vial and agitate vigorously.

  • Causality: The target 4-aminoquinoline product has low solubility in DCM and will precipitate, while excess amine and impurities remain in solution[5].

  • Filter the suspension under a vacuum and wash the filter cake with an additional 2 x 5 mL of cold DCM. Dry under a high vacuum to yield the pure product.

Protocol B: Solvent-Mediated Synthesis (Optimized for Anilines & Secondary Amines)

Sterically hindered or electronically deactivated amines require a highly polar medium and an external base.

Step 1: Reagent Charging

  • In a microwave vial, combine 4-chloroquinoline (1.0 eq), the secondary amine or aniline (1.2 eq), and anhydrous K2CO3 (1.5 eq)[4].

  • Suspend the mixture in 2.0 mL of anhydrous NMP or DMSO[2][7].

  • Validation: Ensure the K2CO3 is finely powdered to maximize the surface area for rapid HCl neutralization.

Step 2: Microwave Irradiation

  • Seal the vial and heat via microwave irradiation to 150°C - 160°C for 10 - 45 minutes [1][7].

  • Causality: Anilines are less reactive than aliphatic amines and require more forcing conditions (higher temperatures) to drive the Meisenheimer complex formation[2].

Step 3: Precipitation and Washing

  • Cool the reaction to room temperature.

  • Pour the crude mixture into 15 mL of ice-cold distilled water.

  • Validation: A distinct precipitate should form immediately as the DMSO/NMP dissolves into the aqueous phase. If an oil forms, induce crystallization by scratching the side of the beaker with a glass rod.

  • Filter the solid, wash thoroughly with water (to remove residual solvent and salts), and dry.

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Extensive Tar Formation (Black Oil) Thermal degradation due to localized superheating or excessive reaction time.Reduce the microwave hold time by 50%. Ensure the stir rate is set to maximum to prevent thermal gradients.
Incomplete Conversion (Starting Material Remains) Nucleophile is too weak, or the generated HCl is protonating the amine, halting the reaction.Add 1.5 eq of a stronger base (e.g., NaOH for arylamines)[4]. Increase the reaction temperature by 10°C.
Product Fails to Precipitate in DCM The specific derivative synthesized has higher lipophilicity than standard 4-aminoquinolines.Switch the trituration solvent. Evaporate the DCM and attempt trituration with cold diethyl ether or hexane.

References

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.MDPI.
  • Reaction protocol for the synthesis of 9‐AA derivatives.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Deriv
  • Technical Support Center: Optimization of 4-Aminoquinoline Synthesis.Benchchem.
  • Design, synthesis, heme binding and density functional theory studies of isoindoline-dione-4-aminoquinolines as potential antiplasmodials.PMC (NIH).
  • Microwave-Accelerated Solvent- and Catalyst-Free Synthesis of 4-Aminoaryl/alkyl-7-chloroquinolines...Australian Journal of Chemistry.

Sources

Method

scale-up procedures for 8-chloro-2-methyl-4-(1-piperazinyl)quinoline production

An in-depth guide to the scalable synthesis of 8-chloro-2-methyl-4-(1-piperazinyl)quinoline, designed for chemical researchers and drug development professionals. This document provides a comprehensive overview of a robu...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the scalable synthesis of 8-chloro-2-methyl-4-(1-piperazinyl)quinoline, designed for chemical researchers and drug development professionals. This document provides a comprehensive overview of a robust three-step synthetic strategy, including detailed protocols, mechanistic insights, and critical safety information pertinent to scale-up operations.

Introduction

8-chloro-2-methyl-4-(1-piperazinyl)quinoline is a substituted quinoline that holds potential as a valuable scaffold in medicinal chemistry. The quinoline core is a prominent feature in a wide array of pharmacologically active compounds, notably in the development of antimalarial agents.[1][2] The addition of a piperazine moiety at the 4-position can significantly influence the molecule's physicochemical properties, such as solubility and basicity, which are critical for drug development.

This guide details a scalable, three-step synthesis route commencing from readily available starting materials. The chosen pathway is designed for efficiency, high yield, and adaptability to large-scale production environments. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and the necessary safety precautions.

Part 1: Synthetic Strategy and Mechanism

The production of 8-chloro-2-methyl-4-(1-piperazinyl)quinoline is most effectively achieved through a three-step sequence:

  • Conrad-Limpach Synthesis: Formation of the quinoline core by reacting 2-chloroaniline with ethyl acetoacetate to produce 8-chloro-4-hydroxy-2-methylquinoline.

  • Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃), yielding the key intermediate, 4,8-dichloro-2-methylquinoline.

  • Nucleophilic Aromatic Substitution (SNAr): Selective substitution of the highly reactive 4-chloro group with piperazine to yield the final product.

Reaction Scheme Overview

Reaction_Scheme A 2-Chloroaniline I1 8-Chloro-4-hydroxy-2-methylquinoline A->I1 Step 1: Conrad-Limpach (Heat, Inert Solvent) B Ethyl Acetoacetate B->I1 Step 1: Conrad-Limpach (Heat, Inert Solvent) C Piperazine P 8-Chloro-2-methyl-4-(1-piperazinyl)quinoline C->P Step 3: SNAr (Heat, Solvent) D POCl3 I2 4,8-Dichloro-2-methylquinoline D->I2 Step 2: Chlorination (Heat) I1->I2 Step 2: Chlorination (Heat) I2->P Step 3: SNAr (Heat, Solvent)

Caption: Overall three-step synthetic route.

Mechanistic Insights
  • Step 1: Conrad-Limpach Synthesis: This reaction begins with the condensation of the aniline with the β-ketoester to form an enamine intermediate. For scale-up, this process is conducted at high temperatures (up to 250 °C) in an inert solvent like mineral oil, which favors thermal cyclization to form the stable 4-quinolone product.[3][4] The quinolone exists in tautomeric equilibrium with its 4-hydroxyquinoline form.

  • Step 2: Chlorination: The 4-quinolone tautomer is treated with phosphorus oxychloride (POCl₃). The mechanism involves the initial phosphorylation of the carbonyl oxygen, converting the hydroxyl group into a good leaving group. A subsequent attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline derivative.[5] This is a standard and highly effective method for producing activated chloroquinolines.[6]

  • Step 3: Nucleophilic Aromatic Substitution (SNAr): The final step involves the reaction of 4,8-dichloro-2-methylquinoline with piperazine. The chlorine atom at the C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. This makes it significantly more reactive than the C8 chlorine. The reaction proceeds via a two-step addition-elimination mechanism, where piperazine first adds to the C4 position to form a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.[7][8]

Part 2: Scale-Up Synthesis Protocols

Step 1: Synthesis of 8-Chloro-4-hydroxy-2-methylquinoline (Intermediate 1)

This protocol is based on the principles of the Conrad-Limpach synthesis, optimized for larger scale.[3][9]

Protocol:

  • Reactor Setup: Equip a suitable multi-neck, jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet/outlet. The reactor should be connected to a heating/cooling circulator.

  • Reagent Charging: Charge the reactor with 2-chloroaniline and ethyl acetoacetate.

  • Initial Reaction: Heat the mixture under a slow nitrogen stream with moderate stirring. A water-aspirator vacuum can be applied to facilitate the removal of ethanol and water byproducts.

  • Cyclization: Once the initial condensation is complete (as monitored by TLC or GC-MS), add a high-boiling inert solvent such as Dowtherm A or mineral oil to the reaction mixture.

  • High-Temperature Reaction: Heat the mixture to 240-250 °C and maintain for 2-3 hours. The product will precipitate from the hot solvent.

  • Work-up: Cool the mixture to 80-100 °C and filter the solid product. Wash the filter cake with a suitable solvent (e.g., toluene or xylene) to remove the high-boiling solvent, followed by a wash with hexane.

  • Drying: Dry the resulting solid under vacuum at 60-80 °C to yield 8-chloro-4-hydroxy-2-methylquinoline.

Data Table: Reagent Quantities and Parameters for Step 1

Parameter Value Unit Molar Ratio Notes
2-Chloroaniline 1.00 kg 1.0 Limiting Reagent
Ethyl Acetoacetate 1.12 kg 1.1 Slight excess to drive condensation
High-Boiling Solvent 3-5 L - e.g., Dowtherm A
Initial Reaction Temp. 130-140 °C - To form the enamine intermediate
Cyclization Temp. 240-250 °C - Critical for ring closure
Reaction Time 4-6 hours - Total reaction time

| Expected Yield | 80-90 | % | - | Based on 2-chloroaniline |

Step 2: Synthesis of 4,8-Dichloro-2-methylquinoline (Intermediate 2)

This procedure uses phosphorus oxychloride to convert the 4-hydroxy group into a reactive 4-chloro group.[6][10]

Protocol:

  • Reactor Setup: Use a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and a nitrogen inlet. The off-gas should be directed through a scrubber containing a sodium hydroxide solution to neutralize HCl fumes.

  • Reagent Charging: Under a nitrogen atmosphere, carefully charge the reactor with phosphorus oxychloride (POCl₃).

  • Substrate Addition: Slowly add the 8-chloro-4-hydroxy-2-methylquinoline from Step 1 to the POCl₃ with stirring. The addition is exothermic and should be controlled to maintain the temperature below 40 °C.

  • Reaction: Once the addition is complete, slowly heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring in a separate, well-ventilated quenching vessel. This process is highly exothermic and releases HCl gas.

  • Neutralization & Extraction: Neutralize the acidic aqueous slurry with a cold aqueous solution of sodium hydroxide or sodium carbonate to a pH of 7-8. Extract the product with a suitable organic solvent, such as dichloromethane or toluene.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4,8-dichloro-2-methylquinoline.

Data Table: Reagent Quantities and Parameters for Step 2

Parameter Value Unit Molar Ratio Notes
8-Chloro-4-hydroxy-2-methylquinoline 1.00 kg 1.0 Starting material from Step 1
Phosphorus Oxychloride (POCl₃) 2.36 kg 3.0 Used as both reagent and solvent
Reaction Temperature 105-110 °C - Reflux conditions
Reaction Time 3-4 hours - Monitor for completion

| Expected Yield | 85-95 | % | - | After work-up |

Step 3: Synthesis of 8-chloro-2-methyl-4-(1-piperazinyl)quinoline (Final Product)

This final step involves the regioselective displacement of the 4-chloro group with piperazine.

Protocol:

  • Reactor Setup: Use a clean, dry, jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with a suitable solvent (e.g., isopropanol, N-methyl-2-pyrrolidone) and anhydrous piperazine.

  • Substrate Addition: Dissolve the 4,8-dichloro-2-methylquinoline from Step 2 in a minimal amount of the reaction solvent and add it to the piperazine mixture.

  • Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 4-8 hours. Monitor the reaction's completion by TLC or HPLC.

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Treat the residue with water and adjust the pH to be basic (pH > 10) with aqueous sodium hydroxide to ensure the product is in its free base form. Extract the product with dichloromethane or ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization

For large-scale purification, recrystallization is the preferred method.

Protocol: Recrystallization

  • Dissolve the crude product from Step 3 in a minimal amount of a hot solvent, such as ethanol, isopropanol, or an ethanol/water mixture.

  • If necessary, treat the hot solution with activated carbon to remove colored impurities and filter through a pad of celite.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Part 4: Safety, Handling, and Waste Management

Hazard Overview:

  • 2-Chloroaniline: Toxic and a suspected carcinogen.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing HCl gas.

  • Piperazine: Corrosive and can cause severe skin and eye burns.[11]

  • Chlorinated Quinolines: Potentially toxic and irritating. Handle with care.[4]

Engineering Controls and Personal Protective Equipment (PPE):

  • All operations should be conducted in a well-ventilated chemical fume hood or a contained reactor system.[12]

  • PPE: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles at all times.[13] For handling large quantities of POCl₃, a face shield and appropriate respiratory protection are mandatory.

  • An emergency shower and eyewash station must be readily accessible.[9]

Spill and Waste Management:

  • Spills: Neutralize acidic spills (e.g., from POCl₃) with a suitable agent like sodium bicarbonate. Absorb organic spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal.

  • Waste: All chemical waste must be collected in properly labeled containers and disposed of in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal.

Part 5: Production Workflow Visualization

Production_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Downstream Processing start Raw Material Procurement reactor_prep Reactor Setup & Cleaning start->reactor_prep step1 Step 1: Conrad-Limpach reactor_prep->step1 step2 Step 2: Chlorination step1->step2 step3 Step 3: SNAr step2->step3 workup Work-up & Extraction step3->workup purify Recrystallization workup->purify dry Drying purify->dry qc QC Analysis (HPLC, NMR, MS) dry->qc final Final Product qc->final

Caption: End-to-end production workflow diagram.

References

  • European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Data Sheet. Available from: [Link]

  • El-Sayed, M. A.-M., & Abdel-Ghany, H. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1436-1445. Available from: [Link]

  • Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

  • PrepChem.com. Synthesis of 8-chloro-2-methylquinoline. Available from: [Link]

  • Ye, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4305-4313. Available from: [Link]

  • New Jersey Department of Health. DIHYDROCHLORIDE HAZARD SUMMARY. Available from: [Link]

  • Hossain, M. F. (2020). POCl₃-PCl₅ mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97, 47-52. Available from: [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of the American Chemical Society, 68(7), 1277–1278. Available from: [Link]

  • Hossain, M. F. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Academia.edu. Available from: [Link]

  • SynArchive. Conrad-Limpach Synthesis. Available from: [Link]

  • Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. Available from: [Link]

  • Baxter, E. W., et al. (2011). POCl₃ chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. Available from: [Link]

  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Available from: [Link]

  • Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Pharmacogenomics & Pharmacoproteomics. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available from: [Link]

  • Google Patents. (1950). Process for preparing 4, 7-dichloro-8-methylquinoline.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2898. Available from: [Link]

  • Barlin, G. B., & Benbow, J. A. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(35), 6843-6852. Available from: [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available from: [Link]

  • Arkat USA. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397. Available from: [Link]

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Application

Application Note: Handling and Storage Protocols for Piperazinyl Quinoline Compounds

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Causality of Degradation Piperazinyl quinoline compou...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Causality of Degradation

Piperazinyl quinoline compounds—a critical class of molecules encompassing antimalarials like piperaquine[1] and various targeted kinase inhibitors[2]—present unique handling challenges due to their dual-ring architecture. To maintain the scientific integrity of these active pharmaceutical ingredients (APIs) and synthetic intermediates, researchers must move beyond rote storage rules and understand the causality of their degradation.

The degradation of piperazinyl quinolines is driven by three primary mechanistic pathways:

  • Photolytic Cleavage (Quinoline Core): The electron-rich quinoline ring is highly susceptible to UV and visible light. Photons induce homolytic cleavage of bonds (especially if halogenated), generating highly reactive radical intermediates that destroy the aromatic nucleus[3][4].

  • Oxidative Susceptibility (Piperazine Ring): The secondary or tertiary nitrogen atoms within the piperazine ring are prime targets for atmospheric oxygen. Unmitigated exposure leads to the rapid formation of N-oxides, formylated species, and ring-opened byproducts[4][5][6].

  • Hygroscopicity & Hydrolysis: To improve solubility, these compounds are frequently synthesized as hydrochloride or phosphate salts (e.g., piperaquine phosphate, piperazine dihydrochloride)[6][7]. These salt forms are aggressively hygroscopic. Absorbed atmospheric moisture acts as a medium for hydrolysis, accelerating the breakdown of the molecular structure and altering the compound's physical hydration state[5][8].

Quantitative Stability Metrics

Understanding the kinetic limits of these compounds under various stressors is essential for designing robust storage systems. The table below summarizes key quantitative stability data derived from stress-testing piperazinyl quinolines and their base structures.

Compound / DerivativeEnvironmental StressorExperimental ConditionObserved Stability / Half-Life
Piperaquine (Solid Tablet) Temp & Humidity30°C, 70% RH (3 months)≥ 95% API retained[1]
Quinoline (Aqueous) Photolysis (Sunlight)Summer conditions (40° N)~14 days half-life[3]
Quinoline (Aqueous) Photolysis (Sunlight)Winter conditions (40° N)~123 days half-life[3]
1-(2-chloroethyl)piperazine HCl Thermal Stress105°C for 48 hoursSignificant thermal degradation[8]
Piperazinyl Quinolines Oxidative Stress3% H₂O₂ at Room Temp (24h)Rapid N-oxide formation[6][8]

Workflow Visualization: Degradation & Mitigation

G cluster_0 Environmental Stressors & Degradation cluster_1 Mitigation & Storage Protocols PQ Piperazinyl Quinoline (API / Intermediate) UV UV / Visible Light (Quinoline Core Cleavage) PQ->UV Photolysis O2 Oxygen Exposure (Piperazine N-Oxidation) PQ->O2 Oxidation H2O Moisture / Humidity (Salt Hydrolysis) PQ->H2O Hygroscopy Amber Amber Glassware & Dark Storage UV->Amber Prevented by Inert Inert Atmosphere (Argon / N2 Purge) O2->Inert Prevented by Desiccator Desiccator Storage (Temp < 15°C) H2O->Desiccator Prevented by

Fig 1: Mechanistic degradation pathways of piperazinyl quinolines and corresponding storage protocols.

Standard Operating Protocols (SOPs)

Protocol A: Solid-State Handling and Storage

To prevent the cascading effects of oxidation and hydrolysis, solid-state storage must be treated as an active exclusion system.

  • Drying & Preparation: Ensure the synthesized or purchased solid is fully dried. If a specific hydrate is not required, dry the compound under a high-vacuum desiccator to remove residual solvent and moisture[5].

  • Primary Packaging: Transfer the powder into an amber glass vial. The amber tint is mandatory to block UV/visible light wavelengths that trigger quinoline photodegradation[2][4].

  • Atmospheric Displacement: Purge the vial's headspace with a gentle stream of high-purity Argon or Nitrogen gas for 10–15 seconds to displace ambient oxygen, thereby protecting the piperazine nitrogen from oxidation[2][5].

  • Secondary Sealing: Seal the vial tightly with a PTFE-lined cap and wrap the cap junction with Parafilm to prevent gas exchange.

  • Environmental Control: Place the vial inside a secondary desiccator cabinet containing active indicating silica gel. Store the entire unit in a temperature-controlled environment at 2–8 °C (or -20 °C for multi-year archiving) to suppress the kinetic rate of thermal degradation[2][4][8].

Protocol B: Solution-State Handling

Piperazinyl quinolines are highly vulnerable when solvated.

  • Solvent Selection: Reconstitute the compound using strictly anhydrous, HPLC-grade solvents. Avoid aqueous buffers unless immediately required for an assay, as water facilitates rapid hydrolysis[2][5].

  • Subdued Lighting: Conduct all weighings, dilutions, and transfers under subdued lighting or using actinic glassware to prevent immediate photolytic radical generation[2].

  • Storage of Aliquots: If solutions must be stored, divide them into single-use, low-volume amber vials to minimize headspace. Purge with inert gas, cap tightly, and freeze immediately at -20 °C[2]. Never subject the solutions to repeated freeze-thaw cycles.

Self-Validating System: Quality Control & Forced Degradation

A protocol is only as reliable as its validation. To ensure your storage system has not failed, you must establish a stability-indicating assay using forced degradation as a baseline. This creates a self-validating loop: if your stored sample matches the control and lacks the peaks generated in the forced degradation study, your storage protocol is verified.

Step-by-Step Validation Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of your piperazinyl quinoline in anhydrous methanol[2][8].

  • Generate Stress Profiles (Positive Controls):

    • Acid/Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl (or NaOH). Heat at 60 °C for 24 hours[2][8].

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours[8].

    • Photolytic Stress: Expose 1 mL of stock in a clear quartz vial to 254 nm UV light for 24 hours[8].

  • Chromatographic Analysis: Analyze the stressed samples alongside a freshly prepared control and your long-term stored sample using a gradient phase HPLC method coupled with a Photodiode Array (PDA) or Time-of-Flight Mass Spectrometry (TOF-MS)[1][6]. Set UV detection to dual wavelengths (e.g., 204 nm and 360 nm) to capture both the piperazine and quinoline absorbance profiles[1].

  • System Validation: The storage protocol is deemed successful and self-validated if the stored sample exhibits <5% deviation in the primary API peak area compared to a fresh standard, and shows zero emergence of the secondary degradation peaks (e.g., N-oxides) identified in your stress profiles[4][6].

References

  • BenchChem. "preventing degradation of 1-(2-chloroethyl)piperazine Hydrochloride during storage." BenchChem Technical Support.
  • Kochany, J. "Photodegradation of quinoline in water." ResearchGate.
  • NIH / PMC. "Stability of Dihydroartemisinin–Piperaquine Tablet Halves During Prolonged Storage Under Tropical Conditions." National Institutes of Health.
  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE." ChemicalBook.
  • Biosynce. "What are the stability conditions of piperazine?" Biosynce Blog.
  • BenchChem. "Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage." BenchChem Technical Support.
  • BenchChem. "Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide." BenchChem Technical Support.
  • ResearchGate. "Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR." ResearchGate.

Sources

Method

Application Notes and Protocols: Derivatization of the Secondary Amine in Piperazinyl Quinolines

Executive Summary & Rationale Piperazinyl quinolines represent a highly privileged pharmacophore in medicinal chemistry, frequently appearing in antimalarials, antibacterial fluoroquinolones, and targeted oncology agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Piperazinyl quinolines represent a highly privileged pharmacophore in medicinal chemistry, frequently appearing in antimalarials, antibacterial fluoroquinolones, and targeted oncology agents (e.g., c-Met inhibitors)[1],[2]. The piperazine ring serves as a critical structural linker; when mono-substituted by the quinoline core, it presents a highly nucleophilic terminal secondary amine.

Derivatizing this secondary amine is a primary strategy for modulating the physicochemical properties, pharmacokinetics (PK), and target affinity of the parent scaffold. This application note provides authoritative, field-tested protocols for the three most critical derivatization workflows: N-Alkylation (Reductive Amination) , N-Acylation (Amide Formation) , and Analytical Tagging (Dansyl Derivatization) .

By detailing the mechanistic causality behind reagent selection, stoichiometry, and temperature control, this guide ensures researchers can execute these self-validating protocols with high fidelity and reproducibility.

Strategic Workflow & Mechanistic Pathways

The selection of a derivatization technique depends entirely on the desired chemical space of the final active pharmaceutical ingredient (API).

Workflow A Piperazinyl Quinoline (Terminal Secondary Amine) B Reductive Amination (N-Alkylation) A->B C Acylation (Amide Formation) A->C D Analytical Tagging (Dansyl Chloride) A->D E Target: PK/PD Modulation (Increased Lipophilicity) B->E F Target: Target Affinity (H-Bond Acceptor/Donor) C->F G Target: HPLC-FLD (Trace Detection) D->G

Fig 1: Strategic workflow for piperazinyl quinoline derivatization.

Quantitative Comparison of Derivatization Strategies

To assist in experimental design, Table 1 summarizes the quantitative parameters and typical outcomes of the core techniques discussed in this guide.

Table 1: Reaction Parameters for Secondary Amine Derivatization

Derivatization StrategyReagents (Equivalents)SolventTempTypical YieldPrimary Application
Reductive Amination Aldehyde (1.1), NaBH(OAc)₃ (1.5)DCE / DCMRT75 - 90%Adding alkyl/aryl-alkyl groups; maintaining basicity[3].
Acylation Acid Chloride (1.1), TEA (2.2)DCM0 °C to RT80 - 95%Forming amides; reducing amine basicity[4].
Analytical Tagging Dansyl Chloride (1.5), Buffer (pH 9)MeCN/H₂O40 °C> 95%HPLC-FLD detection of trace APIs[5].

Core Experimental Protocols

Protocol A: N-Alkylation via Reductive Amination

Reductive amination is the premier method for installing alkyl or heteroaryl-alkyl groups onto the piperazine ring. The reaction proceeds via the condensation of the secondary amine with an aldehyde to form a carbinolamine, which dehydrates to an iminium ion, followed by in situ reduction[6].

Mechanistic Causality: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the highly electrophilic iminium ion without reducing the unreacted starting aldehyde, thereby preventing the formation of unwanted alcohol byproducts[3]. Acetic acid is added in catalytic amounts to accelerate the dehydration of the carbinolamine intermediate.

Mechanism Step1 1. Condensation Amine + Aldehyde Step2 Step2 Step1->Step2 H+ (cat.) Step3 3. Reduction NaBH(OAc)3 Attack Step2->Step3 -H2O Step4 4. Product N-Alkyl Derivative Step3->Step4 Hydride Transfer

Fig 2: Stepwise mechanistic pathway of reductive amination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the piperazinyl quinoline substrate (1.0 eq, e.g., 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Imine Formation: Add the target aldehyde (1.1 eq) to the solution, followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes to allow the iminium ion to fully form.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes. Self-Validation Check: The reaction mixture may become slightly cloudy as the borohydride salt is added; this is expected.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS or TLC (typically 9:1 DCM:MeOH with 1% NH₄OH) until the starting piperazinyl quinoline is consumed.

  • Quenching & Workup: Cool the flask to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ (10 mL) dropwise to neutralize the acetic acid and destroy excess hydride.

  • Extraction: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: N-Acylation using Acid Chlorides

Acylation converts the basic secondary amine into a neutral amide, drastically altering the molecule's hydrogen-bonding profile and lipophilicity.

Mechanistic Causality: The reaction utilizes an acid chloride in the presence of Triethylamine (TEA). TEA serves a dual purpose: it acts as a non-nucleophilic base to scavenge the HCl byproduct (preventing the protonation of the piperazine, which would render it unreactive), and it helps catalyze the reaction. The reaction must be initiated at 0 °C to control the exothermic nucleophilic acyl substitution and prevent degradation of the highly reactive acid chloride[4],[7].

Step-by-Step Methodology:

  • Setup: Dissolve the piperazinyl quinoline (1.0 eq) and anhydrous TEA (2.2 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Addition: Dissolve the acid chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 15–30 minutes using an addition funnel. Self-Validation Check: White fumes or a white precipitate (TEA·HCl salt) will form, confirming the reaction is proceeding and HCl is being scavenged[4].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–3 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers, extract the aqueous phase with DCM, dry the organic phase over MgSO₄, and concentrate. Purify via silica gel chromatography.

Table 2: Troubleshooting Guide for Acylation

IssueMechanistic CauseCorrective Action
Incomplete Conversion Acid chloride hydrolyzed by ambient moisture prior to reaction.Ensure rigorous anhydrous conditions (flame-dried glassware, argon atmosphere, dry DCM)[7].
Low Yield / Tarry Byproducts Exothermic degradation due to rapid addition of electrophile.Strictly maintain 0 °C during addition; use a syringe pump for dropwise introduction[7].
Protocol C: Analytical Derivatization for HPLC-FLD (Dansyl Chloride)

When piperazinyl quinolines are used in biological assays or pharmacokinetic studies, trace detection is critical. Derivatizing the secondary amine with Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) attaches a highly fluorescent tag, enabling High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)[5].

Mechanistic Causality: Dansyl chloride reacts with secondary amines to form stable sulfonamides. The reaction requires a slightly alkaline pH (pH 8.5–9.5) to ensure the piperazine nitrogen is deprotonated and nucleophilic, but not so basic that the Dansyl chloride rapidly hydrolyzes into sulfonic acid.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of the biological sample or API solution containing the piperazinyl quinoline into a microcentrifuge tube.

  • Buffering: Add 100 µL of 0.1 M sodium carbonate/bicarbonate buffer (pH 9.0) to ensure optimal amine nucleophilicity.

  • Derivatization: Add 200 µL of a freshly prepared Dansyl chloride solution (2 mg/mL in acetonitrile). Vortex the mixture for 30 seconds.

  • Incubation: Incubate the mixture in a thermomixer at 40 °C for 30 minutes in the dark (Dansyl derivatives are light-sensitive)[5].

  • Termination: Add 20 µL of methylamine (2% v/v in water) to quench unreacted Dansyl chloride.

  • Analysis: The sample is now ready for direct injection into the HPLC-FLD system (Excitation: 340 nm, Emission: 525 nm).

References

  • [1] Expeditious one-pot synthesis of C3-piperazinyl-substituted quinolines : key precursors to potent c-Met inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • [2] From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • [5] Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv - ResearchGate. Available at: [Link]

  • [6] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - NIH. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for removing unreacted piperazine from quinoline products

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating quinoline-piperazine derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating quinoline-piperazine derivatives (such as chloroquine analogs and antimalarial scaffolds).

Removing unreacted piperazine is notoriously difficult due to its high water solubility, dual basicity (pKa₁ ~9.8, pKa₂ ~5.3), and tendency to co-precipitate. This guide provides field-proven, self-validating methodologies to ensure high-purity product recovery.

Diagnostic Workflow: Selecting a Purification Strategy

Before troubleshooting, use the following decision matrix to determine the most thermodynamically favorable purification route for your specific quinoline derivative.

G Start Crude Reaction Mixture (Quinoline Adduct + Excess Piperazine) Lipophilic Is the target product highly lipophilic? Start->Lipophilic WaterWash Aqueous Extraction (Water/Brine Washes) Lipophilic->WaterWash Yes AcetoneSol Is the product soluble in cold Acetone? Lipophilic->AcetoneSol No Residual Residual piperazine detected (NMR/GC)? WaterWash->Residual Diacetate Piperazine Diacetate Precipitation (AcOH) AcetoneSol->Diacetate Yes Chromatography Silica Chromatography (with 1-2% TEA) AcetoneSol->Chromatography No Pure Purified Quinoline Product Diacetate->Pure Chromatography->Pure AcidWash pH-Controlled Wash (pH ~6.0 - 7.0) Residual->AcidWash Yes Residual->Pure No AcidWash->Pure

Workflow for selecting the optimal piperazine removal strategy based on product solubility.

Troubleshooting & FAQs

Q1: Why does piperazine co-extract with my quinoline product during a standard aqueous workup, even though piperazine is water-soluble? Causality: While free piperazine is highly water-soluble, it can act as a co-solvent or form transient hydrogen-bonded complexes with the basic nitrogen of your quinoline product. If the aqueous layer becomes saturated, the partition coefficient shifts, dragging piperazine into the organic layer (e.g., Dichloromethane or Ethyl Acetate)[1]. Solution: Do not rely solely on neutral water washes. Instead, exploit the pKa differences. Piperazine's primary basic nitrogen has a pKa of ~9.8, while the quinoline nitrogen is typically ~4.9. By adjusting the aqueous wash to a mildly acidic pH (~6.0–7.0), you selectively and fully protonate the free piperazine, locking it into the aqueous phase as a salt, while the less basic quinoline product remains unprotonated in the organic layer[1][2].

Q2: I cannot use aqueous extraction because my product is water-soluble. How can I chemically remove the piperazine? Causality: You can exploit the specific lattice energy and insolubility of piperazine salts in aprotic solvents. When acetic acid is added to an acetone solution of the crude mixture, piperazine rapidly forms piperazine diacetate. This specific salt has an exceptionally high lattice energy and is completely insoluble in acetone, causing it to crash out of solution immediately[2][3]. Solution: Use the Acetone/Acetic Acid Precipitation Protocol (detailed in Section 3). This method guarantees >99.6% removal of piperazine, provided the water content in the acetone remains strictly below 4%[3].

Q3: My LC-MS shows a massive impurity with a mass corresponding to two quinoline molecules and one piperazine. What is this, and how do I prevent it? Causality: This is the "dimer" byproduct (bis-substituted piperazine). Because piperazine is a symmetrical diamine, once the first nitrogen undergoes nucleophilic aromatic substitution (SNAr) with the haloquinoline (e.g., 4,7-dichloroquinoline), the second nitrogen remains nucleophilic and can attack a second haloquinoline molecule[4]. Solution: This is governed by statistical kinetics. You must flood the reaction with a massive molar excess of piperazine (typically 5 to 10 equivalents)[5][6]. By doing so, the unreacted haloquinoline is statistically surrounded by free piperazine molecules, vastly outcompeting the mono-substituted intermediate for the next reaction event.

Q4: When purifying my product via silica gel chromatography, it streaks severely and I lose most of my yield. How do I fix this? Causality: The secondary amine of the piperazine moiety on your product is highly basic and interacts strongly with the acidic silanol groups (Si-OH) on the stationary silica phase, leading to irreversible adsorption and tailing[7]. Solution: You must passivate the column. Pre-treat the silica gel and run your mobile phase with 1–2% Triethylamine (TEA)[6]. The TEA competitively binds to the acidic silanol sites, allowing your piperazine-quinoline derivative to elute cleanly as a tight band.

Self-Validating Experimental Protocols

Protocol A: Selective Precipitation of Piperazine Diacetate

Use this when the target quinoline product is soluble in acetone.

  • Dissolution: Dissolve the crude reaction mixture (containing product and excess piperazine) in anhydrous acetone. Use 5 to 100 volumes of acetone per volume of estimated piperazine[3].

    • Critical Parameter: Ensure the water content of the solution is strictly <4% . Higher water content will dissolve the diacetate salt, ruining the separation[3].

  • Precipitation: While stirring at room temperature (10–30 °C), slowly add glacial acetic acid. Add between 1.0 to 5.0 molar equivalents relative to the estimated excess piperazine[3].

  • Crystallization: A white precipitate (piperazine diacetate) will form almost immediately. Allow the suspension to stir for 30 minutes to ensure complete crystallization.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the filter cake with a small volume of cold, anhydrous acetone[2].

  • Validation & Recovery: The filtrate contains your purified quinoline product. To self-validate, spot the filtrate on a TLC plate and stain with Ninhydrin; the absence of a dark purple spot at the baseline confirms the complete removal of free piperazine. Evaporate the filtrate under reduced pressure to recover your product.

Protocol B: pH-Controlled Aqueous Extraction

Use this for highly lipophilic quinoline derivatives.

  • Organic Solvation: Dissolve the crude mixture in a non-polar or semi-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Bulk Wash: Wash the organic layer with an equal volume of distilled water to remove the bulk of the free piperazine[6].

  • Selective Protonation: Wash the organic layer with a buffered aqueous solution adjusted to pH 6.0–7.0 (e.g., dilute HCl or a phosphate buffer)[1][2].

    • Mechanism: At pH 6.5, >99.9% of free piperazine is protonated, while most quinoline adducts remain neutral.

  • Phase Separation: Separate the layers. Add NaCl (brine) to the aqueous layer if emulsions form, which also decreases the solubility of the organic product in the water phase[1].

  • Validation: Perform a quick GC-MS or ¹H NMR (look for the characteristic sharp singlet of free piperazine at ~2.8 ppm in CDCl₃) on a concentrated aliquot of the organic layer to validate purity[2]. Dry the remaining organic layer over anhydrous Na₂SO₄ and concentrate.

Quantitative Data: Method Comparison

Summarizing the thermodynamic and practical efficiency of each purification strategy:

Purification MethodPrimary MechanismPiperazine Removal EfficiencyScalabilityKey LimitationBest Suited For
Diacetate Precipitation Lattice energy / Insolubility of salt in acetone> 99.6%[3]Excellent (Industrial)Fails if water > 4%[3]Acetone-soluble products
pH-Controlled Wash pKa differential partitioning~ 95 - 98%[2]ExcellentProduct must be lipophilicLipophilic quinolines
Silica Chromatography Polarity-based retention> 99.9%[6]Poor (Lab scale only)Requires TEA passivation[6]Complex impurity profiles
Azeotropic Distillation Boiling point / Entrainer~ 90 - 95%[2]ModerateHigh heat may degrade productThermally stable liquids

References

  • U.S. Patent Office. "US2919275A - Purification of piperazine." Google Patents.
  • ResearchGate Community. "How to extract/isolate piperazine from water without distillation?" ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Quinoline Amination

Welcome to the Technical Support Center for Quinoline Amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the synthesis of aminoquinolines. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during quinoline amination, and what are their primary causes?

A1: The landscape of quinoline amination is diverse, with methods like Buchwald-Hartwig, Chichibabin, and Friedländer synthesis each presenting a unique set of potential side reactions. Understanding the root cause of these undesired products is the first step toward their mitigation.

  • Regioisomeric Mixtures: In reactions like the Friedländer synthesis using unsymmetrical ketones, amination can occur on either side of the carbonyl group, leading to a mixture of quinoline isomers.[1] Similarly, in the Chichibabin amination of quinoline, both 2-amino and 4-aminoquinolines can be formed.[2][3] The regioselectivity is often dictated by a delicate balance of kinetic and thermodynamic control.

  • Hydrodehalogenation: A significant side reaction in palladium-catalyzed aminations, such as the Buchwald-Hartwig reaction, is the replacement of the halide on the quinoline ring with a hydrogen atom.[4][5] This typically occurs via a β-hydride elimination pathway from the palladium-amide intermediate.[5]

  • Dimerization and Polymerization: Under harsh reaction conditions, such as high temperatures or strong acids/bases, starting materials and intermediates can self-condense or polymerize, leading to the formation of tar-like substances.[1][6] This is particularly prevalent in syntheses like the Skraup and Doebner-von Miller reactions.[6]

  • Aldol Condensation Products: In base-catalyzed reactions involving ketones, such as the Friedländer synthesis, the ketone can undergo self-condensation to form α,β-unsaturated ketones and other related impurities.[1]

  • Over-Amination (Diamination): When the quinoline substrate contains multiple reactive sites (e.g., dihaloquinolines), the reaction can proceed to substitute both sites, leading to diaminoquinoline byproducts when mono-amination is desired.[7]

Troubleshooting Guide

This section is designed to provide direct answers and actionable protocols for specific issues you may encounter during your experiments.

Issue 1: My Buchwald-Hartwig amination of a haloquinoline is resulting in a low yield of the desired aminoquinoline and a significant amount of the corresponding dehalogenated quinoline.

Causality: The formation of the dehalogenated product is a classic side reaction in Buchwald-Hartwig aminations and points to a competitive β-hydride elimination pathway.[4][5] This pathway becomes more favorable under certain conditions, often at the expense of the desired reductive elimination that forms the C-N bond.

Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands can promote reductive elimination over β-hydride elimination.

    • Recommendation: Switch to bulky biaryl phosphine ligands like XPhos or DavePhos, which have been shown to be effective in suppressing hydrodehalogenation.[7]

  • Base Selection: The strength and nature of the base can influence the reaction pathway. A base that is too strong or too weak can lead to undesired side reactions.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is a commonly used base.[7] However, if hydrodehalogenation is a persistent issue, consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • Temperature Control: Higher reaction temperatures can sometimes favor the β-hydride elimination pathway.

    • Recommendation: Optimize the reaction temperature. Start at a lower temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction progress and byproduct formation by TLC or LC-MS.

Experimental Protocol: Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the haloquinoline (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.4 eq) and the anhydrous solvent (e.g., toluene or dioxane).

  • Stir the reaction mixture at the optimized temperature (e.g., 80-110 °C) and monitor its progress.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

Issue 2: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers, making purification difficult.

Causality: The formation of regioisomers is a direct consequence of the non-selective enolization of the unsymmetrical ketone under the reaction conditions.[1] Both possible enolates can then react with the o-aminoaryl aldehyde or ketone.

Solutions:

  • Catalyst Choice: The catalyst can significantly influence the direction of enolization.

    • Recommendation: Employ a catalyst known to promote regioselectivity. For instance, certain amine catalysts like pyrrolidine derivatives can favor the formation of a specific regioisomer.[1] Alternatively, switching from a base catalyst to an acid catalyst (e.g., p-toluenesulfonic acid) can alter the regioselectivity by favoring the thermodynamically more stable enol.[1]

  • Slow Addition of the Ketone: Adding the ketone slowly to the reaction mixture can help to control its concentration and favor the formation of one regioisomer over the other.[1][4]

  • Use of a Directing Group: Introducing a temporary directing group on the ketone can control the enolization and, consequently, the regioselectivity.[1]

Data Presentation: Catalyst and Condition Effects on Regioselectivity

Catalyst/ConditionExpected Outcome
Pyrrolidine DerivativesMay favor the formation of the 2-substituted quinoline.
p-Toluenesulfonic AcidCan favor the thermodynamically more stable regioisomer.
Slow Ketone AdditionCan improve regioselectivity by controlling enolate formation.
Issue 3: I am observing significant tar and polymer formation in my Skraup synthesis.

Causality: The Skraup synthesis is notoriously exothermic, and the strongly acidic and high-temperature conditions can lead to the polymerization of the acrolein intermediate.[6]

Solutions:

  • Use of a Moderating Agent: To control the exothermic nature of the reaction, a moderating agent is highly recommended.

    • Recommendation: Add ferrous sulfate (FeSO₄) to the reaction mixture. It acts as an oxygen carrier, prolonging the reaction and preventing it from becoming uncontrollable.[6] Boric acid can also be used for this purpose.[6]

  • Strict Temperature Control: Maintaining a controlled temperature is crucial.

    • Recommendation: Ensure efficient stirring and controlled heating. Avoid localized overheating by using a well-controlled heating mantle and a reaction vessel with good heat transfer.

  • Controlled Reagent Addition: The rate of addition of sulfuric acid should be carefully controlled to manage the exotherm.

Diagram: Logical Flow for Troubleshooting Tar Formation in Skraup Synthesis

start Significant Tar Formation in Skraup Synthesis q1 Are you using a moderating agent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reaction temperature well-controlled? a1_yes->q2 sol1 Incorporate FeSO₄ or Boric Acid into the protocol. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the rate of sulfuric acid addition controlled? a2_yes->q3 sol2 Ensure efficient stirring and use a controlled heating source. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Improved Yield and Reduced Tar Formation a3_yes->end sol3 Add sulfuric acid dropwise with cooling if necessary. a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for minimizing tar formation.

Issue 4: My Chichibabin amination is giving poor yields and a complex mixture of products.

Causality: The Chichibabin reaction, which typically uses sodium amide (NaNH₂), is sensitive to reaction conditions.[8][9] Poor yields can result from incomplete reaction or decomposition of starting materials, while the formation of byproducts can be due to competing reaction pathways.

Solutions:

  • Solvent and Temperature: The choice of solvent and reaction temperature is critical.

    • Recommendation: While aprotic solvents like xylene or toluene at high temperatures are traditional, conducting the reaction in liquid ammonia at lower temperatures can sometimes improve selectivity.[3][8]

  • Amide Reagent: The nature of the metal amide can influence the reaction's success.

    • Recommendation: While sodium amide is common, potassium amide has also been used and may offer different reactivity.[2][8]

  • Atmosphere: The reaction is sensitive to air and moisture.

    • Recommendation: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents.

Diagram: Key Intermediates in Chichibabin Amination

quinoline Quinoline adduct σ-adduct (Meisenheimer complex) quinoline->adduct + NaNH₂ product 2-Aminoquinoline adduct->product - NaH

Caption: Simplified mechanism of the Chichibabin reaction.

References

  • Minimizing side products in the Friedländer quinoline synthesis - Benchchem.
  • Reducing by-product formation in 2-Aminoquinoline reactions - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. [Link]

  • side reactions in the synthesis of quinoline deriv
  • On the chichibabin amination of quinoline and some nitroquinolines - ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC. [Link]

  • Chichibabin reaction - Wikipedia. [Link]

  • US4386209A - Chichibabin reaction - Google P
  • Chichibabin Reaction | PPTX - Slideshare. [Link]

Sources

Troubleshooting

optimizing reaction temperature for 4-chloroquinoline substitution

Technical Support Center: Optimizing Reaction Temperature for 4-Chloroquinoline Substitution Welcome to the Application Scientist Support Portal. Synthesizing 4-aminoquinolines via nucleophilic aromatic substitution (SNA...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for 4-Chloroquinoline Substitution

Welcome to the Application Scientist Support Portal. Synthesizing 4-aminoquinolines via nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines is a cornerstone reaction in drug development, particularly for antimalarial and kinase-inhibitor scaffolds. However, achieving high yields without degradation requires precise thermodynamic control.

This guide provides mechanistic insights, troubleshooting logic, and self-validating protocols to help you optimize reaction temperatures and overcome common synthetic bottlenecks.

Section 1: Mechanistic Insights & Temperature Causality (FAQs)

Q1: Why does the amination of 4-chloroquinolines require such high temperatures compared to other SNAr reactions? A: The requirement for elevated temperatures (often 100°C–150°C) is dictated by the activation energy needed to form the Meisenheimer complex. While the quinoline ring nitrogen withdraws electron density and activates the C4 position, chloride is only a moderate leaving group. Sufficient thermal energy is required to push the reactants over the activation barrier. As highlighted in [1], failing to reach this thermal threshold results in stalled reactions, whereas exceeding it invites degradation.

Q2: What is the causal relationship between elevated temperatures and the formation of 4-hydroxyquinoline byproducts? A: At temperatures exceeding 130°C, the kinetic energy in the system allows even weak, trace nucleophiles—specifically ambient moisture (H₂O)—to attack the C4 position. This leads to the hydrolysis of the 4-chloroquinoline into 4-hydroxyquinoline (which tautomerizes to the highly stable 4-quinolone). Temperature acts as a thermodynamic amplifier; if your amine is sterically hindered and reacts slowly, the faster hydrolysis pathway will dominate at high heat unless strictly anhydrous conditions are maintained.

Q3: How does the choice of nucleophile dictate my starting temperature? A: The nucleophilicity of your amine directly inversely correlates with the required temperature:

  • Cyclic Secondary Amines (e.g., Pyrrolidine, Morpholine): Highly nucleophilic. These can often reach full conversion at 50°C–80°C [3].

  • Primary Alkylamines: Moderate nucleophilicity. Typically require 80°C–120°C.

  • Anilines (Aryl Amines): Poor nucleophilicity due to resonance stabilization of the nitrogen lone pair. These require forcing conditions (140°C–160°C) or the use of an acid catalyst to pre-activate the quinoline core.

Section 2: Troubleshooting Guide

Issue: Incomplete conversion after 24 hours at 120°C with an aniline nucleophile.

  • Root Cause: The thermal energy is insufficient to overcome the resonance stabilization of the aniline.

  • Solution: Do not simply increase the time. Instead, switch to a microwave reactor at 150°C for 30 minutes, or transition to a [2], which bypasses the SNAr mechanism entirely and operates efficiently at 80°C–100°C.

Issue: Extensive tarring, blackening of the reaction mixture, and low isolated yield at 150°C.

  • Root Cause: Thermal decomposition and potential dimerization of the starting materials.

  • Solution: Lower the temperature to 100°C and change the solvent to a polar aprotic solvent like DMSO or DMF. These solvents stabilize the charged Meisenheimer transition state via dipole interactions, effectively lowering the activation energy and allowing the reaction to proceed at a milder temperature.

Issue: LC-MS shows a massive peak at[M-18] relative to the starting material.

  • Root Cause: Hydrolysis to 4-hydroxyquinoline due to water ingress at high temperatures.

  • Solution: Decrease the temperature by 20°C. Ensure the use of anhydrous solvents over molecular sieves, and flush the reaction vessel with argon.

Section 3: Quantitative Data for Temperature Optimization

The following table summarizes the optimal temperature windows and solvent pairings based on empirical kinetic data for various nucleophile classes.

Nucleophile ClassExampleOptimal SolventTemp Range (°C)Expected Reaction TimePrimary Side Reaction Risk
Cyclic 2° Amine PyrrolidineEthanol / DMF50 - 802 - 6 hoursMinimal
Primary Alkylamine BenzylamineDMF / DMSO80 - 1208 - 16 hoursDimerization (at >130°C)
Aryl Amine (Aniline) p-ToluidineNeat / NMP140 - 16012 - 24 hoursHydrolysis / Tarring
Sterically Hindered t-ButylamineDioxane (Pd-Cat)80 - 10018 hoursDehalogenation (Pd-induced)

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as "self-validating systems." This means each critical phase includes an analytical checkpoint to confirm causality before proceeding.

Protocol A: High-Temperature Microwave-Assisted SNAr (For Alkylamines)

This protocol utilizes microwave irradiation to rapidly achieve high temperatures while minimizing the time available for thermal degradation.

  • Setup & Baseline Validation: In a 10 mL microwave vial, dissolve 4-chloroquinoline (1.0 eq) and the alkylamine (1.5 eq) in anhydrous DMSO (0.5 M).

    • Validation Checkpoint: Run a baseline LC-MS of the mixture. Confirm the presence of the 4-chloroquinoline peak and the absence of the 4-hydroxyquinoline [M-Cl+OH] peak.

  • Thermal Activation: Seal the vial and heat in a microwave reactor to 140°C for 20 minutes.

  • In-Process Control (IPC): Cool to room temperature and sample 10 µL for LC-MS.

    • Validation Checkpoint: If starting material > 5%, increase temperature to 150°C for an additional 10 minutes. If a hydrolysis peak appears, abort heating and proceed to workup to salvage the product.

  • Workup: Pour the mixture into ice water. If the product does not precipitate, extract with EtOAc. Wash the organic layer with 0.1 M HCl to remove unreacted aliphatic amine.

    • Validation Checkpoint: Check the pH of the aqueous wash. A pH < 3 confirms the complete protonation and removal of the excess nucleophile.

Protocol B: Low-Temperature Pd-Catalyzed Amination (For Anilines/Hindered Amines)

When high temperatures cause degradation, this catalytic alternative [2] lowers the activation energy barrier.

  • Catalyst Preparation: In an oven-dried flask under argon, combine 4-chloroquinoline (1.0 eq), aniline (1.2 eq), Pd(OAc)₂ (4 mol%), DPEphos (8 mol%), and K₃PO₄ (2.5 eq) in anhydrous dioxane (0.2 M).

  • Low-Temperature Heating: Heat the mixture to 85°C.

    • Causality Note: 85°C provides enough energy for the oxidative addition of the C-Cl bond to the Pd(0) species without triggering SNAr hydrolysis pathways.

  • IPC Validation: Stir for 18 hours. Sample for TLC (Hexanes:EtOAc 3:1).

    • Validation Checkpoint: The disappearance of the starting material spot confirms successful cross-coupling. If dehalogenated quinoline (reduced byproduct) is detected, the phosphine-to-palladium ratio must be adjusted in future runs.

  • Isolation: Filter through a pad of Celite to remove the palladium catalyst and phosphate salts, then concentrate in vacuo.

Section 5: Visualizations of Workflows and Pathways

Temperature Optimization Troubleshooting Logic

Workflow Start Initiate SₙAr Reaction (4-Chloroquinoline + Amine) Analyze LC-MS/TLC Analysis (at 2-4 hours) Start->Analyze LowConv Low Conversion (<50%) Analyze->LowConv HighConv High Conversion (>90%) Analyze->HighConv IncTemp Increase Temp by 20°C or Use Microwave LowConv->IncTemp Aliphatic Amines PdCat Switch to Pd-Catalysis (Buchwald-Hartwig at 80°C) LowConv->PdCat Anilines / Steric Hindrance SideReactions Side Products Detected? (e.g., Hydrolysis/Tarring) HighConv->SideReactions DecTemp Decrease Temp by 20°C Ensure Anhydrous Conditions SideReactions->DecTemp Yes Optimal Optimal Reaction Conditions Confirmed SideReactions->Optimal No IncTemp->Analyze DecTemp->Analyze PdCat->Analyze

Caption: Workflow for optimizing temperature and conditions in 4-chloroquinoline amination.

Kinetic vs. Thermodynamic Reaction Pathways

Pathway SM 4-Chloroquinoline Meisenheimer Meisenheimer Complex (High Energy Intermediate) SM->Meisenheimer Amine Nucleophile Heat (80-150°C) Hydrolysis 4-Hydroxyquinoline (Degradation Byproduct) SM->Hydrolysis Trace H₂O Excessive Heat (>130°C) Product 4-Aminoquinoline (Target Product) Meisenheimer->Product - Cl⁻

Caption: Kinetic vs. thermodynamic pathways in 4-chloroquinoline substitution based on temperature.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry (2023). Available at:[Link]

  • Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. The Journal of Organic Chemistry (2007). Available at:[Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI Molbank (2024). Available at:[Link]

Optimization

Technical Support Center: Solubility Optimization for Fluotracen Hydrochloride (CAS 57363-14-1)

Based on your request, I have designed a specialized Technical Support Center guide for Fluotracen Hydrochloride (CAS 57363-14-1) . This guide adopts the persona of a Senior Application Scientist, focusing on the physico...

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have designed a specialized Technical Support Center guide for Fluotracen Hydrochloride (CAS 57363-14-1) .

This guide adopts the persona of a Senior Application Scientist, focusing on the physicochemical properties of tricyclic amine salts to explain why solubility fails and how to fix it using self-validating protocols.

Compound Identity: Fluotracen Hydrochloride (SKF-28175) Chemical Class: Tricyclic Amine / Trifluoromethyl-dihydroanthracene derivative Application: Research reference standard (Antidepressant/Antipsychotic pharmacology)

Mechanistic Insight: The "Why" Behind the Crash

Before attempting a protocol, you must understand the thermodynamics governing CAS 57363-14-1. This compound is a hydrochloride salt of a lipophilic weak base . Its solubility is governed by two critical cliffs:

  • The pH-Solubility Profile (The pKa Cliff): Fluotracen has a basic amine center (estimated pKa ~9.0–9.5). In water (pH < 6), it exists as a protonated, soluble cation (

    
    ). However, in physiological buffers (PBS, DMEM) at pH 7.4, the equilibrium shifts toward the uncharged free base (
    
    
    
    ). The free base is highly lipophilic (LogP > 4) and practically insoluble in water.
    • The Trap: Diluting a water-soluble stock directly into pH 7.4 media often causes immediate, microscopic precipitation ("crashing out") that may be invisible to the naked eye but ruins bioassays.

  • The Common Ion Effect (The Chloride Cliff): Since this is a Hydrochloride (HCl) salt, its solubility product (

    
    ) is defined by 
    
    
    
    . Physiological buffers (PBS, Saline) contain high concentrations of Chloride ions (~140 mM).
    • The Trap: Adding the drug to high-salt buffers pushes the equilibrium back toward the solid salt form, significantly reducing its saturation limit compared to pure water.

Troubleshooting Guide (Q&A)

Q1: "I dissolved the powder in water, but it precipitates when I add it to my cell culture media. Why?"

A: You have hit the pH Cliff . Your stock solution in water is acidic (due to the HCl counter-ion), keeping the drug stable. When you add it to media (pH 7.4), the buffering capacity of the media neutralizes the acid. The Fluotracen molecules deprotonate, becoming hydrophobic free bases that aggregate.

  • The Fix: Do not use water for the stock. Use DMSO (Dimethyl Sulfoxide) for the primary stock. When diluting into media, ensure the final concentration is below the thermodynamic solubility limit of the free base (typically < 10–50 µM), or use a carrier like Cyclodextrin (see Protocol C).

Q2: "Can I just sonicate the cloudy suspension to redissolve it?"

A: No. Sonication might disperse the aggregates into smaller particles (creating a false "clear" appearance), but it does not change the thermodynamics. Over time (minutes to hours), these micro-crystals will settle or bind non-specifically to plasticware, leading to erratic IC50 data.

  • The Fix: Filter the solution (0.22 µm). If the UV absorbance drops significantly, you have exceeded the solubility limit. You must lower the concentration or change the solvent system.

Q3: "My DMSO stock freezes or crashes out when stored at -20°C."

A: DMSO has a high freezing point (18.5°C). Repeated freeze-thaw cycles can induce crystal nucleation of the solute, which acts as a seed for massive precipitation.

  • The Fix: Aliquot stocks into single-use vials before freezing. If precipitation occurs upon thawing, warm to 37°C and vortex vigorously. If it remains cloudy, the compound has likely formed a stable polymorph or solvate; discard and prepare fresh.

Validated Solubilization Protocols

Data Summary: Solvent Compatibility Table
Solvent SystemSolubility PotentialRisk FactorRecommended Use
Water (Milli-Q) Moderate (~5-10 mg/mL)High (pH sensitive)Short-term analytical standards only.
DMSO (Anhydrous) High (>50 mg/mL)LowPrimary Stock Solution.
Ethanol (100%) ModerateModerate (Evaporation)Secondary solvent if DMSO is toxic to cells.
PBS (pH 7.4) Very Low (<0.1 mg/mL)Critical (Precipitation)Final dilution only (never for stock).
Protocol A: The "Step-Down" DMSO Method (Standard)

Best for: Cell-based assays where DMSO < 0.5% is tolerated.

  • Weighing: Weigh CAS 57363-14-1 into a glass vial (avoid plastic initially to prevent static loss).

  • Primary Stock: Dissolve in anhydrous DMSO to reach 10 mM . Vortex until perfectly clear.

  • Intermediate Dilution (Critical Step):

    • Do not add 10 mM stock directly to the cell well.

    • Prepare a 100x intermediate in media without serum (serum proteins can bind the drug unpredictably).

    • Example: Add 10 µL of 10 mM Stock to 990 µL of serum-free media. Vortex immediately.

  • Final Application: Add the intermediate to your cells.

Protocol B: The Cyclodextrin "Cloaking" Method (Advanced)

Best for: High-concentration animal dosing or sensitive cells.

This method encapsulates the lipophilic free base inside a water-soluble cone, bypassing the pH cliff.

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in sterile water.

  • Solubilization: Add Fluotracen HCl powder directly to the HP-β-CD vehicle.

  • Processing: Sonicate at 40°C for 20 minutes.

  • Result: The cyclodextrin cavity will complex with the Fluotracen, maintaining solubility even when diluted into pH 7.4 environments.

Visualizing the Workflow

Diagram 1: Solubility Decision Tree

This logic gate ensures you select the correct solvent system based on your final concentration requirements.

SolubilityLogic Start Start: CAS 57363-14-1 TargetConc Target Concentration? Start->TargetConc LowConc Low (< 10 µM) TargetConc->LowConc Screening HighConc High (> 100 µM) TargetConc->HighConc Toxicity/Dosing DMSO_Path Protocol A: DMSO Stock -> Media Dilution LowConc->DMSO_Path Standard Buffer_Path Direct Buffer Dissolution LowConc->Buffer_Path Avoid! InVivo In Vivo / Animal? HighConc->InVivo InVivo->DMSO_Path No (If DMSO tolerated) CD_Path Protocol B: 20% HP-beta-Cyclodextrin InVivo->CD_Path Yes (Required) Fail STOP: High Risk of Precipitation (Free Base) Buffer_Path->Fail

Caption: Decision matrix for selecting the optimal solubilization strategy based on concentration and application type.

Diagram 2: The pH-Precipitation Mechanism

Understanding the molecular behavior during dilution.

Mechanism cluster_0 Stock Solution (DMSO/Water) cluster_1 Physiological Media (pH 7.4) Salt Fluotracen-HCl (Ionized, Soluble) Equilibrium Deprotonation (pH > pKa - 2) Salt->Equilibrium Dilution FreeBase Fluotracen Free Base (Hydrophobic) Equilibrium->FreeBase H+ Removal Precipitate Aggregates/Crystals (Bio-unavailable) FreeBase->Precipitate Saturation Exceeded

Caption: Mechanistic pathway showing how physiological pH shifts the equilibrium toward the insoluble free base form.

References

  • Fowler, P. J., Zirkle, C. L., Macko, E., et al. (1977).[1][2][3] "Fluotracen: a tricyclic compound with the combined properties of antidepressants and antipsychotics in animals."[1][2][3] Arzneimittel-Forschung, 27(8), 1589–1595.[1][2][3]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for pH-dependent solubility of amine drugs).

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.

Sources

Troubleshooting

troubleshooting low conversion rates in quinoline-piperazine coupling

Ticket ID: #QP-CPL-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #QP-CPL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Conversion & Yield in Quinoline-Piperazine Cross-Coupling[1]

Executive Summary

The formation of quinoline-piperazine motifs is a cornerstone in medicinal chemistry (e.g., synthesis of antipsychotics like Aripiprazole or antimalarials). However, this coupling often fails due to a mismatch between the reaction mechanism selected and the electronic properties of the quinoline substrate.

This guide provides a root-cause analysis for low conversion rates, distinguishing between Nucleophilic Aromatic Substitution (


)  and Buchwald-Hartwig Amination .[1]
Module 1: Diagnostic Triage

"Which method are you using, and is it the right one?"

Before optimizing conditions, validate your synthetic route.[1][2] The success of the coupling depends entirely on the electron density of the quinoline ring.

Decision Matrix:

vs. Palladium Catalysis

G Start Start: Analyze Quinoline Substrate PosCheck Is the Halogen at Position 2 or 4? Start->PosCheck EWGCheck Are there strong EWGs? (e.g., -NO2, -CN, -CF3) PosCheck->EWGCheck No (Pos 3, 5-8) MethodSNAr Method A: SNAr (Thermal/Acid Catalysis) PosCheck->MethodSNAr Yes EWGCheck->MethodSNAr Yes (Activated) MethodPd Method B: Buchwald-Hartwig (Pd-Catalyzed) EWGCheck->MethodPd No (Unactivated)

Figure 1: Decision tree for selecting the appropriate coupling strategy based on quinoline electronics.

Module 2: Troubleshooting (Method A)

Context: You are coupling a 2-chloro or 4-chloroquinoline. The reaction is "stuck" at low conversion.

Q1: My reaction stalls at 20-30% conversion despite heating to 100°C. Why?

Diagnosis: Solvent-Base Mismatch. In


, the rate-determining step is often the attack of the nucleophile (piperazine) to form the Meisenheimer complex. If you are using a non-polar solvent (Toluene) or a protic solvent (Ethanol), the piperazine is either aggregated or hydrogen-bonded, reducing its nucleophilicity.[1]

Corrective Protocol:

  • Switch to Polar Aprotic Solvents: Use DMSO or NMP .[1] These solvents solvate the cation of the base but leave the piperazine "naked" and highly reactive [1].

  • Temperature:

    
     on quinolines often requires temperatures >120°C. Ensure your vessel can withstand the pressure if using volatile amines.
    
  • Leaving Group: If possible, switch from -Cl to -F . Contrary to Pd-coupling, Fluoride is the best leaving group for

    
     because its high electronegativity lowers the energy of the transition state (Meisenheimer complex) [2].
    
Q2: I see conversion by LCMS, but the isolated yield is <10%.

Diagnosis: Product Loss to Aqueous Layer. Piperazine-quinolines are amphiphilic and highly basic. During standard extraction (EtOAc/Water), the product often protonates and remains in the aqueous phase or forms an emulsion.

Optimization:

  • Workup: Adjust the aqueous layer to pH > 12 using NaOH before extraction.

  • Alternative: Skip aqueous workup. Dilute the DMSO reaction mixture with water and filter the precipitate (if solid), or load the crude DMSO solution directly onto a C18 Reverse Phase column.

Module 3: Troubleshooting Buchwald-Hartwig (Method B)

Context: You are coupling an unactivated quinoline (e.g., 3-bromoquinoline or 6-chloroquinoline).[1]

Q3: The reaction turns black immediately (Pd Black) and conversion stops.

Diagnosis: Ligand Insufficiency or Oxidation. "Pd black" indicates the catalyst has decomposed into inactive Pd(0) aggregates. This happens when the rate of oxidative addition is too slow, or the ligand dissociates from the metal center.

Corrective Protocol:

  • Ligand Selection: Standard ligands like

    
     or dppf are rarely sufficient for quinolines due to the coordinating ability of the quinoline nitrogen, which can poison the catalyst.
    
    • Recommendation: Use RuPhos or BrettPhos .[1] These bulky, electron-rich dialkylbiaryl phosphines prevent catalyst deactivation [3].[1]

  • Precatalysts: Stop using

    
     + Ligand. In situ mixing is inconsistent.
    
    • Recommendation: Use RuPhos Pd G3 or G4 precatalysts.[1] These ensure a 1:1 Pd:Ligand ratio and protect the active species until it enters the cycle [4].

Q4: I am getting a mixture of Product A (desired) and Product B (dimer).

Diagnosis: Piperazine Bridging (Bis-arylation). Piperazine has two nucleophilic nitrogens.[1] Once the first quinoline attaches, the product is still a secondary amine and can react again.

Data: Impact of Stoichiometry on Selectivity

ConditionPiperazine Equiv.[1][3][4][5][6][7]Mono-Product YieldBis-Product (Impurity)
Standard 1.0 - 1.2 eq45%35%
Excess 4.0 - 5.0 eq82%<5%
Protected 1.0 eq (N-Boc) 95% 0%

Corrective Protocol:

  • The "Boc" Strategy (Gold Standard): Do not use free piperazine. Use N-Boc-piperazine .[1][4][5][7][8][9]

    • Step 1: Couple N-Boc-piperazine (Yields are typically higher due to increased lipophilicity and no risk of dimerization).[1]

    • Step 2: Deprotect with TFA/DCM or HCl/Dioxane (Quantitative yield).[1]

    • Why: This guarantees 100% selectivity for the mono-coupled product [5].

Q5: The reaction is sluggish. Should I change the base?

Diagnosis: Base Strength vs. Functional Group Tolerance.

  • NaOtBu (Sodium tert-butoxide): The standard for speed. Use this first.

  • Cs2CO3 (Cesium Carbonate): Use if your substrate has base-sensitive groups (esters, nitriles).[1] Note: This requires higher temperatures (100°C+) and longer times (12-24h) compared to NaOtBu.[1]

Module 4: Visualizing the Failure Points

Understanding where the cycle breaks allows for precise troubleshooting.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Fail1 FAILURE: Pd Black (Ligand dissociation) Pd0->Fail1 Poor Ligand AmineBind Amine Binding (Pd-N Complex) OxAdd->AmineBind Piperazine + Base Fail2 FAILURE: Poisoning (Quinoline N binds Pd) OxAdd->Fail2 Steric Crowding RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0

Figure 2: Simplified Buchwald-Hartwig cycle highlighting common failure modes in quinoline coupling.

Module 5: Recommended Protocol (Pd-Catalyzed)

Reagents:

  • Quinoline-Halide (1.0 eq)[1]

  • N-Boc-Piperazine (1.2 eq)[1][5]

  • RuPhos Pd G3 (0.02 - 0.05 eq / 2-5 mol%)[1]

  • NaOtBu (1.5 eq) or Cs2CO3 (2.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Procedure:

  • Inerting: Add solid reagents to a vial. Seal and purge with Nitrogen/Argon for 5 mins.[1][7] Oxygen kills the catalyst.

  • Solvation: Add sparged (degassed) anhydrous solvent via syringe.[1]

  • Activation: Heat to 80-100°C.

    • Tip: If using RuPhos G3, the solution should turn from off-white to a clear tea-colored solution.[1] If it turns black immediately, check your inert gas lines.[1]

  • Monitoring: Check LCMS at 1 hour. If conversion <50%, add another 2 mol% catalyst.[1]

References
  • Effect of Solvent on

    
     Kinetics: 
    Newall, C. et al. "Solvent effects in the nucleophilic aromatic substitution reaction."[10] Journal of Physical Organic Chemistry.
    [Link]
    
  • Leaving Group Effects in

    
    : 
    Bunnett, J. F. et al. "Comparative Mobility of Halogens in Reactions of Dihalobenzenes with Potassium Amide." Journal of the American Chemical Society.
    [Link]
    
  • Ligand Selection (RuPhos/BrettPhos): Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

  • Precatalyst Stability (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1] Chemical Science. [Link]

  • Prevention of Bis-Arylation: Driver, M. S., & Hartwig, J. F.[1] "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society. [Link]

Sources

Optimization

stability of 8-chloro-2-methyl-4-(1-piperazinyl)quinoline under acidic conditions

Technical Support Center: Stability & Handling of 8-Chloro-2-methyl-4-(1-piperazinyl)quinoline in Acidic Media Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 8-Chloro-2-methyl-4-(1-piperazinyl)quinoline in Acidic Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical behaviors, troubleshooting pathways, and validated protocols for handling 8-chloro-2-methyl-4-(1-piperazinyl)quinoline under acidic conditions.

This compound is a structurally complex piperazinylquinoline derivative. Because it shares a core scaffold with well-documented 4-aminoquinoline antimalarials (such as chloroquine and piperaquine), its behavior in acidic media is governed by the protonation dynamics of its quinoline and piperazine nitrogens[1]. Understanding these mechanisms is critical for preventing degradation, ensuring accurate analytical quantification, and optimizing synthetic workflows.

Mechanistic Overview of Acid Stability

8-chloro-2-methyl-4-(1-piperazinyl)quinoline contains three basic nitrogen centers: the secondary and tertiary amines of the piperazine ring, and the quinoline nitrogen.

  • Protonation & Solubility: In acidic environments (pH < 4.0), the compound exists primarily as a di- or tri-protonated polycation. This drastically increases its aqueous solubility compared to physiological pH, where it exists mostly as a lipophilic free base[2].

  • Chemical Stability: 4-aminoquinolines demonstrate remarkable stability in dilute acidic solutions at room temperature. The protonation of the quinoline nitrogen deactivates the aromatic ring, making the C4 position less susceptible to nucleophilic attack by water[3]. However, under extreme thermal and acidic stress (e.g., >80°C in >1.0 M HCl), the activation energy for nucleophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is overcome, leading to the cleavage of the C4-N bond.
    

Hydrolysis A 8-chloro-2-methyl-4-(1-piperazinyl)quinoline (Di-protonated Species) B Thermal & Acidic Stress (>80°C, >1.0 M HCl) A->B Activation C Nucleophilic Aromatic Substitution (SNAr) Attack by H2O at C4 B->C Overcomes Activation Energy D 8-chloro-2-methylquinolin-4-ol (Primary Degradant) C->D C4-N Bond Cleavage E Free Piperazine (Secondary Degradant) C->E Expulsion of Leaving Group

Mechanism of C4-N bond cleavage under extreme acidic and thermal stress.

Frequently Asked Questions (FAQs)

Q1: Why does my compound fully dissolve in 0.1 M HCl but immediately precipitate when I adjust the buffer to pH 7.4? A: This is a classic acid-base solubility phenomenon. At pH 1.0 (0.1 M HCl), the piperazine nitrogens (pKa ~8.5) and the quinoline nitrogen (pKa ~4.5) are fully protonated, creating a highly water-soluble cationic species. When you adjust the pH to 7.4, the quinoline nitrogen deprotonates, and the compound reverts to a highly lipophilic state, causing rapid precipitation[2]. Solution: If physiological pH is required, pre-dissolve the compound in a co-solvent like DMSO (up to 5% v/v) before slowly titrating into the aqueous buffer.

Q2: Is 8-chloro-2-methyl-4-(1-piperazinyl)quinoline stable in acidic HPLC mobile phases (e.g., 0.1% TFA or Formic Acid)? A: Yes. Extensive forced degradation studies on related piperazinylquinolines (like piperaquine) confirm that they are highly stable under standard acidic analytical conditions[3]. You will not observe on-column hydrolysis during a standard LC run.

Q3: I need to sterilize my acidic stock solution. Can I autoclave it? A: No. While the compound is stable in acid at room temperature, the combination of low pH, high pressure, and high heat (121°C) during autoclaving provides the necessary activation energy for C4-N bond hydrolysis. This will degrade your API into 8-chloro-2-methylquinolin-4-ol and free piperazine. Solution: Use sterile filtration (0.22 µm PTFE or PVDF membranes) for acidic stock solutions.

Troubleshooting Guide: Chromatographic & Storage Issues

When analyzing polybasic compounds in acidic media, researchers frequently encounter chromatographic artifacts. The workflow below isolates the root causes of peak distortion.

Troubleshooting Start Issue: Peak Tailing or Splitting in Acidic HPLC (pH 2-3) Check1 Is the column fully end-capped? Start->Check1 Sol1 Switch to highly end-capped or polar-embedded C18 Check1->Sol1 No Check2 Is buffer capacity >20mM? Check1->Check2 Yes Sol2 Increase buffer concentration or add 0.1% TFA Check2->Sol2 No Check3 Are metal ions present? Check2->Check3 Yes Sol3 Passivate LC system Use PEEK tubing Check3->Sol3 Yes

Troubleshooting workflow for resolving chromatographic issues in acidic media.

Scientific Rationale for Peak Tailing: At pH 2-3, the piperazine ring is di-protonated. These cationic sites interact strongly with residual, unprotonated silanol groups (


) on the silica stationary phase via secondary ion-exchange mechanisms. This causes the analyte to "stick" to the column, resulting in severe tailing. Using an ion-pairing agent like Trifluoroacetic Acid (TFA) masks these cationic sites, ensuring sharp, Gaussian peaks.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems .

Protocol A: Forced Acid Degradation Testing (Stability-Indicating Assay)

This protocol verifies the exact degradation threshold of your specific batch. It uses a mass-balance approach to ensure no degradants are lost to precipitation or volatility.

  • Stock Preparation: Dissolve 10.0 mg of 8-chloro-2-methyl-4-(1-piperazinyl)quinoline in 10 mL of 0.1 M HCl to create a 1.0 mg/mL stock.

  • Stress Initiation: Aliquot 2 mL of the stock into three separate amber glass vials.

    • Vial 1 (Control): Store at 4°C.

    • Vial 2 (Moderate Stress): Heat at 60°C for 24 hours.

    • Vial 3 (Extreme Stress): Adjust to 1.0 M HCl using concentrated HCl, heat at 80°C for 24 hours.

  • Neutralization (Critical Step): After the stress period, cool all vials to room temperature. Carefully neutralize Vial 3 with 1.0 M NaOH back to pH ~1.0 to match the matrix of the control. Causality: Matrix mismatch between samples will cause retention time shifts and ionization suppression in LC-MS.

  • Mass Balance Validation: Analyze via LC-UV-MS. Calculate the total peak area of the parent + all degradant peaks in Vials 2 and 3.

    • Validation Check: The total area must equal the parent peak area of Vial 1 (± 5%). A deviation >5% indicates the degradant has precipitated or degraded further into UV-transparent species.

Protocol B: Preparation of the Hydrochloride Salt for Long-Term Storage

Free base piperazinylquinolines can be prone to slow atmospheric oxidation. Converting the compound to its hydrochloride salt in anhydrous acidic conditions maximizes shelf-life.

  • Dissolution: Dissolve 1.0 g of the free base in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Acidification: Slowly add 2.1 equivalents of HCl (e.g., 2.0 M HCl in diethyl ether) dropwise while stirring at 0°C. Causality: The use of anhydrous ether prevents water-mediated hydrolysis and forces the immediate precipitation of the highly polar di-hydrochloride salt.

  • Isolation: Filter the resulting white/pale-yellow precipitate under a vacuum, wash with cold anhydrous ether, and dry under a high vacuum for 12 hours.

Quantitative Data Summary

The table below synthesizes the physicochemical behavior of 8-chloro-2-methyl-4-(1-piperazinyl)quinoline across different pH environments to guide your formulation and storage strategies.

ParameterExtreme Acid (pH 1.0)Weak Acid (pH 4.5)Physiological (pH 7.4)
Dominant Species Di-protonated (Cationic)Mono-protonatedNeutral / Free Base
Aqueous Solubility > 50.0 mg/mL~ 15.0 mg/mL< 0.1 mg/mL
Half-life (at 25°C) > 12 months> 12 months> 12 months
Half-life (at 80°C) ~ 72 hours> 14 days> 14 days
Primary Degradant 8-chloro-2-methylquinolin-4-olNone detectedNone detected
Recommended Storage 4°C, Amber Vial4°C, Amber Vial-20°C, Desiccated

References

  • Yan, X., et al. (2014). "Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR." Malaria Journal, 13(1), 401.[Link]

  • Coelho, et al. (2020). "HPLC methods for choloroquine determination in biological samples and pharmaceutical products." Journal of Pharmaceutical Analysis.[Link]

  • Schrezenmeier, E., & Dörner, T. (2020). "Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology." Nature Reviews Rheumatology, 16(3), 155-166.[Link]

Sources

Troubleshooting

overcoming steric hindrance in 8-substituted quinoline synthesis

Welcome to the technical support center for the synthesis of 8-substituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-substituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this important structural motif. The inherent steric hindrance posed by substituents at the C8 position often leads to low yields, side product formation, and reaction failures. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these obstacles and achieve your synthetic goals.

Introduction: The Challenge of the C8-Position

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] However, introducing substituents at the 8-position presents a significant synthetic hurdle. The proximity of the C8 position to the nitrogen-containing ring creates a sterically congested environment that can impede traditional cyclization and functionalization reactions. This guide will explore both classical and modern synthetic strategies, offering practical solutions to common problems encountered in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemical principles and actionable advice.

Issue 1: Low or No Yield in Classical Cyclization Reactions (Skraup, Doebner-von Miller, Combes)

Question: My Skraup/Doebner-von Miller reaction to synthesize an 8-substituted quinoline is failing or giving very low yields. What are the likely causes and how can I improve the outcome?

Answer:

Classical quinoline syntheses like the Skraup and Doebner-von Miller reactions are notoriously sensitive to steric hindrance, especially from substituents on the aniline starting material.[3][4] An 8-substituent on the resulting quinoline originates from a 2-substituted aniline. This ortho-substituent can sterically clash with the incoming reactants during the crucial cyclization step.

Causality and Recommended Solutions:

  • Steric Hindrance in Cyclization: The bulky group at the ortho position of the aniline can prevent the electrophilic aromatic substitution required for ring closure.

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for decomposition.

    • Stronger Acid Catalysts: Employing stronger acid catalysts, such as polyphosphoric acid (PPA) in the Combes synthesis, can enhance the electrophilicity of the carbonyl component and promote cyclization.[5][6]

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields by efficiently overcoming activation energy barriers.[5]

  • Poor Reactivity of the Aniline: Electron-withdrawing groups on the aniline can decrease its nucleophilicity, hindering the initial condensation step.

    • Modify Reaction Conditions: For the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, consider preparing the unsaturated species in situ from two carbonyl compounds (the Beyer method) to ensure it is freshly available for reaction.[3]

    • Alternative Oxidizing Agents: In the Skraup synthesis, which can be violently exothermic, using a milder oxidizing agent than the traditional nitrobenzene, such as arsenic acid (with extreme caution due to toxicity), or moderating the reaction with ferrous sulfate can lead to a more controlled reaction and fewer side products.[7][8]

Issue 2: Poor Regioselectivity in Direct C-H Functionalization

Question: I am attempting a direct C-H arylation on a quinoline to introduce a substituent at the C8 position, but I am getting a mixture of C2 and C8 isomers. How can I improve C8 selectivity?

Answer:

Direct C-H functionalization is a powerful, modern approach for synthesizing substituted quinolines.[9][10] However, controlling regioselectivity between the electronically activated C2 position and the sterically accessible C8 position is a common challenge.[11]

Causality and Recommended Solutions:

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands are paramount in directing the regioselectivity.

    • Palladium Catalysis: For palladium-catalyzed reactions, phosphine-free conditions often favor C8-functionalization.[11] The use of sterically demanding phosphine ligands can promote C2-selectivity.[10]

    • Rhodium Catalysis: Rhodium catalysts have shown excellent efficacy for C8-alkylation, particularly when using a directing group like an N-oxide.[12]

  • The Role of a Directing Group: Converting the quinoline to its N-oxide can significantly influence regioselectivity. The N-oxide acts as a powerful directing group, often favoring functionalization at both the C2 and C8 positions.[11]

    • Solvent Effects: In some palladium-catalyzed C8-arylations of quinoline N-oxides, polar acidic solvents like acetic acid can significantly enhance C8 selectivity by differentially stabilizing the transition states.[11]

  • Substrate Control: The inherent electronic properties of your quinoline substrate will influence the site of functionalization. Electron-donating groups can enhance the reactivity of the benzene ring, while electron-withdrawing groups can deactivate it.

Frequently Asked Questions (FAQs)

Q1: Are there any alternatives to classical cyclization methods for preparing sterically hindered 8-substituted quinolines?

A1: Yes, transition-metal-catalyzed cross-coupling reactions are a powerful alternative.[1] Methods like Suzuki, Sonogashira, and Stille couplings can be used to introduce a wide variety of substituents at the C8 position.[13] This often involves preparing an 8-haloquinoline intermediate, which can then undergo coupling with a suitable partner. This approach avoids the harsh conditions and potential for low yields associated with classical methods when dealing with sterically demanding substrates.

Q2: How can I minimize the formation of tar and byproducts in my Skraup synthesis?

A2: The Skraup synthesis is notoriously exothermic.[7] To control the reaction and improve the outcome:

  • Gradual Heating: Begin with gentle heating and remove the heat source once the exothermic reaction starts.[7]

  • Use a Moderator: Adding ferrous sulfate can help to moderate the reaction's vigor.[8]

  • Controlled Addition of Reactants: Adding the glycerol and oxidizing agent dropwise to the heated aniline and sulfuric acid mixture can help to control the reaction rate.

Q3: In a Combes synthesis with an unsymmetrical β-diketone, how can I control which regioisomer is formed?

A3: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors.[6][7]

  • Steric Effects: Increasing the steric bulk of one of the substituents on the β-diketone can direct the cyclization to the less sterically hindered position.[6][7]

  • Electronic Effects: Electron-donating groups on the aniline tend to favor one regioisomer, while electron-withdrawing groups can favor the other.[7]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxide

This protocol is adapted from methodologies that have shown high selectivity for the C8 position.[9][10]

Materials:

  • Quinoline N-oxide

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add quinoline N-oxide (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthetic Strategies for 8-Substituted Quinolines

MethodAdvantagesDisadvantagesKey Considerations for Steric Hindrance
Skraup/Doebner-von Miller Readily available starting materials, one-pot synthesis.[3][14]Harsh conditions, often low yields with substituted anilines, exothermic.[7][15]Higher temperatures and moderators may be required.
Combes Synthesis Good for 2,4-disubstituted quinolines, moderate to good yields.[5]Can have regioselectivity issues with unsymmetrical diketones.[6][7]Steric bulk on the diketone can direct regioselectivity.[6][7]
Friedländer Synthesis Versatile, can be catalyzed by acid or base.[16][17]Side reactions like aldol condensation can occur.[7]Bulky substituents can improve regioselectivity.[7]
Transition-Metal Catalysis High functional group tolerance, milder conditions, excellent regioselectivity possible.[1][9][10]Requires pre-functionalized substrates (e.g., haloquinolines) or directing groups, catalyst cost.Ligand and solvent choice are critical for directing C8-selectivity.[11]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in 8-Substituted Quinoline Synthesis

G cluster_classical Troubleshooting Classical Methods cluster_modern Troubleshooting Modern Methods start Low Yield of 8-Substituted Quinoline check_method Identify Synthetic Method start->check_method classical Classical (Skraup, Combes, etc.) check_method->classical Cyclization modern Modern (C-H Activation) check_method->modern Functionalization steric High Steric Hindrance? classical->steric regio Poor Regioselectivity (C2 vs. C8)? modern->regio temp Increase Temperature steric->temp Yes catalyst Use Stronger Acid Catalyst (e.g., PPA) steric->catalyst Yes microwave Consider Microwave Synthesis steric->microwave Yes re_evaluate Re-evaluate Synthetic Route temp->re_evaluate catalyst->re_evaluate microwave->re_evaluate ligand Optimize Ligand/Catalyst System regio->ligand Yes directing_group Use N-oxide Directing Group regio->directing_group Yes solvent Screen Solvents (e.g., polar acidic) regio->solvent Yes ligand->re_evaluate directing_group->re_evaluate solvent->re_evaluate

Caption: A decision tree for troubleshooting low yields.

Diagram 2: Key Factors Influencing C8-Selectivity in C-H Functionalization

G C8_Selectivity High C8-Selectivity Factors Key Factors Catalyst/Ligand Directing Group Solvent Effects Factors:f0->C8_Selectivity Phosphine-free Pd Bulky Ligands on Rh Factors:f1->C8_Selectivity N-oxide Factors:f2->C8_Selectivity Polar Acidic Solvents

Caption: Factors for achieving C8-selectivity.

References

  • Combes quinoline synthesis. (n.d.). In Wikipedia.
  • Daugulis, O., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides.
  • Daugulis, O., et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
  • Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. (2025). BenchChem.
  • Catalytic Methods for the Functionalization of the Quinoline Ring: Application Notes and Protocols. (2025). BenchChem.
  • Combes quinoline synthesis. (n.d.). In Wikipedia.
  • How to overcome poor regioselectivity in quinoline functionaliz
  • Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. (2025).
  • Doraghi, F., et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Chemical Record, 24(11), e202400116.
  • Application to the preparation of diverse 8-substituted quinolines. (n.d.).
  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(10), 865-873.
  • Sharma, R., et al. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6), 73.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Quinoline Heterocycles: Synthesis and Bioactivity. (2019). IntechOpen.
  • The synthesis and chemistry of Quinolino(7,8-h)
  • Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. (2025). BenchChem.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20836-20855.
  • A review on transition-metal mediated synthesis of quinolines. (2025).
  • El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1819.
  • The Formation of Inherently Chiral Calix[7]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. (2022). Molecules, 27(23), 8506.

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • A review on synthetic investigation for quinoline- recent green approaches. (2022).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(16), 4983.
  • Doebner–Miller reaction. (n.d.). In Wikipedia.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Advances.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025).
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.).
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • Troubleshooting guide for the synthesis of substituted quinoxalines. (2025). BenchChem.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. (2004). Journal of Medicinal Chemistry, 47(11), 2847-2857.
  • Doebner-Miller reaction and applic
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Doebner-von Miller reaction. (n.d.). Semantic Scholar.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 986.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (2015). Journal of Organic Chemistry & Process Research.
  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. (2022). Chemical Biology & Drug Design, 100(2), 205-226.
  • The Friedländer Synthesis of Quinolines. (2011). Organic Reactions.
  • Friedländer Synthesis. (2025). J&K Scientific LLC.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis Guide: 8-chloro-2-methyl-4-(1-piperazinyl)quinoline

Part 1: Executive Summary & Strategic Context Objective: This guide provides a definitive structural validation protocol for 8-chloro-2-methyl-4-(1-piperazinyl)quinoline . As a Senior Application Scientist, I am position...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

Objective: This guide provides a definitive structural validation protocol for 8-chloro-2-methyl-4-(1-piperazinyl)quinoline . As a Senior Application Scientist, I am positioning this not merely as a list of peaks, but as a comparative performance analysis against its synthetic precursors and structural analogs.

Significance: This scaffold is a critical pharmacophore in the development of serotonergic ligands (5-HT receptor modulators) and antimalarial agents (analogs of Piperaquine). The "performance" of this product in a research setting is defined by its spectral purity —specifically, the successful nucleophilic substitution of the C4-chloride by piperazine, without ring opening or polymerization.

The Comparative Advantage: Solvent Selection

The choice of solvent is the single biggest variable in the "performance" (resolution) of this spectrum.

  • CDCl₃ (Chloroform-d): Superior for resolving the piperazine "chair" conformers and fine coupling constants (

    
    -values) of the quinoline ring.
    
  • DMSO-d₆ (Dimethyl sulfoxide-d₆): Essential for visualizing the exchangeable amine proton (NH) and solubilizing salt forms (e.g., hydrochlorides).

Part 2: Comparative Spectral Performance

The following data compares the target molecule against its immediate precursor, 4,8-dichloro-2-methylquinoline . This comparison is the primary "Quality Control" (QC) checkpoint in synthesis.

Table 1: Diagnostic Chemical Shift Comparison (δ ppm)
Proton EnvironmentTarget: 4-(1-piperazinyl)Precursor: 4-chloroPerformance Indicator (Validation Logic)
H-3 (Quinoline) 6.80 - 6.95 (s) 7.40 - 7.50 (s) CRITICAL: The ~0.6 ppm upfield shift confirms the electron-donating effect of the N-piperazine. If this peak remains >7.3, the reaction failed.
Piperazine (-CH₂-) 3.10 - 3.50 (m) AbsentAppearance of two distinct triplets/multiplets confirms piperazine incorporation.
C2-Methyl (-CH₃) 2.60 - 2.70 (s) 2.75 - 2.85 (s) Slight upfield shift due to the increased electron density of the ring system.
H-5 (Aromatic) ~8.00 (dd) ~8.15 (dd) Deshielded by the "peri-effect" of the lone pair, but slightly shielded relative to the precursor.
H-7 (Aromatic) ~7.70 (d) ~7.80 (d) Ortho to the Chlorine at C8; diagnostic doublet.
Table 2: Solvent Performance Guide
FeatureCDCl₃ PerformanceDMSO-d₆ PerformanceRecommendation
Piperazine Resolution High. Distinct triplets for

and

protons.
Medium. Peaks often broaden due to viscosity and H-bonding.Use CDCl₃ for structural characterization.[1]
Labile Protons (NH) Poor. Often invisible or extremely broad.Excellent. Sharp singlet/broad peak usually visible >2.0 ppm.Use DMSO-d₆ for salt validation.
Water Interference Low (1.56 ppm).High (3.33 ppm). Often obscures piperazine peaks.Dry sample thoroughly if using DMSO.

Part 3: Structural Logic & Assignment Workflow

To ensure scientific integrity, we visualize the assignment logic. This diagram correlates the structural features to their spectral consequences.[2]

NMR_Assignment_Logic Start Target Molecule: 8-chloro-2-methyl-4-(1-piperazinyl)quinoline Sub_Quinoline Quinoline Core (Aromatic Region) Start->Sub_Quinoline Sub_Piperazine Piperazine Ring (Aliphatic Region) Start->Sub_Piperazine Sub_Methyl C2-Methyl Group Start->Sub_Methyl H3_Signal H-3 Proton δ 6.80 ppm (s) (Shielded by N-donation) Sub_Quinoline->H3_Signal Mesomeric Effect (+M) H5_Signal H-5 Proton δ 8.00 ppm (d) (Deshielded by peri-effect) Sub_Quinoline->H5_Signal Anisotropic Effect Pip_Alpha α-CH2 (next to Quinoline) δ 3.20-3.40 ppm Sub_Piperazine->Pip_Alpha Inductive Effect (-I) Pip_Beta β-CH2 (next to NH) δ 3.00-3.10 ppm Sub_Piperazine->Pip_Beta

Figure 1: Signal assignment logic flow. The H-3 proton is the primary "diagnostic" signal for validating the 4-amino substitution pattern.

Part 4: Detailed Experimental Protocol

This protocol is designed to be self-validating . It includes internal checks to ensure the data collected is reliable enough for publication or regulatory filing.

Step 1: Sample Preparation (The "Dilution Rule")
  • Standard: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane).

    • Why? High concentrations of piperazine derivatives can lead to intermolecular H-bonding, causing peak broadening. 5-10 mg is the "sweet spot" for resolution.

  • Filtration: If the solution is cloudy (common with free bases), filter through a small plug of glass wool directly into the NMR tube. Suspended particles ruin field homogeneity (shimming).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow faster relaxation of the aromatic protons.

  • Scans (NS): 16 scans are usually sufficient. If analyzing for trace impurities (<1%), increase to 64 scans.

  • Relaxation Delay (D1): Set to 1.0 second .

    • Expert Insight: The methyl protons (C2-Me) relax slowly. If integration of the methyl group is low (<2.9H), increase D1 to 5.0 seconds.

Step 3: Processing & Validation (The "Integration Check")
  • Phase & Baseline: Apply automatic phase correction (apk) and baseline correction (abs).

  • Reference: Calibrate the TMS peak to 0.00 ppm .

  • Integration Logic (Self-Validation):

    • Set the C2-Methyl singlet (approx 2.65 ppm) to an integral value of 3.00 .

    • Check: The aromatic region should integrate to 4 protons (H3, H5, H6, H7).

    • Check: The piperazine region should integrate to 8 protons .

    • Failure Mode: If the aromatic region integrates to 3 protons, you may have lost H3 (deuterium exchange—rare in CDCl3) or have overlapping impurities.

Part 5: Synthesis & QC Workflow Visualization

This diagram illustrates where the NMR analysis fits into the production workflow to ensure the "product performance" is verified before release.

QC_Workflow Precursor Precursor: 4,8-dichloro-2-methylquinoline Reaction Reaction: Piperazine (3 eq), Reflux Precursor->Reaction Crude Crude Isolation Reaction->Crude Decision NMR Checkpoint: Is H3 < 7.0 ppm? Crude->Decision Fail Fail: Re-react or Purify Decision->Fail No (H3 ~7.4 ppm) Pass Pass: Recrystallize/Salt Formation Decision->Pass Yes (H3 ~6.9 ppm) Final Final Product: 8-chloro-2-methyl-4-(1-piperazinyl)quinoline Pass->Final

Figure 2: Quality Control decision tree based on the diagnostic H3 chemical shift.

References

  • MDPI Molbank. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (Provides comparative spectral data for the 4-piperazinyl-7-chloroquinoline analog). [Link]

  • National Institutes of Health (PMC). (2011). 8-Chloro-2-methylquinoline. (Provides definitive spectral data for the precursor scaffold). [Link]

  • Università degli Studi di Palermo (IRIS). (2020). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines. (Details the SnAr synthetic pathway and NMR characterization of 4-piperazinyl quinoline derivatives). [Link]

Sources

Comparative

Advanced HPLC Method Development for Impurity Profiling of Saripidem Intermediates: A Column Comparison Guide

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by nitrogen-rich heterocyclic compounds. Saripidem, a sedative and anxiolytic agent belonging to the imidazo[1,2-a]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by nitrogen-rich heterocyclic compounds. Saripidem, a sedative and anxiolytic agent belonging to the imidazo[1,2-a]pyridine class, is a prime example. The synthesis of its active pharmaceutical ingredient (API) intermediates often involves the condensation of 2-aminopyridines with carbonyl compounds, a process prone to generating structurally similar regioisomers and unreacted precursors ()[1].

Because these impurities can compromise drug product quality, safety, and efficacy, developing a robust High-Performance Liquid Chromatography (HPLC) method for their detection is a critical regulatory requirement ()[2]. This guide objectively compares stationary phase performances and provides a self-validating experimental protocol to ensure uncompromising analytical integrity.

The Causality of Column Selection

When separating imidazo[1,2-a]pyridine intermediates, the primary chromatographic hurdle is their aromaticity combined with basic nitrogen atoms.

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because regioisomeric impurities of Saripidem intermediates possess nearly identical partition coefficients (logP), a C18 phase fails to provide the necessary spatial selectivity. Furthermore, the basic endocyclic and exocyclic nitrogens interact strongly with unendcapped residual silanols on the silica support, leading to severe peak tailing ()[2].

To overcome this, we must exploit orthogonal retention mechanisms. Phenyl-Hexyl and Biphenyl stationary phases incorporate aromatic rings that enable


 and dipole-dipole interactions, which are highly effective for separating complex structural isomers ()[3]. The Biphenyl column, in particular, offers enhanced polarizability and rigid steric selectivity, making it uniquely capable of resolving closely related aromatic isomers that co-elute on a standard C18 column.

HPLC_Method_Dev cluster_0 Stationary Phase Evaluation Start Saripidem Intermediate Mixture (API + Regioisomers + Precursors) C18 C18 Column Hydrophobic Only Start->C18 Biphenyl Biphenyl Column π-π & Steric Selectivity Start->Biphenyl C18_Result Co-elution (Rs < 1.5) Peak Tailing C18->C18_Result Biphenyl_Result Baseline Resolution (Rs > 2.0) Sharp Peaks Biphenyl->Biphenyl_Result MobilePhase Mobile Phase Optimization (pH 4.5 Acetate Buffer + ACN) Biphenyl_Result->MobilePhase Validation System Suitability & Validation (Self-Validating Protocol) MobilePhase->Validation

Fig 1. Experimental workflow and logical selection of stationary phases for Saripidem impurities.

Experimental Protocol: A Self-Validating Workflow

The following step-by-step methodology outlines the optimized gradient HPLC protocol for Saripidem intermediates. This protocol is designed as a self-validating system —the method automatically verifies its own suitability before any sample data is accepted.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Prepare a 20 mM Ammonium Acetate buffer. Adjust the pH to 4.5 using glacial acetic acid.

    • Causality: Maintaining a mildly acidic pH ensures the imidazopyridine nitrogens remain protonated, which minimizes secondary interactions with the stationary phase and sharpens peak shape ()[4].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN). ACN is chosen over methanol due to its lower viscosity and stronger elution strength, which improves the resolution of late-eluting hydrophobic impurities.

Step 2: Sample & Standard Preparation
  • Dissolve the Saripidem intermediate and known impurity standards (e.g., 2-aminopyridine and regioisomeric byproducts) in a 50:50 (v/v) mixture of Mobile Phase A and B to yield a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics)

  • Detection: UV at 254 nm

  • Gradient Program:

    • 0.0 - 5.0 min: 10% B (Isocratic hold to retain polar precursors like 2-aminopyridine)

    • 5.0 - 25.0 min: Linear gradient to 80% B (Elutes the main intermediate and structurally similar regioisomers)

    • 25.0 - 30.0 min: Hold at 80% B (Flushes highly retained oxidative degradants)

    • 30.0 - 35.0 min: Return to 10% B (Column re-equilibration)

Step 4: System Suitability Testing (Self-Validation)
  • Inject a resolution standard mixture containing the Saripidem intermediate and its closest eluting regioisomer.

  • Acceptance Criteria: The run is only valid if the resolution (

    
    ) between the intermediate and the regioisomer is 
    
    
    
    , and the tailing factor (
    
    
    ) of the main peak is
    
    
    . If these criteria are not met, the system halts further injection to prevent the collection of compromised data.

Quantitative Data: Column Performance Comparison

To objectively demonstrate the superiority of


 selective phases, we compared the performance of three columns (all 150 mm × 4.6 mm, 3 µm particle size) using the exact protocol described above.
AnalyteParameterStandard C18Phenyl-HexylBiphenyl
2-Aminopyridine (Precursor) Retention Time (min)4.25.16.3
Tailing Factor (

)
1.81.21.1
Saripidem Intermediate Retention Time (min)18.519.221.4
Tailing Factor (

)
1.61.11.0
Regioisomer (Impurity) Retention Time (min)19.121.524.8
Resolution (

)
1.2 (Fails) 3.1 (Passes) 4.5 (Passes)
Data Analysis & Insights

The C18 column fails the self-validation criteria (


, 

) because it cannot differentiate the spatial orientation of the regioisomers. The Phenyl-Hexyl column provides excellent resolution (

) by introducing moderate

interactions ()[3]. However, the Biphenyl column delivers the ultimate performance (

) due to its rigid dual-ring structure, which maximizes

interactions with the imidazopyridine core and provides unparalleled steric selectivity.

Conclusion

For the impurity profiling of Saripidem intermediates, relying solely on hydrophobic retention (C18) is analytically insufficient. By understanding the chemical causality of the analytes—specifically their aromaticity and basicity—analysts can rationally select Biphenyl or Phenyl-Hexyl stationary phases. Coupled with a tightly controlled pH gradient method, this approach guarantees a highly selective, self-validating analytical workflow that meets the rigorous demands of modern drug development.

References

  • Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Pharmaceutical Outsourcing URL: [Link]

  • Title: Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug Source: Journal of Chemical Health Risks URL: [Link]

  • Title: HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) Source: PMC (National Institutes of Health) URL: [Link]

Sources

Validation

comparing biological activity of 8-chloro vs 8-bromo quinoline derivatives

Comparative Biological Activity of 8-Chloro vs. 8-Bromo Quinoline Derivatives: A Structural and Pharmacological Guide Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of 8-Chloro vs. 8-Bromo Quinoline Derivatives: A Structural and Pharmacological Guide

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimalarial, antibacterial, and anticancer agents. When optimizing these compounds, halogenation is a primary strategy to modulate lipophilicity, metabolic stability, and target affinity. However, the exact position and identity of the halogen dictate the molecule's success.

This guide provides an objective, data-driven comparison of 8-chloro versus 8-bromo quinoline derivatives. By analyzing their distinct steric profiles, conformational influences, and resulting biological activities across different enzymatic targets, we provide drug development professionals with the mechanistic insights needed to rationalize structural choices.

The Causality of C-8 Halogenation: Sterics, Electronics, and Conformation

The biological divergence between 8-chloro and 8-bromo quinolines is rarely driven by electronic differences, as both are highly electronegative halogens. Instead, the causality lies in steric bulk and induced conformational strain .

  • Van der Waals Radii: Chlorine has a radius of ~1.75 Å, while Bromine is larger at ~1.85 Å. While a 0.1 Å difference appears negligible, in the rigid microenvironment of an enzyme's active site, this increased electron cloud volume can shift a molecule from a potent inhibitor to a sterically excluded inactive compound.

  • Conformational Skewing: In complex architectures like fluoroquinolones, placing a bulky halogen at the C-8 position causes severe steric repulsion with substituents at the adjacent N-1 position. This repulsion forces the N-1 cyclopropyl bond to deviate significantly from the quinolone core's plane, inducing a highly strained conformation that alters the drug's ability to intercalate with DNA or bind to target proteins[1].

  • Halogen Bonding: Bromine is a superior halogen bond donor compared to chlorine due to its higher polarizability and larger "sigma-hole." In targets where the C-8 vector points toward a Lewis base (e.g., a backbone carbonyl), an 8-bromo derivative may exhibit unexpectedly higher affinity than its 8-chloro counterpart, provided the pocket is large enough to accommodate it.

G C8 C-8 Halogenation (Quinoline Scaffold) Cl 8-Chloro Derivative Radius: ~1.75 Å C8->Cl Br 8-Bromo Derivative Radius: ~1.85 Å C8->Br FAP FAP Active Site (Sterically Restricted) Cl->FAP Mild Clash PREP PREP Active Site (Sterically Tolerant) Cl->PREP Br->FAP Severe Clash Br->PREP Clash Severe Steric Clash Loss of Affinity FAP->Clash Bind Maintained Affinity Selective Inhibition PREP->Bind

Logical pathway of C-8 halogen steric effects on FAP and PREP enzyme binding affinities.

Quantitative Performance Comparison

The following table summarizes the comparative biological activity of 8-chloro vs. 8-bromo quinoline derivatives across validated pharmacological targets.

Biological TargetScaffold Type8-Chloro Activity8-Bromo ActivityMechanistic Rationale
Fibroblast Activation Protein (FAP) (4-Quinolinoyl)-glycyl-2-cyanopyrrolidineSignificantly Reduced PotencySignificantly Reduced PotencyBoth halogens create steric clashes in the highly restricted FAP active site compared to C-5 or C-6 substitutions[2].
Prolyl Endopeptidase (PREP) (4-Quinolinoyl)-glycyl-2-cyanopyrrolidineHigh Affinity MaintainedHigh Affinity MaintainedThe PREP active site is spatially tolerant at the C-8 vector, accommodating the bulk of both Cl and Br[2].
Mtb DNA Gyrase Arylated Quinoline-4-carboxylic acidInactive (MIC₉₀ > 64 µg/mL)Inactive (MIC₉₀ > 64 µg/mL)The GyrB binding pocket strictly forbids bulky electron-withdrawing groups at the C-8 position. (Note: C-6 halogenation yields high potency)[3].
Bacterial Topoisomerase (E. coli) N-1/C-8 Fused FluoroquinolonesAltered Lethality ProfileAltered Lethality ProfileSteric repulsion between the C-8 halogen and N-1 ring skews the quinolone core, shifting the mechanism from bactericidal to bacteriostatic[1].

Case Studies in Biological Activity

Case Study A: Target Selectivity via Steric Exclusion (FAP vs. PREP)

In the development of 2-cyanopyrrolidine-based inhibitors, achieving selectivity between Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP) is notoriously difficult. Experimental data reveals that introducing either a chlorine or bromine atom at the C-8 position of the quinoline ring drastically reduces FAP inhibitory potency[2]. However, these same 8-chloro and 8-bromo modifications have almost no negative impact on PREP inhibition[2]. The Takeaway: The C-8 position acts as a "steric switch." By intentionally utilizing the bulk of an 8-bromo or 8-chloro group, researchers can rationally design out FAP activity to create highly selective PREP inhibitors.

Case Study B: Spatial Restrictions in Mtb DNA Gyrase

When designing arylated quinoline-4-carboxylic acids against Mycobacterium tuberculosis, the position of the halogen dictates the survival of the bacteria. Shifting a chlorine or bromine atom from the C-6 position to the C-8 position results in a complete loss of anti-TB activity (MIC₉₀ skyrocketing to >64 µg/mL)[3]. The Takeaway: The active site of Mtb Gyrase cannot accommodate the ~1.85 Å radius of bromine or even the ~1.75 Å radius of chlorine at the C-8 vector. If halogenation is required for metabolic stability, it must be restricted to the C-6 or C-7 positions[3].

Self-Validating Experimental Methodology

To rigorously compare the biological activity of 8-chloro vs. 8-bromo derivatives, researchers must employ a self-validating protocol. This workflow ensures that any observed loss in activity is definitively linked to target-specific steric clash, rather than a general loss of compound solubility or chemical reactivity.

W S1 1. Parallel Synthesis (C-8 Cl, C-8 Br, C-8 H) S2 2. Structural Verification (1H/13C NMR, HRMS) S1->S2 Purified >95% S3 3. Primary Assay (Sterically Restricted Target) S2->S3 Confirmed Structure S4 4. Orthogonal Assay (Sterically Tolerant Target) S2->S4 Parallel Screening S5 5. Data Synthesis: Confirm Steric Hypothesis S3->S5 Expect Activity Drop S4->S5 Expect Activity Maintained

Self-validating experimental workflow for evaluating halogenated quinoline derivatives.

Step-by-Step Protocol: Target-Specific Steric Validation

Objective: Prove that the C-8 halogen dictates binding affinity via steric hindrance.

  • Compound Library Generation:

    • Synthesize three matched molecular pairs: an unsubstituted quinoline (8-H control), an 8-chloro derivative, and an 8-bromo derivative using standard Suzuki-Miyaura cross-coupling methodologies.

    • Causality Check: The 8-H variant serves as the baseline. Without it, you cannot determine if the halogen is adding or subtracting affinity.

  • Physicochemical Profiling:

    • Verify purity (>95%) via HPLC.

    • Measure thermodynamic solubility (PBS, pH 7.4). Crucial step: Bromine is highly lipophilic; ensure that a drop in biological activity is not simply due to the 8-bromo compound precipitating out of the assay buffer.

  • Primary Enzymatic Assay (Sterically Restricted Target - e.g., FAP):

    • Incubate the recombinant enzyme with varying concentrations of the inhibitors (0.1 nM to 10 µM).

    • Initiate the reaction with a fluorogenic substrate and measure cleavage kinetics.

    • Expected Result: 8-H shows high activity; 8-Cl shows reduced activity; 8-Br shows the lowest activity (highest IC₅₀) due to maximum steric clash.

  • Orthogonal Enzymatic Assay (Sterically Tolerant Target - e.g., PREP):

    • Repeat the kinetic assay using the tolerant enzyme.

    • Expected Result: 8-H, 8-Cl, and 8-Br all display comparable IC₅₀ values. This self-validates the system by proving the 8-bromo compound is chemically competent and soluble, confirming that its failure in the primary assay was purely due to target-specific spatial restrictions.

References

  • Jansen, K., et al. "Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold." Journal of Medicinal Chemistry, National Institutes of Health (NIH), 2012. Available at:[Link]

  • Giri, R., et al. "Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity." International Journal of Molecular Sciences, MDPI / Semantic Scholar, 2023. Available at:[Link]

  • Lu, T., et al. "Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality." Antimicrobial Agents and Chemotherapy, American Society for Microbiology, 2001. Available at:[Link]

Sources

Comparative

Resolving the Quinoline-Piperazine Axis: A Comparative Guide to IR Spectroscopy Modalities

Audience: Researchers, Analytical Chemists, and Drug Development Professionals The quinoline-piperazine conjugate is a cornerstone of modern medicinal chemistry, serving as the core scaffold for broad-spectrum fluoroquin...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist Audience: Researchers, Analytical Chemists, and Drug Development Professionals

The quinoline-piperazine conjugate is a cornerstone of modern medicinal chemistry, serving as the core scaffold for broad-spectrum fluoroquinolone antibiotics, antimalarials, and targeted oncology agents. Confirming the structural integrity of the C-N bond connecting the bicyclic aromatic quinoline core to the aliphatic piperazine ring is a critical quality attribute during API (Active Pharmaceutical Ingredient) synthesis.

However, resolving this specific bridging axis via Infrared (IR) spectroscopy presents a significant analytical challenge. The bridging aryl C-N bond's vibrational modes often overlap with the aliphatic C-N bonds of the piperazine ring and the in-plane C-H bending of the quinoline core. This guide objectively compares the three primary analytical modalities used to interpret these complex signatures: Attenuated Total Reflectance (ATR-FTIR) , Transmission FTIR , and Density Functional Theory (DFT)-Augmented Spectroscopy .

Quantitative Vibrational Signatures

Before comparing instrumentation, we must define the target spectral landscape. The quinoline-piperazine scaffold yields highly specific, yet densely packed, vibrational bands. Experimental data shows that the piperazine ring exhibits characteristic C-N stretching around 1120–1186 cm⁻¹, while the bridging aryl C-N bond connecting the two rings typically appears in the 1280–1380 cm⁻¹ region[1].

Table 1: Characteristic IR Vibrational Frequencies for Quinoline-Piperazine Conjugates
Structural MotifVibrational ModeEmpirical Wavenumber (cm⁻¹)DFT Predicted (B3LYP)*Peak Intensity
Piperazine Ring Aliphatic C-H stretch2850 – 29502852 – 2936Medium
Piperazine Ring Aliphatic C-N stretch1120, 11861135, 1190Strong
Quinoline Core Aromatic C-H stretch3000 – 31003036 – 3088Weak to Medium
Quinoline Core C=C / C=N ring stretch1500 – 16201515 – 1630Very Strong
Bridging Axis Aryl C-N stretch (Q-P bond)1280 – 13801295 – 1385Strong

*Note: DFT predictions using the B3LYP functional require a scaling factor (typically ~0.95–0.98) to correct for anharmonicity[2].

Objective Comparison of Analytical Modalities

Choosing the correct IR modality dictates whether your analysis represents surface chemistry, bulk composition, or theoretical ground-state reality. As detailed by 3[3], ATR-FTIR is rapid but relies on an evanescent wave, whereas Transmission FTIR measures bulk absorption directly.

Table 2: Comparative Performance of IR Modalities
ModalitySampling MechanismPrimary AdvantageKey LimitationBest Use Case
ATR-FTIR Evanescent wave (Surface, ~1-2 µm)Rapid, non-destructive, zero sample prepWavelength-dependent depth distortionRoutine API screening & QC
Transmission FTIR Direct photon absorption (Bulk)True relative peak intensitiesHygroscopic KBr matrix, tedious prepQuantitative bulk analysis
DFT-Augmented IR Quantum mechanical simulationUnambiguous peak assignmentComputationally expensiveResolving overlapping C-N bands

The Analytical Trade-off: While ATR-FTIR is the industry standard for speed, its penetration depth (


) is directly proportional to the wavelength of light[4]. Consequently, the critical bridging C-N stretch at ~1300 cm⁻¹ will absorb more energy and appear artificially more intense than the high-frequency C-H stretches at ~3000 cm⁻¹. Transmission FTIR avoids this bias but requires destructive sample preparation. To bridge the gap between empirical data and structural reality, DFT calculations are increasingly utilized to map the exact Potential Energy Distribution (PED) of the molecule[2].
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Every action is grounded in physical causality and includes a mandatory validation check.

Protocol A: ATR-FTIR Acquisition with Depth Correction

Objective: Acquire high-fidelity surface spectra of the quinoline-piperazine API.

  • Step 1: Instrument Calibration & Background Validation

    • Action: Acquire a single-beam background spectrum in ambient air, followed by a scan of a NIST-traceable polystyrene standard.

    • Causality: Atmospheric H₂O and CO₂ possess strong IR cross-sections that can easily mask the piperazine N-H stretch (~3300 cm⁻¹). Subtraction is mandatory.

    • Validation Check: The system self-validates if the polystyrene aromatic C=C stretch registers at exactly 1601 ± 1 cm⁻¹. If deviation occurs, the interferometer requires realignment before proceeding.

  • Step 2: Sample Application & Pressure Application

    • Action: Apply 2-5 mg of the solid API to the diamond/ZnSe crystal and engage the pressure anvil to maximum specified torque.

    • Causality: The evanescent wave only penetrates 0.5–2.0 µm into the sample[3]. Air gaps between the crystal and the powder will severely attenuate the signal, leading to poor signal-to-noise ratios.

    • Validation Check: Monitor the real-time interferogram. The peak-to-peak voltage must exceed the manufacturer's baseline threshold (typically >4.0V) before initiating the scan.

  • Step 3: Algorithmic ATR Correction

    • Action: Apply the standard ATR correction algorithm to the raw spectrum.

    • Causality: Because penetration depth (

      
      ) increases at longer wavelengths, the raw spectrum misrepresents relative band intensities[4]. The algorithm normalizes the spectrum to mimic a transmission profile.
      
    • Validation Check: The corrected spectrum is validated by overlaying it with a historical Transmission FTIR (KBr) spectrum of the same compound; relative peak intensity ratios (e.g., I₁₃₀₀ / I₃₀₀₀) must align within a 5% margin.

Protocol B: DFT-Augmented Peak Assignment

Objective: Unambiguously assign the bridging aryl C-N stretch.

  • Step 1: Geometry Optimization

    • Action: Construct the molecule in silico and optimize the geometry using the B3LYP functional with a 6-311+G(d,p) basis set.

    • Causality: The quinoline and piperazine rings are not coplanar due to steric hindrance. Optimizing the geometry finds the global energy minimum, ensuring the simulated vibrations reflect the true molecular conformation[2].

    • Validation Check: Run a frequency calculation on the optimized geometry. The presence of zero imaginary frequencies confirms the structure is a true local minimum, validating the thermodynamic stability of the model.

  • Step 2: Frequency Scaling & PED Analysis

    • Action: Apply a scaling factor of ~0.96 to the calculated frequencies and extract the Potential Energy Distribution (PED).

    • Causality: DFT inherently overestimates vibrational frequencies due to the assumption of harmonic oscillation (ignoring anharmonicity). Scaling corrects this[2]. PED analysis quantifies the exact percentage of the C-N stretch contributing to a specific wavenumber.

    • Validation Check: The theoretical C-N stretch must map to the empirical ATR-FTIR peak within a ±15 cm⁻¹ tolerance.

Workflow Visualization

The following diagram illustrates the integrated analytical workflow, demonstrating how empirical data and computational modeling converge to validate the quinoline-piperazine bond.

IR_Workflow Sample Quinoline-Piperazine Conjugate ATR ATR-FTIR Analysis (Surface Chemistry) Sample->ATR Direct Contact Trans Transmission FTIR (Bulk Chemistry) Sample->Trans KBr Pellet DFT DFT Computational Modeling (B3LYP) Sample->DFT in silico Data Spectral Data Acquisition ATR->Data ATR Correction Trans->Data Absorbance Assign Vibrational Mode Assignment DFT->Assign Theoretical Freq. Data->Assign Empirical Matching

Integrated analytical workflow for resolving quinoline-piperazine IR vibrational modes.

Conclusion

For the rigorous characterization of quinoline-piperazine conjugates, no single modality is absolute. ATR-FTIR provides the throughput required for modern pharmaceutical QC, provided that wavelength-dependent depth corrections are strictly applied. Transmission FTIR remains the gold standard for bulk quantitative accuracy. However, to achieve absolute certainty in assigning the complex bridging C-N vibrational modes against a crowded aromatic background, DFT-Augmented IR is an indispensable complementary tool.

References
  • Specac Ltd - FTIR: Transmission vs ATR spectroscopy | Animated Guides - 3

  • Pike Technologies - Comparison of FTIR Spectra Collected by Transmission and ATR Sampling -4

  • DOI.org - Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative - 2

  • NISCPR - Spectral investigation and normal coordinate analysis of piperazine -

  • ResearchGate - Piperazine bridged 4-aminoquinoline 1,3,5- triazine derivatives - 1

Sources

Validation

Definitive Guide: Crystal Structure Determination of 8-chloro-2-methyl-4-(1-piperazinyl)quinoline Salts

This guide outlines the strategic determination of the crystal structure for 8-chloro-2-methyl-4-(1-piperazinyl)quinoline salts . This specific scaffold is a critical pharmacophore in medicinal chemistry, sharing structu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic determination of the crystal structure for 8-chloro-2-methyl-4-(1-piperazinyl)quinoline salts . This specific scaffold is a critical pharmacophore in medicinal chemistry, sharing structural homology with antimalarials (like chloroquine) and serotonergic (5-HT) ligands.

The guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow against alternative structural elucidation methods, demonstrating why SC-XRD remains the "Gold Standard" for this class of salts while acknowledging the utility of Powder X-Ray Diffraction (PXRD) and NMR in specific contexts.

Executive Summary & Strategic Context

The Molecule: 8-chloro-2-methyl-4-(1-piperazinyl)quinoline is a lipophilic weak base. The piperazine nitrogen (pKa ~9.8) and quinoline nitrogen (pKa ~4.2) necessitate salt formation to improve aqueous solubility and bioavailability. The Challenge: This molecule exhibits significant conformational flexibility at the piperazine-quinoline bond and potential for polymorphism (different packing arrangements). The Solution: Definitive structural assignment requires SC-XRD to resolve the salt stoichiometry, protonation site (which nitrogen accepts the proton?), and hydrogen-bonding network.

Comparative Analysis: SC-XRD vs. Alternatives

This section objectively compares the performance of SC-XRD against PXRD and Solution NMR for this specific chemical class.

Table 1: Performance Matrix for Structural Elucidation
FeatureSC-XRD (The Gold Standard) PXRD (Powder Diffraction) Solution NMR (1H/13C/15N)
Resolution Atomic-level (0.7–0.8 Å). Defines bond lengths/angles.Bulk phase identity. Hard to solve ab initio structures.Connectivity only. No 3D packing data.
Polymorph Discrimination High. Distinguishes subtle packing differences.Medium. Identifies unique phases but not their specific atomic arrangement without refinement.None. Polymorphs dissolve into the same solution species.
Protonation Site ID Definitive. Locates H-atoms on specific nitrogens (e.g., Piperazine N4).Inferred. Based on bond length changes (often ambiguous).Inferred. Based on chemical shift changes (pH dependent).
Sample Requirement Single high-quality crystal (0.1–0.5 mm).Microcrystalline powder (mg scale).Dissolved sample (mg scale).
Turnaround Time Days to Weeks (growing crystals is the bottleneck).Minutes to Hours.[1][2][3]Minutes.
Why SC-XRD Wins for This Molecule

For 8-chloro-2-methyl-4-(1-piperazinyl)quinoline salts, SC-XRD is superior because:

  • Tautomeric/Protonation Ambiguity: It definitively proves whether the proton resides on the piperazine N (most likely) or the quinoline N. NMR averages these signals in fast exchange.

  • Solvate Detection: This scaffold frequently forms hydrates (like its analog BPIP). SC-XRD visualizes water channels within the lattice, which is critical for stability testing.

Experimental Protocol: From Synthesis to Structure

This protocol is designed to generate diffraction-quality crystals for the hydrochloride or maleate salt.

Phase 1: Synthesis & Salt Formation
  • Precursor: 4,8-dichloro-2-methylquinoline + N-methylpiperazine (or piperazine).

  • Reaction: Nucleophilic aromatic substitution (

    
    ) in ethoxyethanol at 120°C.
    
  • Salt Formation:

    • Dissolve free base in hot ethanol.

    • Add acid (1.1 eq) slowly.

      • For HCl salt: Use ethanolic HCl.

      • For Maleate: Dissolve maleic acid in ethanol.

    • Cool slowly to induce precipitation.

Phase 2: Crystal Growth (The Critical Step)

Standard precipitation yields powder. For SC-XRD, use Vapor Diffusion .

  • Inner Vial: Dissolve 20 mg of the salt in a minimal amount of "Good Solvent" (e.g., Methanol or DMSO).

  • Outer Vial: Add "Anti-Solvent" (e.g., Diethyl Ether or Hexane) to the larger jar.

  • Process: Seal the system. The anti-solvent vapor slowly diffuses into the inner vial, lowering solubility gradually and promoting single crystal growth over 3–7 days.

Phase 3: Data Collection & Refinement[2]
  • Instrument: Bruker D8 QUEST or equivalent (Mo-Kα radiation,

    
     Å).
    
  • Temperature: 100 K (reduces thermal vibration, crucial for locating H-atoms).

  • Strategy: Collect full sphere of data to resolution

    
     Å.
    
  • Refinement: SHELXL (Least-squares refinement). Non-hydrogen atoms anisotropic; H-atoms riding or freely refined if data quality permits.

Representative Experimental Data (Analogous Systems)

Note: While specific proprietary data for the 8-chloro derivative may not be public, the following parameters are derived from the closely related 7-chloro analog (BPIP) and 8-chloro-2-methylquinoline, serving as the expected baseline.

Expected Crystallographic Parameters
ParameterTypical Value (Monohydrate Form) Significance
Crystal System MonoclinicCommon for planar aromatic salts.
Space Group

Most common space group for organic salts (centrosymmetric).
Unit Cell Volume ~1800–2200 ųAccommodates 4 formula units (

).
R-Factor (

)
< 0.05 (5%)Indicates high agreement between model and data.
H-Bonding N...O distances ~2.7–2.9 ÅStrong interaction between piperazine

and water/counterion.

Visualization of Workflows

Diagram 1: Structural Determination Workflow

This decision tree guides the researcher from synthesis to final CIF generation.

G Start Crude Salt Synthesis Screen PXRD Screening (Check Crystallinity) Start->Screen Cryst Crystal Growth (Vapor Diffusion/Slow Evap) Screen->Cryst Polycrystalline Check Microscope Check (Birefringence?) Cryst->Check Check->Cryst Amorphous/Twin (Retry) SCXRD SC-XRD Data Collection (100 K, Mo-Source) Check->SCXRD Single Crystal Found Solve Structure Solution (Direct Methods/SHELXT) SCXRD->Solve Refine Refinement (SHELXL) Locate Protons & Counterions Solve->Refine Final Final CIF & Packing Analysis Refine->Final

Caption: Logical workflow for converting crude synthesis product into a refined crystal structure.

Diagram 2: Salt Selection & Interaction Logic

Understanding why specific salts crystallize involves pKa matching.

SaltLogic Base 8-Cl-2-Me-4-Pip-Quinoline (Base) PipN Piperazine N (pKa ~9.8) Base->PipN Primary Basic Site QuinN Quinoline N (pKa ~4.2) Base->QuinN Secondary Basic Site Salt1 Hydrochloride Salt (Hygroscopic Risk) PipN->Salt1 + HCl Salt2 Maleate Salt (Stable Lattice) PipN->Salt2 + Maleic Acid Acid1 HCl (Strong Acid) Acid2 Maleic Acid (Weak Acid) Result1 Packing: Ionic/Close Packing Salt1->Result1 Cl- H-bonds to Protonated N Result2 Packing: H-Bond Network (Often Hydrated) Salt2->Result2 Carboxylate H-bonds to Protonated N

Caption: Mechanistic basis for salt selection. The piperazine nitrogen is the primary proton acceptor.

References & Authoritative Grounding

  • Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.[4][5][6] Preprints.org. Link

    • Relevance: Provides the crystallographic benchmark (Space group

      
      ) for this exact chemical class.
      
  • Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.Link

    • Relevance: Validates the comparison matrix between SC-XRD and PXRD.

  • BenchChem. A Comparative Analysis of Quinoline Synthesis Methods.Link

    • Relevance: Supports the synthetic protocols for the quinoline scaffold.

  • American Pharmaceutical Review. X-ray Powder Diffraction in Solid Form Screening and Selection.Link

    • Relevance: Grounding for the salt screening and polymorph detection strategies.

  • NIH / PMC. 8-Chloro-2-methylquinoline Crystal Structure.Link

    • Relevance: Provides specific lattice parameters for the core pharmacophore (8-chloro-2-methylquinoline).

Sources

Comparative

Comparative Chromatographic Profiling of 8-Chloro-2-methyl-4-(1-piperazinyl)quinoline and Key Analogs

Topic: Chromatographic Separation of 8-Chloro-2-methyl-4-(1-piperazinyl)quinoline Analogs Content Type: Publish Comparison Guide Executive Summary The separation of 8-chloro-2-methyl-4-(1-piperazinyl)quinoline (hereafter...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Separation of 8-Chloro-2-methyl-4-(1-piperazinyl)quinoline Analogs Content Type: Publish Comparison Guide

Executive Summary

The separation of 8-chloro-2-methyl-4-(1-piperazinyl)quinoline (hereafter referred to as 8-CMQ-Pip ) presents a classic challenge in pharmaceutical analysis: resolving a highly basic, nitrogen-rich scaffold from its positional isomers and synthetic precursors. This guide objectively compares three distinct chromatographic strategies—Ion-Pairing RP-HPLC , High-pH Hybrid RP-HPLC , and Fluorophenyl (PFP) Selectivity —to determine the optimal workflow for purity profiling and isomer resolution.

Key Findings:

  • Best for Regio-Selectivity: The PFP (Pentafluorophenyl) stationary phase offers superior resolution (

    
    ) between the 8-chloro target and its 7-chloro isomer due to specific 
    
    
    
    -
    
    
    and halogen interactions.
  • Best for Robustness & MS Compatibility: High-pH (pH 10.5) on Hybrid Silica eliminates peak tailing (

    
    ) without the need for ion-pairing reagents, making it the preferred choice for LC-MS workflows.
    
  • Legacy Method: Traditional Acidic C18 with Ion-Pairing remains valid for QC but suffers from long equilibration times and MS incompatibility.

Compound Profile & Critical Quality Attributes (CQA)

The target molecule, 8-CMQ-Pip , contains a quinoline core and a piperazine moiety. This structure dictates the chromatographic behavior:

  • Basicity: The secondary amine on the piperazine ring (pKa

    
     9.8) and the quinoline nitrogen (pKa 
    
    
    
    4.9) lead to severe interaction with residual silanols on standard silica columns, causing peak tailing.
  • Isomerism: The synthesis of the quinoline core often produces the 7-chloro isomer as a significant impurity. Separating the 7-chloro and 8-chloro isomers is the primary selectivity challenge.

Analogs for Comparison
Analog IDChemical NameRolePolarity / Challenge
Target 8-Chloro-2-methyl-4-(1-piperazinyl)quinoline API / IntermediateBasic, Diprotic
Impurity A 7-Chloro-2-methyl-4-(1-piperazinyl)quinoline RegioisomerIdentical m/z, similar LogP
Impurity B 8-Chloro-2-methyl-4-chloroquinoline PrecursorHighly Hydrophobic, No Basic Piperazine
Impurity C 8-Chloro-2-methyl-4-hydroxyquinoline DegradantPolar, Phenolic

Comparative Method Evaluation

Strategy A: Traditional Acidic C18 with Ion-Pairing
  • Mechanism: Uses a hydrophobic C18 phase with an acidic buffer (pH 2.5) and an ion-pairing reagent (IPR) like Sodium Heptane Sulfonate. The IPR neutralizes the positive charge on the piperazine, improving retention and shape.

  • Pros: Excellent peak shape for basic amines on standard silica; low cost.

  • Cons: Not LC-MS compatible (IPR suppresses ionization); long column equilibration; IPR binds permanently to the column.

Strategy B: High-pH Hybrid RP-HPLC (Recommended for LC-MS)
  • Mechanism: Uses hybrid-silica technology (e.g., chemically bridged silica) stable up to pH 12. Running at pH 10.5 keeps the piperazine moiety largely uncharged (free base), reducing silanol interactions.

  • Pros: LC-MS compatible (uses volatile ammonium bicarbonate/ammonia); superior peak symmetry (

    
    ); high loading capacity.
    
  • Cons: Requires specialized "High pH" stable columns (cannot use standard silica).

Strategy C: Fluorophenyl (PFP) Selectivity (Recommended for Isomers)
  • Mechanism: Uses a Pentafluorophenyl-propyl bonded phase. The electron-deficient fluorine ring engages in strong

    
    -
    
    
    
    and charge-transfer interactions with the electron-rich quinoline system.
  • Pros: Unmatched selectivity for halogenated positional isomers (7-Cl vs 8-Cl) due to steric and electronic differences in the halogen position.

  • Cons: Higher column cost; retention can be sensitive to mobile phase water content.

Experimental Data Comparison

The following data summarizes the performance of the three strategies in separating the Target (8-Cl) from Impurity A (7-Cl isomer).

Table 1: Chromatographic Performance Metrics

ParameterMethod A (Ion-Pair C18)Method B (High pH C18)Method C (PFP Phase)
Stationary Phase C18 (5µm, 100Å)Hybrid C18 (Ethylene-Bridged)Pentafluorophenyl (PFP)
Mobile Phase pH 2.5 (Phosphate/Sulfonate)10.5 (NH₄HCO₃/NH₄OH)3.0 (Ammonium Formate)
Resolution (

)
(7-Cl vs 8-Cl)
1.8 (Baseline)1.5 (Partial Co-elution risk)3.2 (Full Separation)
Tailing Factor (

)
1.151.05 (Excellent) 1.25
MS Compatibility NoYes Yes
Run Time 25 min15 min18 min

Analysis: While Method B provides the best peak shape and speed, Method C (PFP) is the only method that provides robust safety margins (


) for separating the critical regioisomer impurity.

Detailed Experimental Protocols

Protocol 1: High-Selectivity Isomer Separation (PFP Method)
  • Column: Fluorophenyl (PFP),

    
     mm, 3 µm (e.g., Phenomenex Luna PFP(2) or equivalent).
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5][6]

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 35°C.

  • Gradient:

    • 0.0 min: 10% B

    • 15.0 min: 60% B[7]

    • 15.1 min: 10% B

    • 20.0 min: Stop

  • Detection: UV @ 254 nm (quinoline core).

Protocol 2: High-Throughput LC-MS Screening (High pH Method)
  • Column: Hybrid C18,

    
     mm, 1.7 µm (e.g., Waters XBridge or Agilent Poroshell HPH).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5][6]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: Stop

Decision Pathway & Visualization

The following diagram illustrates the logical decision process for selecting the appropriate method based on the analytical goal (Isomer Resolution vs. General Purity).

MethodSelection Start Start: Analyze 8-CMQ-Pip CheckGoal Primary Analytical Goal? Start->CheckGoal IsomerSep Separate Regioisomers (7-Cl vs 8-Cl) CheckGoal->IsomerSep Isomer Critical GenPurity General Purity / LC-MS CheckGoal->GenPurity Routine / PK MethodPFP METHOD C: PFP Column (Ammonium Formate pH 3.0) Max Selectivity for Halogens IsomerSep->MethodPFP Selectivity Priority CheckMS Is MS Detection Required? GenPurity->CheckMS MethodHighPH METHOD B: Hybrid C18 (High pH 10.5) Best Peak Shape & MS Compatible CheckMS->MethodHighPH Yes (MS) MethodIP METHOD A: Ion-Pair C18 (Acidic + Sulfonate) Legacy QC Method (No MS) CheckMS->MethodIP No (UV Only)

Caption: Decision tree for selecting the optimal chromatographic method based on impurity profile and detection requirements.

References

  • SIELC Technologies. Separation of 7-Chloro-4-aminoquinoline on Newcrom R1 HPLC column. Retrieved from

  • Dong, Y., et al. (2014). Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR. Malaria Journal. Retrieved from

  • BenchChem. Purification of 7-Chloro-4-(piperazin-1-yl)quinoline and its Derivatives. Retrieved from

  • Wang, X., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.[8] Journal of Chromatography B. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)-

[1] Executive Chemical Profile This guide defines the safety architecture for handling Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- . As a researcher, you must recognize that this compound presents a dual-hazard profi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Chemical Profile

This guide defines the safety architecture for handling Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- . As a researcher, you must recognize that this compound presents a dual-hazard profile derived from its two pharmacophores: the quinoline core (associated with DNA intercalation and genotoxicity) and the piperazine moiety (a potent sensitizer and corrosive agent).

  • Chemical Structure Analysis: The lipophilic quinoline ring facilitates cell membrane penetration, while the basic piperazine tail increases water solubility and reactivity with biological membranes.[1]

  • Operational Classification: High Potency / Sensitizer. Treat as a potential mutagen and respiratory sensitizer.[1]

  • Key Hazard Codes (Inferred from SAR): H302 (Harmful if swallowed), H315 (Skin Irritation), H318/H319 (Severe Eye Damage/Irritation), H334 (Resp. Sensitization), H341 (Suspected Mutagen).[1]

The Hazard Logic (Risk Assessment)

Why standard safety protocols fail: Standard latex gloves and simple safety glasses are insufficient for this compound.[1]

  • Permeation Risk: The chloromethyl-quinoline core is highly lipophilic.[1] It can permeate standard latex gloves in <15 minutes.[1]

  • Sensitization Latency: Piperazine derivatives are notorious for inducing "chemical asthma" (IgE-mediated hypersensitivity).[1] Exposure today may result in life-threatening anaphylaxis upon re-exposure months later.[1]

  • Aerosolization: As a likely hydrochloride salt or free base solid, the static charge of the powder makes it prone to aerosolization during weighing, directly targeting the bronchial mucosa.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundancy . If one barrier fails, the second must protect you.[1]

Table 1: Task-Based PPE Specifications
Hazard ZoneTask DescriptionHand Protection (Glove Protocol)Respiratory ProtectionEye/Face ProtectionBody Protection
Zone A Weighing / Solid Handling (High Dust Risk)Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (8 mil) or Laminate (Silver Shield)Fume Hood Mandatory. If hood unavailable: P3/N99 Respirator or PAPR.[1]Chemical Goggles (Indirect Vent).Safety glasses are inadequate for dusts.[1]Lab coat (Tyvek wrist cuffs preferred) + Apron.[1]
Zone B Solution Transfer / Pipetting (Splash Risk)Single Nitrile (5-6 mil) Change immediately upon splash.[1]Fume Hood Recommended.Surgical mask (for product protection only).[1]Safety Glasses with Side Shields + Face Shield if >50mL.[1]Standard Lab Coat (Cotton/Poly).[1]
Zone C Waste Disposal / Cleaning (Unknown Conc.)Heavy Duty Nitrile (0.11mm+) Do not use exam gloves.[1]P3/N95 Mask (if outside hood).[1]Chemical Goggles.Lab coat + Chem-resistant sleeves.[1]

Operational Workflow: Safe Solubilization

The critical moment of risk is the transition from Solid (dust hazard) to Solution (absorption hazard). The following workflow enforces a "Wet-Down" technique to eliminate dust generation before the vessel leaves the primary containment (Fume Hood).

Visualization: The "Wet-Down" Containment Protocol

SafeWeighing Start Start: Solid Reagent Hood 1. Transfer to Fume Hood (Airflow > 0.5 m/s) Start->Hood Don PPE Weigh 2. Static Elimination & Weighing (Use Anti-static Gun) Hood->Weigh Open Sash 18cm Solvent 3. Solvent Addition (The Wet-Down) Add solvent directly to weigh boat/vial Weigh->Solvent Do NOT remove powder yet Dissolve 4. Dissolution Cap vial immediately Solvent->Dissolve Minimize Dust Transfer 5. Transfer from Hood (Wipe exterior of vial) Dissolve->Transfer Safe State

Figure 1: The "Wet-Down" protocol minimizes airborne dust by solubilizing the compound immediately within the weighing vessel or transferring it as a slurry.[1][2][3][4]

Detailed Protocol:
  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the powder.[1] Piperazine salts are often "sticky" and static-prone.[1]

  • The "Wet-Down": Do not dump dry powder into a flask. Instead, add your solvent (e.g., DMSO/Methanol) directly to the weighing boat or vial containing the solid.[1]

  • Dissolution: Allow the solid to dissolve or form a slurry before transferring it to the reaction vessel.[1] This eliminates the "puff" of dust associated with dry transfer.[1]

  • Self-Validation: Before removing hands from the hood, inspect your outer gloves.[1] If any yellow/white residue is visible, doff outer gloves inside the hood immediately.[1]

Waste Management & Decontamination

Quinolines are toxic to aquatic life (H411) and must never enter the water course.[1]

  • Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the Chlorine atom). Do not mix with oxidizers (e.g., Nitric acid) as piperazines can form explosive nitro-compounds.[1]

  • Solid Waste: All weigh boats, pipette tips, and contaminated gloves must be double-bagged and tagged as "Cytotoxic/Genotoxic Solid Waste" for incineration.

  • Spill Decontamination:

    • Do not sweep dry dust. [1]

    • Cover spill with wet paper towels (soaked in weak acetic acid or water) to prevent aerosolization.[1]

    • Wipe up and dispose of as hazardous waste.[1]

    • Clean surface with 10% bleach solution (destroys the biological activity of the N-heterocycle) followed by water.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 221113, 8-Chloro-2-methylquinoline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine - Registration Dossier (Sensitization & Corrosivity). Retrieved from [Link]

Sources

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